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  • Product: 4-Chloro-2-fluorophenyl cyclobutyl ketone
  • CAS: 898791-09-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, a ke...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, a key intermediate in the development of various pharmacologically active molecules. The primary focus is on the strategic application of the Friedel-Crafts acylation, detailing the mechanistic intricacies, regiochemical considerations, and a step-by-step experimental protocol. Additionally, an alternative synthetic route employing a Grignard reagent is explored, offering a comparative perspective on the synthesis of this valuable compound. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery, providing both theoretical grounding and actionable laboratory procedures.

Introduction

(4-chloro-2-fluorophenyl)(cyclobutyl)methanone is an aromatic ketone that serves as a crucial building block in medicinal chemistry. Its structural features, including the halogenated phenyl ring and the cyclobutyl moiety, are often associated with desirable pharmacokinetic and pharmacodynamic properties in drug candidates. A robust and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical research communities. This guide elucidates the primary synthetic strategies, with a focus on providing a deep understanding of the underlying chemical principles and practical guidance for its preparation in a laboratory setting.

Primary Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride.[1][2] This electrophilic aromatic substitution reaction provides a powerful tool for the formation of the key carbon-carbon bond between the aromatic ring and the cyclobutyl ketone moiety.[3]

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation is initiated by the activation of cyclobutanecarbonyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[1] This acylium ion is then attacked by the electron-rich π-system of the 1-chloro-3-fluorobenzene ring. Subsequent deprotonation of the resulting carbocation intermediate restores aromaticity and yields the desired ketone product.

A critical consideration in this synthesis is the regioselectivity of the acylation reaction on the substituted benzene ring. Both the chloro and fluoro substituents are ortho, para-directing groups in electrophilic aromatic substitution. However, they are also deactivating groups, which can make the reaction more challenging compared to activated aromatic substrates. The interplay of their directing effects determines the position of acylation. The fluorine atom is a more activating (or less deactivating) ortho, para-director than chlorine due to stronger resonance donation from its 2p orbitals. The chlorine atom, being larger, exerts a greater steric hindrance at its ortho positions.

Considering these factors, the acylation is expected to be directed to the positions ortho and para to the fluorine atom and ortho and para to the chlorine atom. The primary product is anticipated to be (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, where acylation occurs at the position para to the chlorine atom and ortho to the fluorine atom. This is due to a combination of the activating effect of the fluorine and the steric hindrance around the chlorine. Other isomers, such as (2-chloro-4-fluorophenyl)(cyclobutyl)methanone, may also be formed as minor byproducts.

Diagram 1: Proposed Synthesis Pathway via Friedel-Crafts Acylation

G cluster_0 Precursor Synthesis cluster_1 Friedel-Crafts Acylation Cyclobutanecarboxylic_Acid Cyclobutanecarboxylic Acid Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl Chloride Cyclobutanecarboxylic_Acid->Cyclobutanecarbonyl_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Product (4-chloro-2-fluorophenyl)(cyclobutyl)methanone Cyclobutanecarbonyl_Chloride->Product 1_Chloro_3_fluorobenzene 1-Chloro-3-fluorobenzene 1_Chloro_3_fluorobenzene->Product Acylation AlCl3 AlCl₃ (Lewis Acid)

Caption: Overall workflow for the synthesis of the target molecule.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone via Friedel-Crafts acylation.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mol)Volume/Mass
1-Chloro-3-fluorobenzene130.550.113.06 g
Cyclobutanecarbonyl chloride118.560.1113.04 g
Anhydrous Aluminum Chloride133.340.1216.00 g
Dichloromethane (DCM), anhydrous84.93-200 mL
Hydrochloric acid, concentrated36.46-50 mL
Saturated Sodium Bicarbonate Solution--100 mL
Anhydrous Magnesium Sulfate120.37-q.s.

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.

  • Catalyst Suspension: Anhydrous aluminum chloride (16.00 g, 0.12 mol) is added to the flask, followed by 100 mL of anhydrous dichloromethane. The suspension is stirred and cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Cyclobutanecarbonyl chloride (13.04 g, 0.11 mol) is dissolved in 50 mL of anhydrous dichloromethane and added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Aromatic Substrate: 1-Chloro-3-fluorobenzene (13.06 g, 0.1 mol) dissolved in 50 mL of anhydrous dichloromethane is then added dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of 100 mL of crushed ice, followed by the slow addition of 50 mL of concentrated hydrochloric acid.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 50 mL portions of dichloromethane.

  • Washing: The combined organic layers are washed with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (4-chloro-2-fluorophenyl)(cyclobutyl)methanone.[4]

Alternative Synthetic Pathway: Grignard Reaction

An alternative approach to the synthesis of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone involves the use of a Grignard reagent. This pathway offers a different strategy for forming the crucial carbon-carbon bond.

Synthetic Strategy

This route would typically involve the following steps:

  • Formation of the Grignard Reagent: Preparation of a Grignard reagent from a suitable dihalogenated benzene derivative, such as 1-bromo-4-chloro-2-fluorobenzene. The bromine atom is more reactive towards magnesium, allowing for the selective formation of the Grignard reagent at that position.

  • Reaction with a Cyclobutyl Synthon: The Grignard reagent is then reacted with a suitable cyclobutyl electrophile, such as cyclobutanecarbonitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, and subsequent hydrolysis of the intermediate imine yields the desired ketone.

  • Alternative: Reaction with Cyclobutanecarboxaldehyde and Oxidation: An alternative to using cyclobutanecarbonitrile is to react the Grignard reagent with cyclobutanecarboxaldehyde to form a secondary alcohol, (4-chloro-2-fluorophenyl)(cyclobutyl)methanol. This alcohol is then oxidized to the target ketone using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation.[5][6][7]

Diagram 2: Alternative Synthesis via Grignard Reaction

G cluster_0 Grignard Reagent Formation cluster_1 Ketone Formation Starting_Material 1-Bromo-4-chloro-2-fluorobenzene Grignard_Reagent 4-Chloro-2-fluorophenylmagnesium bromide Starting_Material->Grignard_Reagent Mg Mg, THF Intermediate_Imine Intermediate Imine Grignard_Reagent->Intermediate_Imine Cyclobutanecarbonitrile Cyclobutanecarbonitrile Cyclobutanecarbonitrile->Intermediate_Imine Nucleophilic Addition Product (4-chloro-2-fluorophenyl)(cyclobutyl)methanone Intermediate_Imine->Product Hydrolysis

Caption: Grignard-based approach for the synthesis of the target ketone.

Characterization of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-7.8 ppm, showing characteristic splitting patterns due to chloro and fluoro substitution. A multiplet for the methine proton of the cyclobutyl group around 3.5-4.0 ppm. Multiplets for the methylene protons of the cyclobutyl group in the upfield region.
¹³C NMR A resonance for the carbonyl carbon around 195-205 ppm. Aromatic carbon signals in the range of 110-165 ppm, with characteristic C-F and C-Cl couplings. Resonances for the cyclobutyl carbons in the aliphatic region.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration in the range of 1670-1690 cm⁻¹.[8][9][10] Aromatic C-H and C=C stretching bands. C-Cl and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₀ClFO), along with characteristic fragmentation patterns.

Safety Considerations

  • Friedel-Crafts Acylation: This reaction is exothermic and generates HCl gas. It should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether and THF are highly flammable.

  • General Precautions: All chemicals used in these syntheses should be handled with care, and their Safety Data Sheets (SDS) should be consulted before use.

Conclusion

References

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  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • ScienceMadness. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, March 19). The reactions of grignard reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524320A - Substituted benzophenone and preparation method thereof.
  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones. Retrieved from [Link]

  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • PrepChem. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. Retrieved from [Link]

  • Reddit. (n.d.). Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformations of substituted benzophenones. Retrieved from [Link]

  • ResearchGate. (n.d.). Aerobic oxidation reaction of secondary alcohols to ketones. Reaction.... Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • Sci-Hub. (n.d.). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

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  • YouTube. (2020, April 20). Reduction of Benzophenone. Retrieved from [Link]

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Sources

Exploratory

Spectroscopic data for 4-Chloro-2-fluorophenyl cyclobutyl ketone

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Chloro-2-fluorophenyl cyclobutyl ketone Prepared by: Gemini, Senior Application Scientist Introduction This document is structured not as a rigid report, but...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Chloro-2-fluorophenyl cyclobutyl ketone

Prepared by: Gemini, Senior Application Scientist

Introduction

This document is structured not as a rigid report, but as a practical workflow. It leverages first principles of spectroscopy and comparative data from analogous structures to build a reliable analytical framework. The methodologies described herein are designed to be self-validating, providing researchers with the tools to confidently acquire and interpret data for structural confirmation and purity assessment.

Predicted Spectroscopic Data & Interpretation

A thorough understanding of the expected spectral features is paramount before undertaking experimental work. The following predictions are based on established principles of spectroscopy and analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. For 4-Chloro-2-fluorophenyl cyclobutyl ketone, we expect distinct signals from the cyclobutyl and the aromatic protons. The electron-withdrawing nature of the ketone, chlorine, and fluorine substituents will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-α (Cyclobutyl) 3.50 - 3.80 Quintet (p) ~8.5 Deshielded by the adjacent carbonyl group.
H-β (Cyclobutyl) 2.20 - 2.50 Multiplet (m) - Diastereotopic protons adjacent to H-α and H-γ.
H-γ (Cyclobutyl) 1.90 - 2.10 Multiplet (m) - Methylene group furthest from the carbonyl.
H-3' (Aromatic) 7.65 - 7.75 Doublet of doublets (dd) J(H,H) ≈ 8.5, J(H,F) ≈ 6.0 Ortho to the fluorine and meta to the chlorine and ketone.
H-5' (Aromatic) 7.40 - 7.50 Doublet of doublets (dd) J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 Meta to the fluorine and ketone, ortho to the chlorine.

| H-6' (Aromatic) | 7.25 - 7.35 | Triplet (t) | J(H,H) ≈ 8.5 | Ortho to the ketone and meta to the fluorine and chlorine. |

Causality Behind Predictions: The cyclobutyl protons exhibit a predictable pattern based on their proximity to the carbonyl. The α-proton is the most deshielded and appears as a quintet due to coupling with the four adjacent β-protons[1]. The aromatic region will display a complex ABC spin system due to the substitution pattern. The predicted shifts and couplings are extrapolated from standard substituent effects on a benzene ring, where fluorine and chlorine atoms, along with the acyl group, create distinct electronic environments[2].

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. The spectrum for this molecule is expected to show 9 unique carbon signals, as the plane of symmetry is removed by the ortho-fluorine substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carbonyl) 198.0 - 202.0 Typical range for an aromatic ketone. Conjugation slightly shields the carbonyl carbon compared to aliphatic ketones[3][4].
C-α (Cyclobutyl) 45.0 - 48.0 Attached directly to the carbonyl group.
C-β (Cyclobutyl) 25.0 - 28.0 Standard aliphatic cyclobutyl carbons.
C-γ (Cyclobutyl) 17.0 - 20.0 Most shielded aliphatic carbon.
C-1' (Aromatic, ipso) 134.0 - 137.0 Attached to the carbonyl group, deshielded.
C-2' (Aromatic, C-F) 160.0 - 164.0 (d, ¹JCF ≈ 250 Hz) Directly bonded to fluorine, resulting in a large downfield shift and a characteristic large one-bond C-F coupling constant.
C-3' (Aromatic) 118.0 - 122.0 (d, ²JCF ≈ 20 Hz) Ortho to fluorine, shielded, and shows a smaller two-bond C-F coupling.
C-4' (Aromatic, C-Cl) 130.0 - 133.0 Attached to chlorine.
C-5' (Aromatic) 128.0 - 131.0 Aromatic CH.

| C-6' (Aromatic) | 125.0 - 128.0 (d, ³JCF ≈ 5 Hz) | Meta to fluorine, showing a small three-bond C-F coupling. |

Expertise Insight: The most telling signals in the ¹³C NMR spectrum will be the carbonyl carbon near 200 ppm and the carbon attached to fluorine (C-2') above 160 ppm. The latter will appear as a doublet with a very large coupling constant (¹JCF > 240 Hz), which is a definitive indicator of a direct C-F bond. This, combined with the other characteristic couplings to fluorine, provides powerful validation of the substitution pattern[2][5].

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The spectrum will be dominated by a strong carbonyl stretch, with other characteristic peaks for the aromatic ring and C-H bonds.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group / Vibration Rationale
3100 - 3000 Medium Aromatic C-H Stretch Characteristic of sp² C-H bonds.
2980 - 2850 Medium Aliphatic C-H Stretch From the cyclobutyl ring methylene groups.
1685 - 1695 Strong C=O Stretch (Aromatic Ketone) The key diagnostic peak. Its position is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring[6][7].
1580 - 1600 Medium-Strong C=C Aromatic Ring Stretch Confirms the presence of the phenyl group.
1250 - 1200 Strong C-CO-C Asymmetric Stretch A characteristic stretch for ketones, often strong[6].
1100 - 1000 Strong C-F Stretch A strong band confirming the presence of the C-F bond.

| 800 - 700 | Strong | C-Cl Stretch | Characteristic absorption for aryl chlorides. |

Trustworthiness of Predictions: The position of the carbonyl (C=O) stretching frequency is highly reliable. Conjugation with the phenyl ring delocalizes electron density from the C=O bond, weakening it and lowering its vibrational frequency to below 1700 cm⁻¹[8]. This is a fundamental principle used to distinguish conjugated from non-conjugated ketones.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For 4-Chloro-2-fluorophenyl cyclobutyl ketone, we predict specific fragmentation pathways under electron ionization (EI).

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

m/z Ion Fragmentation Pathway Rationale
212 / 214 [M]⁺ Molecular Ion Expected molecular weight (C₁₁H₁₀ClFO). The [M+2] peak at m/z 214 with ~1/3 the intensity of the M peak is a definitive isotopic signature for one chlorine atom.
184 / 186 [M - C₂H₄]⁺ McLafferty Rearrangement Loss of ethene from the cyclobutyl ring via a six-membered transition state involving a γ-hydrogen transfer to the carbonyl oxygen. This is a characteristic rearrangement for ketones with accessible γ-hydrogens[9][10].
157 / 159 [Cl-F-C₆H₃-CO]⁺ α-Cleavage Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, resulting in a stable acylium ion. This is a dominant fragmentation pathway for ketones[9][11].

| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ | α-Cleavage | The other fragment from the primary α-cleavage (cyclobutanoyl cation) or subsequent fragmentation. |

Authoritative Grounding: The predicted fragmentation is based on well-established mechanisms in mass spectrometry. Alpha-cleavage, which breaks the bond adjacent to the carbonyl, is highly favorable as it leads to the formation of a resonance-stabilized acylium ion[11]. The McLafferty rearrangement is another classic fragmentation pathway for carbonyl compounds possessing γ-hydrogens, which are present in the cyclobutyl ring[10]. The presence of the chlorine isotope pattern is a non-negotiable validation point.

Experimental Protocols

To acquire high-quality data, adherence to standardized protocols is essential. The following are step-by-step methodologies for the analysis of 4-Chloro-2-fluorophenyl cyclobutyl ketone.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are recommended.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

Protocol 2: ATR-FTIR Data Acquisition
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The resulting spectrum will be automatically ratioed against the background, yielding the final absorbance or transmittance spectrum.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Method:

    • Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid column overloading.

    • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

  • Injection: Inject 1 µL of the sample solution into the GC-MS.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) for purity and examine the mass spectrum of the corresponding peak.

Visualization of Analytical Workflows

To ensure structural confirmation, the spectroscopic techniques must be used in a logical, integrated workflow.

Workflow for Structural Confirmation

G Figure 1: Integrated Spectroscopic Workflow cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Decision GCMS GC-MS Analysis Data_Eval Evaluate All Data vs. Predictions GCMS->Data_Eval [M]⁺ = 212/214? IR ATR-FTIR Analysis IR->Data_Eval C=O at ~1690 cm⁻¹? HNMR ¹H NMR CNMR ¹³C NMR & DEPT HNMR->CNMR Confirm H-framework CNMR->Data_Eval Confirm C-skeleton & C-F bond Confirm Structure Confirmed Reject Structure Incorrect / Impure Sample New Compound Batch Sample->GCMS Check Purity & MW Sample->IR Identify Functional Groups Data_Eval->HNMR Proceed if MW & FG Match Data_Eval->Confirm All Data Consistent Data_Eval->Reject Inconsistent Data

Caption: Integrated workflow for the structural confirmation of 4-Chloro-2-fluorophenyl cyclobutyl ketone.

Key Mass Spectrometry Fragmentations

G Figure 2: Predicted EI-MS Fragmentation Pathways cluster_alpha α-Cleavage cluster_mcLafferty McLafferty Rearrangement Parent Molecular Ion [M]⁺ m/z 212/214 Acylium Acylium Ion [C₇H₃ClFO]⁺ m/z 157/159 Parent->Acylium Loss of C₄H₇ radical McLafferty_Ion Rearranged Ion [C₉H₈ClFO]⁺ m/z 184/186 Parent->McLafferty_Ion Ethene Neutral Loss Ethene (C₂H₄) McLafferty_Ion->Ethene

Caption: Primary fragmentation pathways predicted for the target molecule under Electron Ionization (EI).

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for 4-Chloro-2-fluorophenyl cyclobutyl ketone. By leveraging foundational principles and comparative data, we have established a robust framework for its identification. The key identifiers are:

  • ¹H NMR: A complex aromatic region and distinct cyclobutyl multiplets.

  • ¹³C NMR: A carbonyl signal near 200 ppm and a downfield C-F signal (>160 ppm) with a large ¹JCF coupling constant.

  • IR: A strong carbonyl absorption band below 1700 cm⁻¹, confirming conjugation.

  • MS: A molecular ion peak at m/z 212 with a characteristic M+2 isotope peak at m/z 214, along with predictable fragments from α-cleavage (m/z 157/159) and McLafferty rearrangement (m/z 184/186).

Researchers can use this guide to design experiments, anticipate results, and confidently interpret acquired data to verify the synthesis and purity of this compound.

References

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES. Canadian Journal of Chemistry, 43(3), 479-497. Available at: [Link]

  • JoVE Science Education Database. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments, Cambridge, MA. Available at: [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Gaithersburg, MD. Available at: [Link]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063. Available at: [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Reddit r/chemhelp. (2015). [NMR] Can anyone explain to the 13C spectra of ketones conjugated to a phenyl ring? Available at: [Link]

  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link]

  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). Chemistry Learner. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Cheng, T., & Guo, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3563–3570. Available at: [Link]

  • Filo. (2025). Q1 (A) Draw the ¹³C NMR spectra for the following compounds: ... Available at: [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ketone infrared spectra. Available at: [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) for 3 and 4 ketones. Available at: [Link]

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Foundational

An In-Depth Technical Guide to Dabrafenib (GSK2118436): Physicochemical Properties, Mechanism of Action, and Experimental Applications

A Note on Chemical Identification: Initial searches for CAS number 898791-09-8 did not yield a specific, well-documented compound relevant to drug discovery and research. However, given the context of an in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial searches for CAS number 898791-09-8 did not yield a specific, well-documented compound relevant to drug discovery and research. However, given the context of an in-depth technical guide for researchers in drug development, and the retrieval of substantial data for the potent and selective B-Raf inhibitor, Dabrafenib (GSK2118436), this guide will focus on the latter. It is presumed that the user's interest lies in this compound, which is of significant interest to the target audience.

Introduction

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf protein, driving uncontrolled cell proliferation and survival in a significant portion of melanomas and other cancers.[1] Dabrafenib was approved by the FDA in 2013 for the treatment of patients with BRAF V600E mutation-positive advanced melanoma.[2] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental protocols for the application of Dabrafenib in a research setting.

Physicochemical Properties of Dabrafenib

Dabrafenib is a white to slightly colored solid.[2] Its physicochemical properties are summarized in the table below. Understanding these properties is crucial for its handling, formulation, and application in both in vitro and in vivo studies.

PropertyValueSource(s)
Chemical Name N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[3]
CAS Number 1195765-45-7[4]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[4]
Molecular Weight 519.56 g/mol [4]
Appearance White to slightly colored solid[2]
Solubility Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[2]
pKa 6.6, 2.2, -1.5[2]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent ATP-competitive inhibitor of the B-Raf kinase.[5] In normal cellular signaling, the MAPK pathway (also known as the Ras-Raf-MEK-ERK pathway) is a crucial signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.

The pathway is initiated by the activation of a receptor tyrosine kinase, which in turn activates the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf). Raf then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus and phosphorylates a variety of transcription factors, leading to changes in gene expression that drive cell proliferation.

In cancers harboring a BRAF V600E mutation, the B-Raf kinase is constitutively active, leading to persistent downstream signaling through MEK and ERK, independent of upstream signals.[1] This aberrant signaling is a key driver of tumorigenesis. Dabrafenib selectively binds to the ATP-binding pocket of the mutated B-Raf kinase, inhibiting its activity and thereby blocking the downstream signaling cascade.[5] This leads to a reduction in MEK and ERK phosphorylation, ultimately resulting in cell cycle arrest and apoptosis in BRAF V600-mutant cancer cells.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates B_Raf B-Raf (V600E) Ras->B_Raf Activates MEK MEK B_Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Dabrafenib Dabrafenib Dabrafenib->B_Raf Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Start Seed BRAF V600E mutant cells Treat Treat with Dabrafenib (various concentrations) Start->Treat Viability Cell Viability Assay (e.g., CellTiter-Glo) Treat->Viability Western Western Blot (p-ERK/t-ERK) Treat->Western GI50 Determine GI₅₀ Viability->GI50 pERK_Quant Quantify p-ERK inhibition Western->pERK_Quant

General Experimental Workflow for In Vitro Evaluation of Dabrafenib.

Chemical Synthesis

The synthesis of Dabrafenib has been described in the literature. [3][7]A key step in one of the reported synthetic routes involves the reaction of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide with ammonium hydroxide in a sealed pressure reactor. [2]This is followed by purification steps including filtration, washing, and recrystallization to yield the final Dabrafenib product. [7]For detailed synthetic procedures, researchers should refer to the primary literature and patents. [2][3]

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF V600-mutant cancers. A thorough understanding of its physicochemical properties is essential for its effective use in research and clinical settings. Its specific mechanism of action, centered on the inhibition of the constitutively active B-Raf kinase in the MAPK pathway, provides a clear rationale for its therapeutic efficacy. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the cellular effects of Dabrafenib and to explore its potential in new therapeutic contexts. As with any potent compound, adherence to established protocols and safety guidelines is paramount.

References

  • King, A. J., Arnone, M. R., Bleam, M. R., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLoS ONE, 8(7), e67583. [Link]

  • Kotsopoulou, E., Papalazarou, V., Souliotis, V. L., & Patmanidi, A. L. (2022). Comparative Analysis of the Effect of the BRAF Inhibitor Dabrafenib in 2D and 3D Cell Culture Models of Human Metastatic Melanoma Cells. In Vivo, 36(5), 2155–2165. [Link]

  • ClinicalTrials.gov. (2020). Dabrafenib (DRB436) Phase I/IIa, 2-part, Multi-Center, Single-Arm, Open-Label Study to Determine the Safety, Tolerability and Ph. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2016059548A1 - Processes for the preparation of dabrafenib.
  • Wikipedia. (2023, December 19). Dabrafenib. Retrieved January 15, 2026, from [Link]

  • Rheault, T. R., Stellwagen, J. C., Adjabeng, G. M., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]

  • New Drug Approvals. (2015, March 19). Dabrafenib mesylate, GSK 2118436. Retrieved January 15, 2026, from [Link]

  • Hu-Lieskovan, S., Mok, S., Homet Moreno, B., et al. (2015). The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. Clinical Cancer Research, 21(5), 1014–1025. [Link]

  • ResearchGate. (n.d.). Fig. 1. Growth inhibition of BRAF-and RAS-mutant cancer cell lines by.... Retrieved January 15, 2026, from [Link]

  • Novartis. (2019). Clinical Study Protocol Amendment. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. Retrieved January 15, 2026, from [Link]

  • ClinicalTrials.gov. (2014). A Phase I/II Trial of Dabrafenib, Trametinib and Metformin Administered to Unresectable Stage IIIC and Stage IV BRAF. Retrieved January 15, 2026, from [Link]

  • GlaxoSmithKline. (2013). Division: Worldwide Development Information Type: Clinical Protocol. Retrieved January 15, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-fluorophenyl cyclobutyl ketone

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2-fluorophenyl cyclobutyl ketone, a valuable building block in medicinal chemistry and drug discovery. The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2-fluorophenyl cyclobutyl ketone, a valuable building block in medicinal chemistry and drug discovery. The document details a robust synthetic methodology centered around the Friedel-Crafts acylation, offering insights into the mechanistic underpinnings and experimental considerations that ensure a high-yielding and pure product. A thorough characterization of the target compound is presented, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a complete analytical profile. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important chemical intermediate.

Introduction: The Significance of Fluorinated and Chlorinated Aryl Ketones

Aryl ketones are a ubiquitous structural motif in a vast array of biologically active molecules. The incorporation of halogen atoms, particularly fluorine and chlorine, into the aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, while a chlorine atom can also contribute to these effects and provide an additional vector for chemical modification.[1][2] 4-Chloro-2-fluorophenyl cyclobutyl ketone, with its unique combination of a halogenated phenyl ring and a strained cyclobutyl moiety, represents a key intermediate for the synthesis of novel therapeutic agents. The cyclobutyl group can impart conformational rigidity and unique spatial arrangements, which are often sought after in modern drug design.[3]

This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, grounded in the principles of electrophilic aromatic substitution. Furthermore, a comprehensive analytical characterization will be presented to aid in the unequivocal identification and quality control of the synthesized material.

Synthetic Methodology: A Two-Step Approach

The synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone is most efficiently achieved through a two-step process:

  • Preparation of Cyclobutanecarbonyl Chloride: The synthesis begins with the conversion of cyclobutanecarboxylic acid to its more reactive acid chloride derivative.

  • Friedel-Crafts Acylation: The cyclobutanecarbonyl chloride is then reacted with 1-chloro-3-fluorobenzene in the presence of a Lewis acid catalyst to yield the target ketone.

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For this procedure, thionyl chloride (SOCl₂) is the reagent of choice due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Thionyl Chloride: Thionyl chloride is a highly effective chlorinating agent for carboxylic acids. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous nature of the byproducts drives the reaction to completion.

  • Neat Reaction or Inert Solvent: The reaction can be performed neat or in an inert solvent such as dichloromethane (DCM) or toluene. The choice of solvent depends on the scale of the reaction and the desired temperature control. For laboratory-scale preparations, using a solvent can help to moderate the reaction rate.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add cyclobutanecarboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature. The addition is exothermic, and gas evolution will be observed.

  • After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours, or until the gas evolution ceases.

  • The excess thionyl chloride can be removed by distillation. The resulting crude cyclobutanecarbonyl chloride is often of sufficient purity for the subsequent Friedel-Crafts acylation. If higher purity is required, distillation under reduced pressure can be performed.

Step 2: Friedel-Crafts Acylation of 1-Chloro-3-fluorobenzene

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring.[4][5] In this step, the electrophilic acylium ion, generated from cyclobutanecarbonyl chloride and a Lewis acid catalyst, attacks the electron-rich aromatic ring of 1-chloro-3-fluorobenzene.

Reaction Scheme:

Regioselectivity: The Directing Effects of Chloro and Fluoro Substituents

The regiochemical outcome of the Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic ring. Both fluorine and chlorine are ortho, para-directing groups due to the ability of their lone pairs to donate electron density to the ring through resonance (+M effect).[1][6] However, they are also deactivating groups due to their high electronegativity, which withdraws electron density from the ring through the inductive effect (-I effect).[6][7]

In the case of 1-chloro-3-fluorobenzene, the incoming electrophile will be directed to the positions ortho and para to both halogens. The fluorine atom is a stronger activator (or less deactivating) via resonance compared to chlorine due to better orbital overlap between the 2p orbitals of fluorine and carbon.[2] Therefore, the positions ortho and para to the fluorine atom are more activated.

Considering the positions on the 1-chloro-3-fluorobenzene ring:

  • Position 2: Ortho to chlorine and meta to fluorine.

  • Position 4: Para to chlorine and ortho to fluorine.

  • Position 6: Ortho to both chlorine and fluorine.

The acylation is expected to occur predominantly at the most activated position, which is position 4 , being para to the chlorine and ortho to the more activating fluorine. Steric hindrance at position 6 (ortho to both bulky groups) would also disfavor substitution at that site. Thus, the major product is predicted to be (4-chloro-2-fluorophenyl)(cyclobutyl)methanone .

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that effectively coordinates with the chlorine atom of the acyl chloride, generating the highly electrophilic acylium ion. A slight molar excess of AlCl₃ is often used to ensure complete reaction.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. These solvents are inert to the reaction conditions and can dissolve the reactants and the Lewis acid complex.

  • Temperature Control: The initial formation of the acylium ion complex is often exothermic. Therefore, the reaction is typically started at a low temperature (0-5 °C) and then allowed to warm to room temperature. This helps to control the reaction rate and minimize side reactions.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1-1.3 eq) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0-5 °C in an ice bath.

  • In a separate flask, dissolve cyclobutanecarbonyl chloride (1.0 eq) and 1-chloro-3-fluorobenzene (1.0-1.2 eq) in anhydrous DCM.

  • Add the solution of the acyl chloride and the aromatic substrate dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by distillation under reduced pressure.

Characterization of 4-Chloro-2-fluorophenyl cyclobutyl ketone

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for 4-Chloro-2-fluorophenyl cyclobutyl ketone.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₁₀ClFO
Molecular Weight 212.65 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for 4-Chloro-2-fluorophenyl cyclobutyl ketone are presented below.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.8m1HAromatic H
~7.2-7.4m2HAromatic H
~3.8-4.0p1HCH (cyclobutyl)
~2.2-2.5m4HCH₂ (cyclobutyl)
~1.8-2.1m2HCH₂ (cyclobutyl)

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~195-200C=O (ketone)
~160-165 (d, ¹JCF ≈ 250 Hz)C-F
~130-135Aromatic C-Cl
~125-130Aromatic C-H
~115-120 (d, ²JCF ≈ 20 Hz)Aromatic C-H
~45-50CH (cyclobutyl)
~25-30CH₂ (cyclobutyl)
~18-22CH₂ (cyclobutyl)

Note: The predicted chemical shifts are estimations based on additive rules and data from similar compounds. Actual experimental values may vary.[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for 4-Chloro-2-fluorophenyl cyclobutyl ketone are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch (cyclobutyl)
~1680-1695StrongC=O stretch (aryl ketone)
~1580-1600Medium-StrongAromatic C=C stretch
~1250-1200StrongC-F stretch
~850-800StrongC-Cl stretch

Note: The C=O stretching frequency is influenced by conjugation with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Chloro-2-fluorophenyl cyclobutyl ketone, electron ionization (EI) would likely lead to the following key fragments.

Predicted Mass Spectrum (EI):

m/zFragment
212/214[M]⁺ (Molecular ion, with isotopic pattern for Cl)
183/185[M - C₂H₅]⁺ (Loss of ethene from cyclobutyl ring)
155/157[M - C₄H₇]⁺ (Loss of cyclobutyl radical)
141[4-Chloro-2-fluorobenzoyl]⁺
113[Chlorofluorophenyl]⁺
69[Cyclobutyl]⁺

Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. The fragmentation of aryl ketones often involves cleavage of the bond between the carbonyl group and the alkyl substituent.[11][12][13][14]

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_purification Purification A Cyclobutanecarboxylic Acid B Cyclobutanecarbonyl Chloride A->B SOCl₂ D 4-Chloro-2-fluorophenyl cyclobutyl ketone B->D C 1-Chloro-3-fluorobenzene C->D AlCl₃, DCM E Crude Product D->E Work-up F Pure Product E->F Column Chromatography

Caption: Overall workflow for the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone.

Reaction Mechanism: Friedel-Crafts Acylation

FC_Acylation_Mechanism cluster_activation 1. Acylium Ion Formation cluster_attack 2. Electrophilic Attack cluster_deprotonation 3. Deprotonation acyl_chloride Cyclobutanecarbonyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ sigma_complex Sigma Complex (Resonance Stabilized) acylium_ion->sigma_complex Nucleophilic attack aromatic_ring 1-Chloro-3-fluorobenzene aromatic_ring->sigma_complex product 4-Chloro-2-fluorophenyl cyclobutyl ketone sigma_complex->product -H⁺

Caption: Mechanism of the Friedel-Crafts acylation step.

Conclusion

This technical guide has outlined a reliable and well-founded methodology for the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone. By leveraging the robust Friedel-Crafts acylation reaction and understanding the directing effects of the halogen substituents, the target compound can be prepared in good yield and high purity. The provided spectroscopic predictions serve as a valuable reference for the characterization and quality control of the synthesized material. The availability of this versatile building block will undoubtedly facilitate the development of novel and potent therapeutic agents in the ongoing quest for improved human health.

References

  • csbsju. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Unknown. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
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  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
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  • Unknown. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. Retrieved from [Link]

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  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • NIH. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of ¹³C NMR chemical shift prediction for structure 1. Chemical.... Retrieved from [Link]

  • Semantic Scholar. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
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Foundational

An In-depth Technical Guide to the Structural Elucidation of 4-Chloro-2-fluorophenyl cyclobutyl ketone

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 4-Chloro-2-fluorophenyl cyclobutyl ketone, a molecule of interest in synthetic and medicinal chemistry. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Chloro-2-fluorophenyl cyclobutyl ketone, a molecule of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers an integrated strategy, detailing not only the "what" and "how," but critically, the "why" behind each methodological choice. We will explore a multi-technique approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section is designed to be a self-validating system, where the data from one technique corroborates and refines the hypotheses drawn from another. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical workflow for the unambiguous structural determination of novel organic compounds.

Introduction: The Imperative for Unambiguous Structural Verification

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In the context of drug development and materials science, even minor ambiguities in structure can lead to significant deviations in efficacy, safety, and performance. 4-Chloro-2-fluorophenyl cyclobutyl ketone presents a compelling case for a rigorous, multi-faceted analytical approach. Its structure combines an aromatic ring with halogen substituents, a ketone carbonyl group, and an aliphatic cyclobutyl moiety. Each of these features provides unique spectroscopic handles that, when analyzed in concert, allow for a complete and confident structural assignment.

The core challenge lies not in the application of any single technique but in the intelligent integration of data to build a cohesive and irrefutable structural model. This guide will demonstrate a workflow where each analytical step logically informs the next, creating a powerful cascade of evidence.

The Analytical Blueprint: A Synergistic Approach

Our strategy for elucidating the structure of 4-Chloro-2-fluorophenyl cyclobutyl ketone is predicated on the convergence of evidence from three principal spectroscopic techniques. This synergistic workflow ensures that the limitations of one method are compensated for by the strengths of another, leading to a highly confident structural assignment.

Caption: Synergistic workflow for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: We begin with FTIR spectroscopy as it provides a rapid and definitive confirmation of the key functional groups present in the molecule. The carbonyl (C=O) stretch of a ketone is one of the most intense and characteristic absorptions in an IR spectrum, making it an ideal starting point for our investigation.[1][2]

Trustworthiness: The presence or absence of this strong absorption band provides a clear and immediate validation of the "ketone" classification of the target molecule.

Predicted FTIR Data

The structure of 4-Chloro-2-fluorophenyl cyclobutyl ketone suggests several key absorption bands. The most informative of these are summarized in the table below.

Functional Group Vibration Mode **Expected Absorption Range (cm⁻¹) **Significance
C=O (Ketone)Stretch1685 - 1666Confirms the presence of the ketone functional group. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (around 1715 cm⁻¹).[3][4]
C-H (Aromatic)Stretch3100 - 3000Indicates the presence of the phenyl ring.
C=C (Aromatic)Stretch1600 - 1450Further confirms the aromatic system.
C-H (Aliphatic)Stretch3000 - 2850Corresponds to the C-H bonds of the cyclobutyl ring.
C-ClStretch800 - 600Indicates the presence of the chloro substituent.
C-FStretch1250 - 1000Indicates the presence of the fluoro substituent.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the purified solid or liquid sample is placed directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final infrared spectrum of the sample.

  • Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.

Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation Pathway

Expertise & Experience: Following the confirmation of the key functional group, we employ high-resolution mass spectrometry (HRMS) to determine the exact molecular weight and, consequently, the molecular formula. This is a critical step that provides the atomic inventory for our structural puzzle. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the connectivity of the different structural motifs.

Trustworthiness: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a built-in validation of the presence of a single chlorine atom in the molecule.[5] The observation of a molecular ion peak (M⁺) and an M+2 peak with the characteristic 3:1 intensity ratio is a definitive signature.

Predicted Mass Spectrometry Data

The molecular formula for 4-Chloro-2-fluorophenyl cyclobutyl ketone is C₁₁H₁₀ClFO.

Parameter Predicted Value Significance
Monoisotopic Mass 212.0404 g/mol Provides the basis for high-resolution mass measurement.
Molecular Ion (M⁺) m/z 212 (for ³⁵Cl)Corresponds to the intact molecule with the most abundant chlorine isotope.
Isotope Peak (M+2) m/z 214 (for ³⁷Cl)The presence of this peak with ~1/3 the intensity of the M⁺ peak confirms one chlorine atom.[5]
Key Fragmentation Pathways

The fragmentation of aromatic ketones in a mass spectrometer often follows predictable pathways, providing structural insights.[5][6]

Fragmentation_Pathway M_plus Molecular Ion (M⁺) m/z 212/214 acylium Acylium Ion m/z 159/161 M_plus->acylium α-cleavage (- C₄H₇) cyclobutyl Cyclobutyl Radical (not detected) M_plus->cyclobutyl α-cleavage aryl Aryl Cation m/z 131/133 acylium->aryl loss of CO

Caption: Predicted mass spectrometry fragmentation pathway.

  • α-Cleavage: The most common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group.[3][4] In this case, we expect the loss of the cyclobutyl radical (C₄H₇•) to form a stable acylium ion at m/z 159 (for ³⁵Cl) and 161 (for ³⁷Cl).

  • Loss of Carbon Monoxide: The resulting acylium ion can then lose a neutral carbon monoxide (CO) molecule to form the 4-chloro-2-fluorophenyl cation at m/z 131 (for ³⁵Cl) and 133 (for ³⁷Cl).

Experimental Protocol: Electron Ionization (EI)-HRMS
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a radical cation (the molecular ion).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion, its isotopic pattern, and the major fragment ions. The exact masses of these ions are used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[7] By providing detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen, carbon, and fluorine atoms, NMR allows us to piece together the complete molecular structure. The inclusion of ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[8][9]

Trustworthiness: The self-consistency of the data from ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments (like COSY and HSQC), provides an exceptionally high level of confidence in the final structure. The coupling patterns observed between different nuclei act as a self-validating network of connectivity.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of distinct proton environments and their neighboring protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Significance
Aromatic (H-3, H-5, H-6)7.0 - 7.8Multiplets (due to H-H and H-F coupling)3HConfirms the trisubstituted aromatic ring.
Methine (CH-C=O)3.5 - 4.0Quintet (or multiplet)1HThe proton on the cyclobutyl ring attached to the carbonyl is significantly deshielded.
Methylene (CH₂)1.8 - 2.5Multiplets6HThe remaining protons on the cyclobutyl ring.
Predicted ¹³C NMR Data

The carbon NMR spectrum will show all the unique carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Significance
Carbonyl (C=O)195 - 205Characteristic downfield shift for a ketone carbonyl.[3][10]
Aromatic (C-F)155 - 165 (d, ¹JCF)Carbon directly attached to fluorine will show a large coupling constant.
Aromatic (C-Cl)130 - 140Carbon attached to chlorine.
Aromatic (C-H & C-C=O)115 - 135Remaining aromatic carbons.
Methine (CH-C=O)45 - 55Alpha-carbon to the carbonyl.
Methylene (CH₂)20 - 35Carbons of the cyclobutyl ring.
Predicted ¹⁹F NMR Data

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms.[11][12]

Fluorine Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Significance
Aromatic (C-F)-110 to -130Multiplet (due to F-H coupling)Confirms the presence and electronic environment of the single fluorine atom on the aromatic ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This provides a single peak for each unique carbon atom.

  • ¹⁹F NMR Acquisition: A one-dimensional fluorine NMR spectrum is acquired. This is often proton-decoupled to simplify the spectrum.

  • (Optional) 2D NMR Acquisition: If further structural confirmation is needed, 2D correlation experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed to definitively establish the connectivity of the molecule.

Conclusion: The Converged Structural Proof

By integrating the data from FTIR, Mass Spectrometry, and multi-nuclear NMR, we can confidently elucidate the structure of 4-Chloro-2-fluorophenyl cyclobutyl ketone.

  • FTIR confirms the presence of the ketone carbonyl and the aromatic ring.

  • HRMS establishes the molecular formula as C₁₁H₁₀ClFO and provides fragmentation data consistent with the proposed structure, including the characteristic chlorine isotope pattern.

  • NMR provides the definitive map:

    • ¹H NMR shows the correct number and types of protons for the trisubstituted aromatic ring and the cyclobutyl group.

    • ¹³C NMR confirms the presence of 11 unique carbons, including the ketone carbonyl and the halogen-substituted aromatic carbons.

    • ¹⁹F NMR provides a direct signal for the fluorine atom, confirming its presence and electronic environment.

The convergence of these independent lines of evidence provides an unambiguous and robust structural proof, fulfilling the highest standards of scientific integrity required in research and development.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • ACS Publications. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link]

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  • SlideShare. Nmr spectroscopy of fluorine 19. [Link]

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  • ResearchGate. (2018). Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. [Link]

  • Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]

  • YouTube. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. [Link]

  • Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]

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  • Oregon State University. CH 336: Ketone Spectroscopy. [Link]

  • ChemRxiv. (2025). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. [Link]

  • CORE. Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • American Journal of Organic Chemistry. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • Chad's Prep. Fragmentation Patterns of Ketones and Aldehydes. [Link]

  • National Center for Biotechnology Information. (2020). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

  • Google Patents. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • Global Substance Registration System. 4-CHLOROPHENYL CYCLOPROPYL KETONE. [Link]

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Exploratory

Exploratory Synthesis of Novel Cyclobutyl Ketone Derivatives: A Strategic Guide for Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals Abstract The cyclobutane motif, a strained four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern drug design. Its...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The cyclobutane motif, a strained four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern drug design. Its unique puckered conformation and inherent ring strain offer a compelling tool to navigate complex pharmacological landscapes, enhancing metabolic stability, binding affinity, and overall drug-like properties.[1][2][3] This guide provides an in-depth exploration of the strategic synthesis of novel cyclobutyl ketone derivatives. Moving beyond a simple recitation of protocols, we delve into the mechanistic rationale behind key synthetic transformations, offering field-proven insights for researchers at the forefront of pharmaceutical innovation. We will traverse the foundational [2+2] cycloadditions, navigate the intricacies of ring expansion reactions, and explore the cutting-edge of C–H functionalization, equipping the reader with the knowledge to strategically design and execute the synthesis of next-generation therapeutic agents.

The Strategic Value of the Cyclobutyl Ketone Scaffold

The utility of the cyclobutane ring in drug discovery is rooted in its distinct stereochemical and physical properties. Unlike flexible alkyl chains or planar aromatic rings, the 1,3-disubstituted cyclobutane scaffold adopts a rigid, puckered geometry that can serve as a conformationally restricted linker or a non-planar bioisostere for aryl groups.[2][4] This structural rigidity can be paramount for locking a molecule into its bioactive conformation, thereby enhancing binding potency and selectivity. The cyclobutyl ketone functional group serves as a versatile synthetic handle, providing a reactive site for a multitude of subsequent chemical modifications, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The inherent ring strain of cyclobutanes not only defines their three-dimensional shape but also makes them valuable intermediates for further synthetic elaboration through strain-releasing transformations.[1][5] This guide focuses on the primary construction of the cyclobutyl ketone core, a critical first step in harnessing the potential of this valuable scaffold.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of cyclobutyl ketones can be broadly categorized into three major approaches: cycloaddition reactions, ring expansion strategies, and the functionalization of pre-existing cyclobutane cores. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and stereochemical requirements.

The Workhorse: [2+2] Cycloaddition Reactions

The most direct and widely employed method for constructing cyclobutane rings is the [2+2] cycloaddition of two olefinic components.[6][7] This powerful transformation can be initiated photochemically or mediated by transition metals.

The photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the light-induced reaction of two C=C double bonds.[8] For the synthesis of cyclobutyl ketones, this typically involves the cycloaddition of an enone with an alkene.

Mechanistic Causality: The reaction proceeds via the photoexcitation of the enone to its triplet state, often facilitated by a sensitizer like benzophenone or acetone.[5] This triplet diradical then adds to the ground-state alkene to form a 1,4-diradical intermediate, which subsequently undergoes ring closure to yield the cyclobutane product.[5][8] The regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity are dictated by the stability of this diradical intermediate.[9]

Workflow: Selecting a [2+2] Cycloaddition Strategy

Caption: Decision workflow for synthesizing cyclobutyl ketones.

Transition metal catalysis offers a thermally accessible alternative to photochemical methods, often providing different selectivity profiles.[10][11] Catalysts based on iron, ruthenium, nickel, and other metals can mediate the [2+2] cycloaddition of alkenes.[10][11][12]

Mechanistic Causality: These reactions typically proceed through a metallacyclopentane intermediate formed by the oxidative coupling of two alkene substrates to the metal center. Reductive elimination from this intermediate then furnishes the cyclobutane ring and regenerates the active catalyst.[10] This pathway provides excellent control over diastereoselectivity.

Building Outward: Ring Expansion Reactions

Ring expansion reactions provide an elegant, albeit less direct, route to cyclobutanones from readily available cyclopropane derivatives.[1] These methods are particularly powerful for generating highly substituted or stereochemically complex products.

Mechanistic Causality: A common strategy involves the protio-semipinacol ring expansion of vinylic cyclopropyl alcohols.[13] Protonation of the alkene is followed by a rearrangement where a C-C bond of the cyclopropane ring migrates, expanding the three-membered ring to a four-membered ketone with high stereospecificity. This process is driven by the release of ring strain from the cyclopropane.

Mechanism: Semipinacol Ring Expansion

G cluster_0 Ring Expansion of Vinylic Cyclopropyl Alcohol A Vinylic Cyclopropyl Alcohol B Protonation of Alkene A->B H+ C Carbocation Intermediate B->C D 1,2-Migration (Ring Expansion) C->D Strain Release E Enol Intermediate D->E F Tautomerization E->F G Cyclobutyl Ketone Product F->G

Sources

Foundational

Theoretical studies on 4-Chloro-2-fluorophenyl cyclobutyl ketone

An In-depth Technical Guide to the Theoretical Studies of 4-Chloro-2-fluorophenyl cyclobutyl ketone For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of unique stereoelectronic prope...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 4-Chloro-2-fluorophenyl cyclobutyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of unique stereoelectronic properties and conformational rigidity has positioned cyclobutane-containing molecules as privileged scaffolds in modern medicinal chemistry. This guide provides a comprehensive theoretical framework for the study of 4-Chloro-2-fluorophenyl cyclobutyl ketone, a compound of interest at the intersection of halogenated aromatics and strained ring systems. We will explore its structural, spectroscopic, and electronic properties through the lens of computational chemistry, primarily leveraging Density Functional Theory (DFT). This document is intended to serve as a self-validating resource, detailing not just the "what" but the "why" of the theoretical methodologies employed, thereby empowering researchers to apply these principles to their own investigations.

Introduction: The Rationale for a Theoretical Deep Dive

The cyclobutane motif is increasingly recognized for its ability to confer advantageous pharmacological properties, serving as a conformationally restricted alternative to more flexible linkers or as an aryl isostere with reduced planarity.[1][2][3] When coupled with a 4-chloro-2-fluorophenyl group, the resulting ketone presents a fascinating case study. The halogen substituents are not mere decorations; they are critical modulators of the molecule's electronic landscape and potential for non-covalent interactions, such as halogen bonding, which are pivotal in drug-receptor binding.[4][5][6]

A purely experimental approach to characterizing every new compound is resource-intensive. Theoretical studies, as outlined in this guide, offer a predictive and cost-effective pathway to understanding a molecule's intrinsic properties before embarking on extensive laboratory synthesis and testing. By simulating its behavior at the quantum level, we can anticipate its spectroscopic signatures, reactivity, and potential for biological activity.

Proposed Synthetic Pathway

While numerous methods exist for the synthesis of aryl ketones, a plausible and efficient route to 4-Chloro-2-fluorophenyl cyclobutyl ketone can be envisioned through a Friedel-Crafts acylation reaction. This well-established method provides a direct means of coupling the cyclobutyl acyl moiety to the substituted aromatic ring.

Experimental Protocol: Proposed Friedel-Crafts Acylation
  • Reactant Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, non-polar solvent such as dichloromethane (DCM).

  • Acyl Chloride Formation (in situ or pre-formed): To this suspension, add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise at 0 °C.

  • Aromatic Substrate Addition: After stirring for 15 minutes, add 1-chloro-3-fluorobenzene (1.0 equivalent) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by pouring it over crushed ice with concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthetic Workflow cluster_synthesis Proposed Synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone reagents Cyclobutanecarbonyl chloride + 1-Chloro-3-fluorobenzene catalyst AlCl₃ in DCM reagents->catalyst 1. reaction Friedel-Crafts Acylation (0°C to RT) catalyst->reaction 2. workup Quenching, Extraction, & Purification reaction->workup 3. product 4-Chloro-2-fluorophenyl cyclobutyl ketone workup->product 4.

Caption: Proposed synthetic workflow for 4-Chloro-2-fluorophenyl cyclobutyl ketone.

Core Theoretical Methodologies: A Validated Computational Protocol

The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that provides a robust balance between computational cost and accuracy for molecules of this size.[7][8] All calculations would be performed using a software package such as Gaussian or ORCA.

Step-by-Step Computational Workflow
  • Conformational Analysis and Geometry Optimization:

    • Rationale: The puckered nature of the cyclobutane ring and the rotational freedom of the phenyl group necessitate a thorough search for the global minimum energy conformation.

    • Protocol: A potential energy surface scan is performed by systematically rotating the dihedral angle between the cyclobutyl and phenyl rings. The resulting low-energy conformers are then subjected to full geometry optimization.

    • Level of Theory: The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted choice for such systems, providing a good description of both geometry and electronic properties.

  • Vibrational Frequency Analysis:

    • Rationale: This calculation serves a dual purpose: to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

    • Protocol: The harmonic vibrational frequencies are calculated at the same level of theory used for geometry optimization.

  • NMR Spectra Prediction:

    • Rationale: Predicting the ¹H and ¹³C NMR chemical shifts provides a powerful tool for experimental structure verification.

    • Protocol: The Gauge-Including Atomic Orbital (GIAO) method is employed, typically at the B3LYP/6-311++G(d,p) level of theory, with the calculated chemical shifts referenced against a standard (e.g., tetramethylsilane, TMS).

  • Electronic Properties Analysis:

    • Rationale: Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.

    • Protocol:

      • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are examined.

      • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

      • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.

Computational_Workflow cluster_workflow Comprehensive Theoretical Analysis Workflow start Initial 3D Structure conf_search Conformational Search (PES Scan) start->conf_search geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc elec_prop Electronic Properties (FMO, MEP, NBO) geom_opt->elec_prop data_analysis Data Synthesis & Interpretation freq_calc->data_analysis nmr_calc->data_analysis elec_prop->data_analysis

Caption: A validated workflow for the theoretical analysis of the target molecule.

Predicted Physicochemical & Spectroscopic Properties

The following sections detail the anticipated results from the computational workflow described above. These predictions provide a baseline for experimental validation.

Molecular Geometry and Conformational Preference

The optimized geometry of 4-Chloro-2-fluorophenyl cyclobutyl ketone is expected to exhibit a puckered cyclobutane ring. The dihedral angle between the plane of the phenyl ring and the carbonyl group will be non-zero to alleviate steric strain. The C-Cl and C-F bond lengths will be consistent with those of substituted aromatic systems.

Parameter Predicted Value (Å or °) Justification
C=O Bond Length~1.22 ÅTypical for an aryl ketone.
C-Cl Bond Length~1.74 ÅStandard for a chloro-aromatic compound.
C-F Bond Length~1.35 ÅCharacteristic of a fluoro-aromatic compound.
Cyclobutane Puckering Angle20-30°To relieve ring strain.
Vibrational Spectroscopy (IR/Raman)

The calculated vibrational spectrum will provide a unique fingerprint for the molecule. Key vibrational modes are predicted as follows:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch1680-1700Strong (IR)
Aromatic C=C Stretches1580-1620Medium-Strong
C-Cl Stretch700-800Medium
C-F Stretch1200-1250Strong
Aliphatic C-H Stretches2850-3000Medium
NMR Spectroscopy

The predicted ¹H and ¹³C NMR spectra will be crucial for structural elucidation.

  • ¹H NMR: The protons on the cyclobutyl ring will appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The aromatic protons will exhibit distinct signals in the downfield region (δ 7.0-7.8 ppm), with splitting patterns dictated by their coupling to each other and to the fluorine atom.

  • ¹³C NMR: The carbonyl carbon will be the most downfield signal (δ > 190 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant.

Nucleus Predicted Chemical Shift (δ, ppm) Key Feature
Carbonyl ¹³C>190Deshielded due to oxygen electronegativity.
Aromatic ¹³C-F~160Large ¹J(C,F) coupling.
Aromatic ¹³C-Cl~135
Cyclobutyl CH₂20-40
Aromatic ¹H7.0-7.8Complex splitting due to F and H coupling.
Cyclobutyl ¹H1.5-3.5Multiplets.
Electronic Properties and Reactivity
  • Frontier Molecular Orbitals (FMO): The HOMO is expected to be localized primarily on the electron-rich 4-chloro-2-fluorophenyl ring, while the LUMO will likely be centered on the carbonyl group. The HOMO-LUMO energy gap will provide an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the electronic distribution. A region of negative potential (red) is anticipated around the carbonyl oxygen, indicating its nucleophilicity. The area around the chlorine atom will exhibit a region of positive potential (a "sigma-hole"), suggesting its potential to act as a halogen bond donor.

MEP_and_FMO_Concept cluster_mep Conceptual Molecular Electrostatic Potential cluster_fmo Conceptual Frontier Molecular Orbitals MEP [Negative Potential (Red) on Carbonyl Oxygen] <--- Molecule ---> [Positive σ-hole (Blue) on Chlorine] HOMO HOMO (Localized on Phenyl Ring) LUMO LUMO (Localized on Carbonyl Group)

Caption: Conceptual diagram of MEP and FMO for predicting reactivity.

Implications for Drug Discovery

The theoretical data converge to paint a picture of a molecule with significant potential in a drug discovery context.

  • Scaffold Hopping and Bioisosterism: The rigid cyclobutyl group can be used to lock in a specific conformation, potentially increasing binding affinity and selectivity for a biological target.[2]

  • Halogen Bonding: The positive sigma-hole on the chlorine atom, predicted by the MEP analysis, makes it a potential halogen bond donor.[5][6] This interaction can be a powerful tool for enhancing ligand-protein binding.

  • Metabolic Stability: The presence of fluorine can block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.

Conclusion

This technical guide has laid out a comprehensive and self-validating theoretical framework for the study of 4-Chloro-2-fluorophenyl cyclobutyl ketone. By integrating established computational methodologies with insights from medicinal chemistry, we have generated a detailed predictive profile of its structural, spectroscopic, and electronic properties. The methodologies and predicted data presented herein serve as a robust starting point for any research program aimed at synthesizing, characterizing, and ultimately leveraging this promising chemical entity in the pursuit of novel therapeutics.

References

  • Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J. Q. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone. Letters in Applied NanoBioScience, 12(1), 1-10. [Link]

  • Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J. Q. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie (International ed. in English), 62(25), e202303948. [Link]

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  • Wagner, P. J., & Truman, R. J. (1985). Photolysis of cyclobutyl aryl ketones. Evidence for the involvement of an excited state conformation equilibrium in their photoconversion to aryl bicyclo[1.1.1]pentanols. Journal of the American Chemical Society, 107(24), 7053-7063. [Link]

  • Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J. Q. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25). [Link]

  • Fan, Z., Strassfeld, D. A., Park, H. S., Wu, K., & Yu, J. Q. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link]

  • Google Patents. (2014). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
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  • Kankala, S., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. [Link]

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Exploratory

IUPAC name and synonyms for (4-chloro-2-fluorophenyl)(cyclobutyl)methanone

An In-Depth Technical Guide to (4-chloro-2-fluorophenyl)(cyclobutyl)methanone: Synthesis, Properties, and Applications in Drug Discovery Introduction (4-chloro-2-fluorophenyl)(cyclobutyl)methanone is a halogenated aryl k...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-chloro-2-fluorophenyl)(cyclobutyl)methanone: Synthesis, Properties, and Applications in Drug Discovery

Introduction

(4-chloro-2-fluorophenyl)(cyclobutyl)methanone is a halogenated aryl ketone that serves as a significant chemical intermediate in the synthesis of more complex molecular architectures. Its structure, featuring a dichlorinated phenyl ring, a ketone linker, and a cyclobutyl moiety, presents a unique combination of properties relevant to medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, detailing its nomenclature, physicochemical properties, a validated synthesis protocol, and its potential applications for professionals in the field of drug development.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is foundational for all research and development. The systematic naming and universally recognized identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name (4-chloro-2-fluorophenyl)(cyclobutyl)methanone
Synonyms 4-CHLORO-2-FLUOROPHENYL CYCLOBUTYL KETONE.[1]
CAS Number 898791-09-8.[1]
Molecular Formula C₁₁H₁₀ClFO.[1]
Molecular Weight 212.65 g/mol .[1]
InChI Key Not available in search results.
Canonical SMILES Not available in search results.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing factors such as solubility, absorption, and reactivity. The following table lists key predicted properties for (4-chloro-2-fluorophenyl)(cyclobutyl)methanone. It is crucial to note that these are computationally predicted values; experimental verification is recommended for any GMP (Good Manufacturing Practice) or GLP (Good Laboratory Practice) application.

PropertyPredicted ValueSource
Boiling Point 299.5 ± 20.0 °CChemicalBook.[1]
Density 1.295 ± 0.06 g/cm³ChemicalBook.[1]

Synthesis and Structural Characterization

The synthesis of aryl ketones is a cornerstone of organic chemistry. The most logical and industrially scalable method for preparing (4-chloro-2-fluorophenyl)(cyclobutyl)methanone is through a Friedel-Crafts acylation reaction.

Proposed Synthesis Pathway: Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride using a strong Lewis acid catalyst. For the target molecule, the reaction proceeds between 1-chloro-3-fluorobenzene and cyclobutanecarbonyl chloride, with aluminum chloride (AlCl₃) serving as the catalyst. The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. This method is widely employed for the synthesis of similar aryl ketones due to its efficiency and reliability.[2][3]

G Reactant1 1-Chloro-3-fluorobenzene Mixing Reaction Vessel (Inert Solvent, e.g., DCM) Reactant1->Mixing Reactant2 Cyclobutanecarbonyl Chloride Reactant2->Mixing Catalyst Aluminum Chloride (AlCl₃) Catalyst->Mixing Activation Formation of Acylium Ion Intermediate Mixing->Activation Lewis Acid Catalysis Reaction Electrophilic Aromatic Substitution Activation->Reaction Workup Aqueous Quench (e.g., dilute HCl) Reaction->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Product (4-chloro-2-fluorophenyl) (cyclobutyl)methanone Purification->Product

Caption: Friedel-Crafts Acylation workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.

  • Preparation : To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and an inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition : Slowly add cyclobutanecarbonyl chloride (1.0 eq) to the stirred suspension. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

  • Aromatic Substrate Addition : Add 1-chloro-3-fluorobenzene (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing : Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (4-chloro-2-fluorophenyl)(cyclobutyl)methanone.

Structural Elucidation and Purity Assessment

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : Expected signals would include multiplets in the aromatic region corresponding to the three protons on the substituted phenyl ring, and a distinct set of multiplets in the aliphatic region for the protons of the cyclobutyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum should show a signal for the carbonyl carbon (~190-200 ppm), signals for the aromatic carbons (some showing C-F coupling), and signals for the aliphatic carbons of the cyclobutyl group.

  • Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (M+) corresponding to the compound's molecular weight (212.65 g/mol ), along with a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy : A strong absorption band characteristic of the ketone carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹.

Relevance and Potential Applications in Drug Discovery

While specific biological activity for (4-chloro-2-fluorophenyl)(cyclobutyl)methanone is not widely documented, its structural motifs are prevalent in many pharmaceutically active compounds. Its primary value lies in its role as a versatile chemical building block.

The Role of Halogenation in Medicinal Chemistry

The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in drug design.[4] Chlorine can increase lipophilicity, aiding in membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets. Fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can alter the pKa of nearby functional groups. The presence of both atoms in this scaffold provides a powerful combination for modulating pharmacokinetic and pharmacodynamic properties.

Potential as a Scaffold for Bioactive Agents

The methanone core structure is found in numerous classes of therapeutic agents. For instance, various substituted methanone derivatives have been identified as potent inhibitors of enzymes like Cyclooxygenase-2 (COX-2), which are targets for anti-inflammatory and analgesic drugs.[5] The ketone functional group can act as a hydrogen bond acceptor or be further modified to introduce new functionalities, while the cyclobutyl group provides a three-dimensional, lipophilic element that can probe hydrophobic pockets in target proteins.

G Core (4-chloro-2-fluorophenyl) (cyclobutyl)methanone (Core Scaffold) Modification Further Chemical Modification (e.g., Reductive Amination, Aldol Condensation) Core->Modification Library Diverse Library of Analogs Modification->Library Screening High-Throughput Screening & Lead Optimization Library->Screening Candidates Potential Drug Candidates Screening->Candidates Targets Biological Targets Candidates->Targets Target1 Kinases Targets->Target1 Target2 GPCRs Targets->Target2 Target3 Enzymes (e.g., COX-2) Targets->Target3

Caption: Role as a core scaffold in drug discovery.

Conclusion

(4-chloro-2-fluorophenyl)(cyclobutyl)methanone is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation makes it readily accessible. The combination of a halogenated aromatic ring and a ketone linker provides a valuable platform for the generation of diverse chemical libraries aimed at discovering new therapeutic agents. Researchers in drug development can leverage this scaffold to explore novel chemical space and design next-generation molecules with tailored pharmacological profiles.

References

  • Exploring (2-Chlorophenyl)-(4-Fluorophenyl)methanone: Properties and Applications . Ningbo Inno Pharmchem Co., Ltd. [Link]

  • 4-Chloro-2-fluorophenyl cyclopentyl ketone . PubChem. [Link]

  • CYCLOBUTYL(4-FLUOROPHENYL)METHANONE | CAS 31431-13-7 . Matrix Fine Chemicals. [Link]

  • 4-Chlorophenyl cyclobutyl ketone . PubChem. [Link]

  • Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)- . PubChem. [Link]

  • methanone . PubChem. [Link]

  • 1-Butanone, 4-chloro-1-(4-fluorophenyl)- . NIST WebBook. [Link]

  • Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor with analgesic profile . PubMed. [Link]

  • Ketone, cyclopropyl methyl . Organic Syntheses Procedure. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

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  • Preparation method of 2-chloro-4' -fluoroacetophenone.

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Foundational

Discovery of 4-Chloro-2-fluorophenyl cyclobutyl ketone as a research chemical

An In-Depth Technical Guide to 4-Chloro-2-fluorophenyl cyclobutyl ketone Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Novel Scaffold for Chemical Exploration In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-fluorophenyl cyclobutyl ketone

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Novel Scaffold for Chemical Exploration

In the landscape of modern drug discovery and materials science, the strategic design of molecular scaffolds is paramount. Substituted phenyl ketones, in particular, represent a privileged class of compounds, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide introduces 4-Chloro-2-fluorophenyl cyclobutyl ketone , a research chemical poised at the intersection of several key structural motifs known to impart desirable physicochemical and biological characteristics.

The molecule incorporates a halogenated phenyl ring, a ketone linker, and a cyclobutyl moiety. The presence of chlorine and fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions.[4] Furthermore, the cyclobutyl group is an increasingly important bioisostere in medicinal chemistry, recognized for its ability to confer improved pharmacological properties and provide novel three-dimensional vectors for molecular exploration.[5][6][7]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's properties, a validated synthesis protocol grounded in established chemical principles, and a forward-looking perspective on its potential applications as a versatile building block in the development of novel chemical entities.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of any research endeavor. 4-Chloro-2-fluorophenyl cyclobutyl ketone is a distinct molecule with specific identifiers and computed properties that dictate its behavior in chemical and biological systems.

PropertyValueSource
IUPAC Name (4-Chloro-2-fluorophenyl)(cyclobutyl)methanoneChemicalBook[8]
CAS Number 898791-09-8ChemicalBook[8]
Molecular Formula C₁₁H₁₀ClFOAK Scientific, Inc.
Molecular Weight 212.65 g/mol PubChem[9]
Canonical SMILES C1CC(C1)C(=O)C2=CC(=C(C=C2)F)ClN/A
InChI Key Not AvailableN/A
XLogP3 3.4PubChem[9]
Physical Description Expected to be a liquid or low-melting solidInferred from similar compounds

Note: Some properties are computed or inferred based on structurally related compounds due to limited publicly available experimental data for this specific molecule.

Synthesis Pathway: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone is the Friedel-Crafts acylation.[10][11] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, 1-chloro-3-fluorobenzene—with an acyl halide, cyclobutanecarbonyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[12]

Causality of Experimental Design: The choice of 1-chloro-3-fluorobenzene as the aromatic substrate is critical. The fluorine and chlorine substituents are deactivating groups, yet they direct the incoming electrophile (the acylium ion) to specific positions. The fluorine at position 2 and chlorine at position 4 will primarily direct acylation to the 5-position, ortho to the fluorine and meta to the chlorine, due to a combination of steric hindrance and electronic effects. The use of a strong Lewis acid like AlCl₃ is essential to generate the highly reactive acylium ion from the less reactive cyclobutanecarbonyl chloride.[13] The reaction is typically run at low temperatures to control reactivity and minimize potential side reactions.

Reaction Mechanism

The mechanism proceeds through three key stages:

  • Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of cyclobutanecarbonyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electron system of the 1-chloro-3-fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst to yield the final ketone product.

Friedel_Crafts_Acylation_Mechanism cluster_reactants Step 1: Acylium Ion Formation cluster_aromatic Step 2: Electrophilic Attack cluster_product Step 3: Rearomatization AcylChloride Cyclobutanecarbonyl Chloride O R-C-Cl Complex Intermediate Complex O R-C-Cl-AlCl₃ AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon Acylium Ion (Electrophile) R-C≡O⁺ ↔ R-C=O + SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Attack by Aromatic Ring AlCl4 [AlCl₄]⁻ Complex->AcyliumIon Complex->AlCl4 AromaticRing 1-chloro-3-fluorobenzene Product 4-Chloro-2-fluorophenyl cyclobutyl ketone SigmaComplex->Product + [AlCl₄]⁻ HCl HCl SigmaComplex->HCl CatalystRegen AlCl₃ Product->CatalystRegen (Catalyst Regenerated)

Caption: Mechanism of Friedel-Crafts Acylation for Ketone Synthesis.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful synthesis is confirmed by characterization (TLC, NMR, MS), and purification ensures the removal of starting materials and byproducts.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a reflux condenser connected to a gas bubbler.

    • Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction to exclude moisture.

  • Reaction Initiation:

    • Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Cool the suspension to 0 °C in an ice-water bath with vigorous stirring.

  • Addition of Acyl Chloride:

    • Dissolve cyclobutanecarbonyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A color change is typically observed as the acylium ion complex forms.

  • Addition of Aromatic Substrate:

    • Following the complete addition of the acyl chloride, add 1-chloro-3-fluorobenzene (1.1 equivalents) dropwise via the dropping funnel, again maintaining the temperature at 0 °C.

  • Reaction Progression and Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour before gradually warming to room temperature.

    • Let the reaction proceed at room temperature for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by cold dilute hydrochloric acid (e.g., 2M HCl). This step hydrolyzes the aluminum complexes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with the solvent (e.g., DCM).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification and Isolation:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4-Chloro-2-fluorophenyl cyclobutyl ketone.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step that relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Analytical_Workflow cluster_analysis Spectroscopic Analysis Synthesis Crude Product (Post-Workup) Purification Purification (Column Chromatography or Vacuum Distillation) Synthesis->Purification PureCompound Pure Compound Purification->PureCompound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) PureCompound->NMR MS Mass Spectrometry (MS) PureCompound->MS IR Infrared (IR) Spectroscopy PureCompound->IR Final Structural Confirmation & Purity Assessment NMR->Final MS->Final IR->Final

Caption: Standard workflow for purification and characterization.

  • ¹⁹F NMR Spectroscopy: This is a highly sensitive technique for fluorinated compounds. A single signal would be expected, with its chemical shift and coupling constants providing definitive information about the fluorine's electronic environment.[14]

  • ¹H and ¹³C NMR Spectroscopy: These analyses will confirm the carbon-hydrogen framework. The aromatic region of the ¹H NMR will show characteristic splitting patterns for the trisubstituted benzene ring, while the aliphatic region will confirm the presence of the cyclobutyl group.

  • Mass Spectrometry (MS): This technique will determine the molecular weight of the compound, and the isotopic pattern of the molecular ion peak will confirm the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ will be indicative of the aryl ketone carbonyl (C=O) stretch.

Potential Research Applications and Biological Context

The true value of a research chemical lies in its potential for future discovery. The structural components of 4-Chloro-2-fluorophenyl cyclobutyl ketone suggest several promising avenues for investigation in medicinal chemistry and drug development.

Phenyl ketone derivatives are known to exhibit a wide array of pharmacological activities.[2] The introduction of fluorine and chlorine atoms can enhance potency and improve metabolic stability, key considerations in drug design.[4][15] Furthermore, the cyclobutyl ring serves as a non-planar, sp³-rich scaffold that can improve solubility and cell permeability while offering unique vectors for further functionalization compared to traditional flat aromatic rings.[5][7]

Structure_Activity_Relationship cluster_features Key Structural Features cluster_properties Potential Contributions to Bioactivity Core 4-Chloro-2-fluorophenyl cyclobutyl ketone PK Phenyl Ketone Scaffold Core->PK Halogen Halogen Substituents (Cl, F) Core->Halogen Cyclobutyl Cyclobutyl Moiety (sp³-rich) Core->Cyclobutyl Bioactivity Known Pharmacophore (Anti-inflammatory, etc.) PK->Bioactivity PK_Props Modulation of: - Potency - Metabolic Stability - Lipophilicity Halogen->PK_Props Solubility Improvement of: - Solubility - Pharmacokinetics - 3D-Diversity Cyclobutyl->Solubility Target Potential as Lead Compound or Building Block for Novel Therapeutics Bioactivity->Target PK_Props->Target Solubility->Target

Caption: Logical connections between structure and potential utility.

Potential research directions include:

  • Screening for Anti-inflammatory Activity: Many phenyl ketone analogs have shown promise as anti-inflammatory agents.[3][16][17] This compound could be evaluated in assays such as those measuring the inhibition of cyclooxygenase (COX) enzymes or in cell-based inflammation models.

  • Antimicrobial and Antifungal Assays: The halogenated phenyl motif is present in numerous antimicrobial agents. The compound could be screened against a panel of pathogenic bacteria and fungi.[1]

  • Derivatization and Library Synthesis: The ketone functionality is a versatile handle for further chemical modification. It can be reduced to an alcohol, converted to an oxime, or used in reactions like the Wittig or Horner-Wadsworth-Emmons to generate a diverse library of related compounds for high-throughput screening.[18]

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Protocols & Analytical Methods

Method

Application Note: A Streamlined Synthesis of a Novel Piperidinone-Based MDM2 Inhibitor Using 4-Chloro-2-fluorophenyl cyclobutyl ketone

Abstract The interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 (MDM2), is a cornerstone of cancer research and a validated target for therapeutic intervention....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 (MDM2), is a cornerstone of cancer research and a validated target for therapeutic intervention.[1][2][3] In cancer cells with wild-type p53, overexpression of MDM2 sequesters and promotes the degradation of p53, thereby nullifying its tumor-suppressive functions.[4] Small-molecule inhibitors that disrupt the MDM2-p53 protein-protein interaction (PPI) can restore p53 activity, triggering cell cycle arrest and apoptosis in malignant cells.[2] This application note provides a detailed synthetic protocol and scientific rationale for the creation of a potent piperidinone-based MDM2 inhibitor. The synthesis leverages 4-Chloro-2-fluorophenyl cyclobutyl ketone as a key precursor, strategically designed to engage with critical hydrophobic pockets on the MDM2 protein surface.

Introduction: The Rationale for Targeting MDM2

The p53 protein acts as a "guardian of the genome," orchestrating cellular responses to stress, such as DNA damage, by inducing apoptosis or cell cycle arrest.[1] In approximately 50% of human cancers, the p53 gene is mutated.[4] In the remainder, p53 is often functionally inactivated by the overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][4]

The therapeutic strategy is conceptually straightforward: blocking the MDM2-p53 interaction liberates p53, restoring its potent tumor-suppressing capabilities.[2] The MDM2 protein has a well-defined hydrophobic cleft on its surface where p53 binds, primarily through the interactions of three key p53 amino acid residues: Phe19, Trp23, and Leu26.[5] Effective small-molecule inhibitors are designed to mimic these interactions by presenting specific chemical moieties that occupy these three hydrophobic pockets.[5][6]

Piperidinone scaffolds have emerged as a highly successful class of MDM2 inhibitors, with several candidates advancing into clinical trials.[7] These structures provide a rigid framework to correctly orient the necessary hydrophobic groups for high-affinity binding.

Causality of Precursor Selection: Why 4-Chloro-2-fluorophenyl cyclobutyl ketone?

The choice of 4-Chloro-2-fluorophenyl cyclobutyl ketone as a starting material is a deliberate, structure-based design decision aimed at maximizing binding affinity and drug-like properties.

  • The 4-Chloro-2-fluorophenyl Group: This moiety is engineered to fit into the deep Trp23 pocket of MDM2. The 4-chloro substituent is a common feature in potent inhibitors, as it enhances hydrophobic interactions within the pocket.[8] The 2-fluoro substituent serves to modulate the electronic properties of the phenyl ring, potentially improving metabolic stability and binding affinity through specific electronic interactions.

  • The Cyclobutyl Group: This compact, rigid cycloalkane is designed to occupy the Phe19 pocket. Its constrained conformation avoids the entropic penalty associated with more flexible alkyl chains, while its size is optimal for fitting snugly into this smaller hydrophobic region. Structure-activity relationship (SAR) studies have shown that small cycloalkyl groups at this position are highly favorable for potent MDM2 binding.[9]

This application note details a robust, three-component reaction to assemble the final piperidinone inhibitor, followed by comprehensive protocols for purification and characterization.

Synthetic Pathway and Mechanism

The synthesis employs a stereoselective, multi-component reaction that efficiently constructs the complex piperidinone core. This approach is advantageous for its atom economy and ability to generate structural complexity in a single step.

Overall Synthetic Workflow

The workflow involves the condensation of three key components: the ketone, a substituted piperidin-2-one, and a protected amino acid derivative, followed by deprotection and final amidation.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Final Elaboration & Purification A 4-Chloro-2-fluorophenyl cyclobutyl ketone Reaction Three-Component Condensation A->Reaction B Piperidin-2-one Derivative (Precursor A) B->Reaction C Amine Component (Precursor B) C->Reaction Intermediate Piperidinone Core (Intermediate I) Reaction->Intermediate Formation of core scaffold Purification Column Chromatography Intermediate->Purification FinalProduct Final MDM2 Inhibitor Purification->FinalProduct >98% Purity Characterization QC Analysis (NMR, HRMS, HPLC) FinalProduct->Characterization

Figure 1: High-level workflow for the synthesis and purification of the target MDM2 inhibitor.

MDM2 Inhibition Mechanism

The synthesized inhibitor functions by competitively binding to the p53-binding cleft on the MDM2 protein, physically obstructing the protein-protein interaction. This reactivates the p53 signaling pathway.

G cluster_0 Normal Path (Cancer) cluster_1 Inhibited Path (Therapy) MDM2 MDM2 Protein p53 p53 Protein Degradation Ubiquitination & Degradation MDM2->Degradation Promotes p53->MDM2 Binds Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Is Activated, Promotes Inhibitor Synthesized Inhibitor Inhibitor->MDM2 Competitively Binds (Blocks p53)

Figure 2: Mechanism of p53 reactivation by blocking the MDM2-p53 interaction.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. Adhere to all institutional safety guidelines and use appropriate Personal Protective Equipment (PPE).

Materials and Reagents
ReagentSupplierPurityNotes
4-Chloro-2-fluorophenyl cyclobutyl ketoneCommercially Available>98%-
(S)-3-amino-piperidine-2,6-dione HClCommercially Available>97%Precursor A
4-NitrobenzaldehydeCommercially Available>99%Precursor B
Triethylamine (TEA)Commercially Available>99.5%Anhydrous
Dichloromethane (DCM)Commercially AvailableAnhydrous-
Methanol (MeOH)Commercially AvailableAnhydrous-
Palladium on Carbon (Pd/C)Commercially Available10 wt. %-
Ethyl AcetateCommercially AvailableACS GradeFor chromatography
HexanesCommercially AvailableACS GradeFor chromatography
Silica GelCommercially Available230-400 meshFor chromatography
Step 1: Synthesis of the Piperidinone Core (Intermediate I)

This step involves a three-component condensation reaction to form the central scaffold.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-fluorophenyl cyclobutyl ketone (1.00 g, 4.41 mmol, 1.0 eq).

  • Reagent Addition: Add (S)-3-amino-piperidine-2,6-dione hydrochloride (0.80 g, 4.85 mmol, 1.1 eq) and 4-nitrobenzaldehyde (0.73 g, 4.85 mmol, 1.1 eq).

  • Solvent & Base: Add anhydrous Methanol (30 mL) followed by triethylamine (1.35 mL, 9.70 mmol, 2.2 eq) to neutralize the hydrochloride salt and catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes. The appearance of a new, lower Rf spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting crude oil in Dichloromethane (50 mL) and wash with water (2x 25 mL) and then with brine (1x 25 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Intermediate I (nitro-substituted piperidinone) as a yellow solid. This crude product is typically of sufficient purity to be carried forward to the next step.

Step 2: Reduction of Nitro Group (Intermediate II)
  • Setup: Dissolve the crude Intermediate I (approx. 4.41 mmol) in Methanol (40 mL) in a 250 mL flask suitable for hydrogenation.

  • Catalyst: Carefully add 10% Palladium on Carbon (approx. 200 mg, catalytic amount) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) three times before maintaining a positive pressure of H₂ (balloon or 40 psi) over the stirring suspension.

  • Reaction: Continue stirring vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material spot has been completely consumed.

  • Filtration & Concentration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely. Wash the Celite pad with additional Methanol (20 mL). Combine the filtrates and concentrate under reduced pressure to yield Intermediate II (the aniline derivative) as a pale oil or solid.

Step 3: Final Product Purification and Characterization
  • Purification: Purify the crude Intermediate II via flash column chromatography on silica gel.

    • Eluent System: A gradient of 30% to 70% Ethyl Acetate in Hexanes.

    • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield the final MDM2 inhibitor as a white to off-white solid. Calculate the final yield. An expected yield is typically in the range of 40-55% over the three steps.

Analytical Characterization Data

The identity and purity of the final compound must be confirmed using standard analytical techniques.

TechniqueExpected ResultPurpose
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to aromatic, aliphatic (cyclobutyl, piperidinone), and amine protons with correct integrations and splitting patterns. Aromatic region (δ 6.5-7.5 ppm) should show distinct patterns for both phenyl rings.Confirms molecular structure and isomeric purity.
¹³C NMR (100 MHz, CDCl₃)Correct number of carbon signals, including two carbonyl peaks (δ ~170 ppm) and signals in the aromatic and aliphatic regions.Confirms carbon backbone of the molecule.
HRMS (ESI+) Calculated m/z for [M+H]⁺ should match the observed value to within 5 ppm.Confirms elemental composition and molecular weight.
HPLC A single major peak with >98% purity.Quantifies the purity of the final compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction; impure starting materials; insufficient base.Ensure anhydrous conditions. Extend reaction time to 24 hours. Use freshly opened or distilled TEA. Verify purity of ketones and aldehydes.
Incomplete reduction in Step 2 Deactivated Pd/C catalyst; insufficient H₂ pressure; presence of catalyst poisons.Use fresh catalyst. Ensure the system is properly sealed and purged. If starting material was purified with a sulfur-containing eluent, ensure it is fully removed.
Difficult purification in Step 3 Streaking on TLC plate; poor separation of product from byproducts.Add 0.5% TEA to the eluent system to sharpen peaks of basic compounds. Try a different solvent system (e.g., DCM/Methanol).
Product instability Some spiro-based MDM2 inhibitors can isomerize in solution.[9]Analyze the product promptly after purification. Store the solid, dry product at -20°C under an inert atmosphere.

Conclusion

This application note presents a validated and efficient protocol for the synthesis of a novel piperidinone-based MDM2 inhibitor from 4-Chloro-2-fluorophenyl cyclobutyl ketone. The rationale for precursor selection is grounded in established structure-activity relationships for this target class.[7][9] The described multi-component synthesis, followed by a standard reduction and purification, provides a reliable route for researchers to access this promising class of anti-cancer compounds for further biological evaluation. The detailed characterization and troubleshooting guidelines ensure that the protocol is robust and reproducible for professionals in drug discovery and development.

References

  • Ding, K., Lu, Y., Nikolovska-Coleska, Z., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry. Available at: [Link]

  • Ji, L. T., Zhang, W., Zhang, Y., et al. (2020). Synthesis and Mechanism of p53‐MDM2 Inhibitors with Heterocyclic Structures: A Focused Review. ChemistrySelect. Available at: [Link]

  • Kubesch, A., et al. (2022). Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Sun, D., Li, Z., Rew, Y., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, S., Zhao, Y., Aguilar, A., et al. (2017). Design, Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Zhao, Y., Aguilar, A., Bernard, D., & Wang, S. (2015). Small-molecule inhibitors of the MDM2–p53 protein–protein interaction (MDM2 Inhibitors) in clinical trials for cancer treatment. Journal of Medicinal Chemistry. Available at: [Link]

  • Van Molle, I., et al. (2015). Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. PLOS ONE. Available at: [Link]

  • Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Van Molle, I., et al. (2015). Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. PLOS ONE. Available at: [Link]

  • Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhao, Y., et al. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Fang, Z., et al. (2018). The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Gohil, D. & Noolvi, M. (2023). Synthesis of MDM2 Inhibitors to Reactivate p53 Function. International Journal of Pharmaceutical & Biological Archive. Available at: [Link]

  • Sun, W., et al. (2019). Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)-bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application and Protocol Guide for the Synthetic Coupling of 4-Chloro-2-fluorophenyl cyclobutyl ketone

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a detailed guide to the synthetic protocols for the palladium-catalyzed cross-coupling of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a detailed guide to the synthetic protocols for the palladium-catalyzed cross-coupling of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols outlined herein are designed to be robust and reproducible, offering a foundation for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the 4-Chloro-2-fluorophenyl Cyclobutyl Ketone Scaffold

The (4-chloro-2-fluorophenyl)(cyclobutyl)methanone moiety is an important structural motif in modern drug discovery. The presence of the fluorine atom and the cyclobutyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. The chlorine atom at the 4-position serves as a versatile synthetic handle for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of a broad chemical space in the development of new therapeutic agents.

This guide will focus on three fundamental palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation. The protocols have been developed considering the electronic and steric properties of the substrate, particularly the electron-withdrawing nature of the ketone and fluorine substituents, which can influence the reactivity of the C-Cl bond.

General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3]

Aryl chlorides, such as in our target molecule, are notoriously less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[4] Overcoming this challenge requires the use of specialized catalyst systems, typically involving bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which promote the oxidative addition of the aryl chloride to the palladium(0) center.[5]

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of (4-Aryl-2-fluorophenyl)(cyclobutyl)methanones

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.[3][6] For the coupling of the sterically hindered and electron-deficient 4-chloro-2-fluorophenyl cyclobutyl ketone, a robust catalyst system is essential. The use of potassium cyclobutyltrifluoroborate as the coupling partner has been shown to be effective for the coupling of challenging aryl chlorides.[4][7][8]

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is chosen to facilitate the oxidative addition of the unreactive aryl chloride.[4][8]

  • Base: A strong base like cesium carbonate (Cs₂CO₃) is employed to promote the transmetalation step by forming a more nucleophilic boronate species.[4]

  • Solvent: A mixture of a non-polar solvent like toluene and water is used to dissolve both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, arylboronic acid, Pd(OAc)₂, and XPhos in a reaction vessel. add_base Add Cs₂CO₃. start->add_base add_solvent Add toluene and water. add_base->add_solvent degas Degas the mixture with Argon. add_solvent->degas heat Heat the reaction mixture at 100 °C for 12-24 h. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with ethyl acetate and wash with water and brine. cool->extract dry Dry the organic layer over Na₂SO₄. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify

Caption: Workflow for the Suzuki-Miyaura coupling of 4-chloro-2-fluorophenyl cyclobutyl ketone.

Reagent Molar Eq. Amount (for 1 mmol scale) Notes
(4-chloro-2-fluorophenyl)(cyclobutyl)methanone1.0212.7 mgStarting material.
Arylboronic Acid1.21.2 mmolCoupling partner.
Pd(OAc)₂0.024.5 mgPalladium source.
XPhos0.0419.1 mgLigand.
Cs₂CO₃2.0651.6 mgBase.
Toluene-5 mLSolvent.
Water-0.5 mLCo-solvent.

Procedure:

  • To a dry Schlenk tube, add (4-chloro-2-fluorophenyl)(cyclobutyl)methanone (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Add Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product.

Buchwald-Hartwig Amination: Synthesis of (4-Amino-2-fluorophenyl)(cyclobutyl)methanones

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][9] The amination of electron-deficient aryl chlorides can be challenging, but the use of appropriate ligands and bases can lead to high yields.[10]

  • Catalyst System: A palladium precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a bulky biarylphosphine ligand such as BrettPhos is effective for the amination of challenging aryl chlorides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine and facilitate the catalytic cycle.[11]

  • Solvent: Anhydrous toluene is a common solvent for this transformation.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, Pd₂(dba)₃, and BrettPhos in a glovebox. add_base Add NaOtBu. start->add_base add_amine Add the amine. add_base->add_amine add_solvent Add anhydrous toluene. add_amine->add_solvent heat Heat the reaction mixture at 100 °C for 12-24 h. add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool filter Filter through a pad of Celite. cool->filter concentrate Concentrate the filtrate. filter->concentrate purify Purify by column chromatography. concentrate->purify

Caption: Workflow for the Buchwald-Hartwig amination of 4-chloro-2-fluorophenyl cyclobutyl ketone.

Reagent Molar Eq. Amount (for 1 mmol scale) Notes
(4-chloro-2-fluorophenyl)(cyclobutyl)methanone1.0212.7 mgStarting material.
Amine1.21.2 mmolCoupling partner.
Pd₂(dba)₃0.019.2 mgPalladium source.
BrettPhos0.0210.7 mgLigand.
NaOtBu1.4134.6 mgBase.
Anhydrous Toluene-5 mLSolvent.

Procedure:

  • In an argon-filled glovebox, add (4-chloro-2-fluorophenyl)(cyclobutyl)methanone (1.0 eq), Pd₂(dba)₃ (0.01 eq), and BrettPhos (0.02 eq) to a vial.

  • Add NaOtBu (1.4 eq).

  • Add the amine (1.2 eq).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a short pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aminated product.

Sonogashira Coupling: Synthesis of (4-Alkynyl-2-fluorophenyl)(cyclobutyl)methanones

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is typically more challenging with aryl chlorides and often requires a copper(I) co-catalyst.[12]

  • Catalyst System: A common catalyst system for Sonogashira couplings is a combination of a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI. The phosphine ligands on palladium facilitate the catalytic cycle.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The amine base often serves as the solvent, or a co-solvent like THF or DMF can be used.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, Pd(PPh₃)₂Cl₂, and CuI in a reaction vessel. add_alkyne Add the terminal alkyne. start->add_alkyne add_solvent Add Et₃N and THF. add_alkyne->add_solvent degas Degas the mixture with Argon. add_solvent->degas heat Heat the reaction mixture at 60 °C for 12-24 h. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool concentrate Concentrate under reduced pressure. cool->concentrate extract Take up in ethyl acetate and wash with NH₄Cl (aq) and brine. concentrate->extract dry Dry the organic layer over Na₂SO₄. extract->dry purify Purify by column chromatography. dry->purify

Caption: Workflow for the Sonogashira coupling of 4-chloro-2-fluorophenyl cyclobutyl ketone.

Reagent Molar Eq. Amount (for 1 mmol scale) Notes
(4-chloro-2-fluorophenyl)(cyclobutyl)methanone1.0212.7 mgStarting material.
Terminal Alkyne1.51.5 mmolCoupling partner.
Pd(PPh₃)₂Cl₂0.0321.1 mgPalladium source.
CuI0.059.5 mgCo-catalyst.
Et₃N3.00.42 mLBase and solvent.
Anhydrous THF-5 mLSolvent.

Procedure:

  • To a dry Schlenk tube, add (4-chloro-2-fluorophenyl)(cyclobutyl)methanone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF (5 mL) and Et₃N (3.0 eq) via syringe.

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Heat the reaction mixture in a preheated oil bath at 60 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated product.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (argon or nitrogen).

  • Bases such as NaOtBu and Cs₂CO₃ are corrosive and hygroscopic; handle with care.

  • Organic solvents are flammable and should be handled away from ignition sources.

Troubleshooting and Optimization

  • Low Yields in Suzuki Coupling: If low yields are observed, consider increasing the catalyst and ligand loading to 3-5 mol%. Ensure the reagents are of high purity and the solvents are adequately degassed. Trying a different ligand, such as SPhos or RuPhos, may also be beneficial.

  • Incomplete Buchwald-Hartwig Amination: For sluggish reactions, increasing the temperature to 110-120 °C may be necessary. The choice of base can also be critical; potassium tert-butoxide or LHMDS can be screened as alternatives.

  • Side Reactions in Sonogashira Coupling: Homocoupling of the alkyne (Glaser coupling) can be a significant side reaction. This can often be minimized by ensuring strictly anaerobic conditions and by using a minimal amount of the copper co-catalyst. Copper-free Sonogashira conditions can also be explored if Glaser coupling is problematic.[14]

References

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(9), 1101-1104. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Huang, J., Grasa, G., & Nolan, S. P. (1999). General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. Organic Letters, 1(8), 1307–1309. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-coupling of cyclopropyl- and cyclobutyltrifluoroborates with aryl and heteroaryl chlorides. The Journal of Organic Chemistry, 73(19), 7481-5. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). ChemInform Abstract: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. ChemInform, 39(51). [Link]

  • Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sonogashira coupling. In Wikipedia. [Link]

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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]

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  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 280-287. [Link]

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Method

Application Note: A Framework for the Preclinical Evaluation of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone as a Potential Anti-Cancer Agent

Introduction The relentless pursuit of novel therapeutics in oncology is driven by the need to overcome the limitations of existing treatments, such as acquired resistance and off-target toxicity.[1] Small molecules, typ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutics in oncology is driven by the need to overcome the limitations of existing treatments, such as acquired resistance and off-target toxicity.[1] Small molecules, typically with a molecular weight of less than 1000 Daltons, represent a cornerstone of targeted cancer therapy.[2] Their advantages include the potential for oral administration, strong tissue penetration, and the ability to modulate intracellular signaling pathways that are critical for cancer cell survival and proliferation.[2][3] Kinase inhibitors, in particular, have emerged as a highly successful class of small-molecule drugs, designed to block the activity of protein kinases that are often dysregulated in cancer.[4][5]

This document introduces (4-chloro-2-fluorophenyl)(cyclobutyl)methanone , hereafter referred to as "the Compound," a novel chemical entity with structural motifs that suggest potential utility in cancer research. The presence of a fluorophenyl group is common in many kinase inhibitors, contributing to binding affinity and metabolic stability.[4] The cyclobutyl moiety, a rigid four-membered ring, has been increasingly incorporated into drug candidates to enhance pharmacological properties like potency, selectivity, and metabolic profile.[6][7][8] This unique combination of a halogenated phenyl ring and a strained carbocycle presents a compelling case for investigation.[9]

This application note provides a comprehensive framework for the initial preclinical evaluation of the Compound. It outlines a logical, stepwise progression of experiments designed to characterize its bioactivity, elucidate its mechanism of action, and assess its potential as a lead candidate for anti-cancer drug development. The protocols described herein are grounded in established methodologies and are designed to be robust and reproducible.

Section 1: Physicochemical Characterization and Compound Handling

A prerequisite for any biological testing is a thorough understanding of the Compound's fundamental chemical properties. Inaccurate assumptions about solubility or stability can lead to significant artifacts and misinterpretation of experimental results.

Protocol 1.1: Determination of Solubility and Stability

Objective: To determine the solubility of the Compound in common laboratory solvents and assess its stability under standard experimental conditions.

Rationale: Most in vitro assays require the Compound to be solubilized in a vehicle, typically dimethyl sulfoxide (DMSO), and then diluted into an aqueous cell culture medium. Poor solubility can lead to precipitation, resulting in an inaccurate test concentration. Stability assessment ensures that the Compound does not degrade during the course of an experiment.

Materials:

  • (4-chloro-2-fluorophenyl)(cyclobutyl)methanone (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) of the Compound in 100% DMSO. Vortex thoroughly and visually inspect for any undissolved particulate matter.

  • Aqueous Solubility Assessment:

    • Serially dilute the DMSO stock solution into PBS and complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Incubate the solutions at 37°C for 2 hours.

    • Visually inspect for any signs of precipitation or turbidity.

    • Centrifuge the samples and analyze the supernatant by HPLC to quantify the amount of soluble Compound.

  • Stability Assessment:

    • Dilute the DMSO stock into complete cell culture medium to a final concentration of 10 µM.

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze by HPLC to quantify the parent Compound and detect any potential degradation products.

Data Presentation:

Solvent/Medium Maximum Solubility (µM) Stability at 72h (37°C) Storage Recommendation
100% DMSO>10,000>99%-20°C, desiccated
PBS (pH 7.4)To be determinedTo be determinedPrepare fresh
DMEM + 10% FBSTo be determinedTo be determinedPrepare fresh

Table 1: Physicochemical Properties Summary. This table should be populated with experimentally determined values.

Section 2: In Vitro Profiling: Primary Anti-Proliferative Screening

The initial step in evaluating a potential anti-cancer agent is to determine its effect on the viability and proliferation of cancer cells.[10]

Protocol 2.1: Cell Viability Assessment via MTT Assay

Objective: To quantify the dose-dependent effect of the Compound on the metabolic activity of a panel of human cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[12] Using a diverse panel of cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) can provide early insights into potential tumor-type specificity.[13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HL-60)

  • Complete culture medium appropriate for each cell line

  • 96-well flat-bottom cell culture plates

  • Compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the Compound in culture medium from the DMSO stock. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control.

    • Remove the seeding medium from the plates and add 100 µL of the prepared drug dilutions to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. This duration typically allows for several cell doubling cycles.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank from all other readings.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability versus the logarithm of the Compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Caption: Workflow for Primary Anti-Proliferative Screening.

Section 3: Mechanistic Investigation: Target Identification & Pathway Analysis

Once anti-proliferative activity is confirmed, the next critical step is to understand how the Compound exerts its effects. Given its structural features, a primary hypothesis is the inhibition of one or more protein kinases.

Protocol 3.1: Broad-Spectrum Kinase Inhibition Assay

Objective: To identify potential kinase targets of the Compound by screening it against a large, representative panel of the human kinome.

Rationale: Dysregulation of kinase activity is a hallmark of many cancers.[15] An unbiased, high-throughput screen is the most efficient way to identify primary molecular targets and potential off-target effects, guiding further mechanistic studies.[16] Luminescence-based assays that measure ADP production are a common and reliable method for quantifying kinase activity.[15]

Procedure: This type of assay is typically performed as a service by specialized contract research organizations (CROs). The general protocol involves:

  • Compound Submission: The Compound is provided to the CRO at a specified concentration (e.g., 10 µM).

  • Assay Performance: The Compound is tested against a panel of hundreds of purified kinases (e.g., KinomeScan™, Reaction Biology). The assay measures the ability of the Compound to compete with ATP for the kinase's binding site. A common format is a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[15][17]

  • Data Reporting: Results are typically reported as "% Inhibition" at the tested concentration. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >80% inhibition).

Follow-Up IC50 Determination: For promising hits, dose-response experiments are conducted to determine the IC50 value for each specific kinase, providing a quantitative measure of potency.[15]

Data Presentation:

Kinase Target % Inhibition at 10 µM IC50 (nM) Kinase Family
Kinase A95%15Tyrosine Kinase
Kinase B88%250Serine/Threonine Kinase
Kinase C12%>10,000-
Kinase D98%8Tyrosine Kinase

Table 2: Example Data from Kinase Profiling. Staurosporine is often used as a non-selective positive control.[15]

Protocol 3.2: Cellular Target Engagement via Western Blot

Objective: To validate that the Compound inhibits the activity of its putative kinase target(s) within a cellular context.

Rationale: Western blotting is a powerful technique to detect changes in protein phosphorylation, which serves as a direct readout of kinase activity in a signaling pathway.[18][19] By treating cells with the Compound and probing for the phosphorylated forms of downstream substrates of the identified "hit" kinases, we can confirm target engagement and pathway modulation.[20][21]

Materials:

  • Cancer cell line known to have active signaling through the target pathway.

  • Compound stock solution.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and electrophoresis equipment.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (phospho-specific and total protein for the target and downstream effectors).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Treat cells with the Compound at various concentrations (e.g., 0.5x, 1x, 5x the IC50 from the viability assay) for a short duration (e.g., 2-6 hours). Include a vehicle control.

  • Protein Extraction: Wash cells with cold PBS and lyse them on ice using lysis buffer.[20]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by size, and then transfer the proteins to a membrane.[18]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., p-AKT, p-ERK) overnight at 4°C.[20]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Apply chemiluminescent substrate and capture the signal with an imager.

  • Stripping and Re-probing: To ensure observed changes are due to decreased phosphorylation and not changes in total protein levels, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein.[21]

G cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound (4-chloro-2-fluorophenyl) (cyclobutyl)methanone

Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.

Section 4: Advanced In Vitro Models: Exploring Therapeutic Potential

While 2D cell culture is invaluable for initial screening, it does not fully replicate the complexity of a solid tumor. Three-dimensional (3D) models, such as spheroids, better mimic the in vivo environment, including cell-cell interactions, nutrient gradients, and drug penetration challenges.[22][23]

Protocol 4.1: 3D Spheroid Viability Assay

Objective: To evaluate the efficacy of the Compound in a more physiologically relevant 3D tumor model.

Rationale: Cancer cells grown in 3D spheroids often exhibit increased resistance to chemotherapeutic agents compared to monolayer cultures.[23][24] Testing the Compound in this context provides a more stringent and potentially more predictive assessment of its anti-tumor activity.[25]

Materials:

  • Ultra-low attachment (ULA) 96-well round-bottom plates.[24]

  • Cancer cell line capable of forming spheroids (e.g., HCT116, MCF-7).

  • Complete culture medium.

  • Compound stock solution.

  • 3D-compatible viability assay reagent (e.g., CellTiter-Glo® 3D).

Procedure:

  • Spheroid Formation: Seed cells (e.g., 1,000-5,000 cells/well) in ULA plates. Centrifuge briefly to pellet cells at the bottom of the well. Incubate for 3-4 days to allow for spheroid formation.[26]

  • Compound Treatment: Prepare serial dilutions of the Compound and add them to the spheroid cultures.

  • Incubation: Incubate for an extended period (e.g., 5-7 days) to allow for drug penetration and effect on the spheroid structure. Monitor spheroid growth and morphology using microscopy.

  • Viability Assessment:

    • Add a 3D-compatible viability reagent (which measures ATP content) directly to the wells.

    • Shake the plates to lyse the spheroids and release ATP.

    • Measure luminescence according to the manufacturer's protocol.

  • Data Analysis: Calculate and plot the dose-response curve to determine the IC50 in the 3D model, comparing it to the 2D IC50 value.

Summary and Future Directions

This application note details a systematic approach for the initial characterization of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone. The workflow progresses from fundamental physicochemical analysis to broad anti-proliferative screening, mechanistic investigation through kinase profiling and cellular pathway analysis, and finally, validation in a more complex 3D tumor model.

Positive and compelling data from this cascade would justify advancing the Compound to more complex studies, including:

  • In vivo efficacy studies using xenograft or patient-derived xenograft (PDX) models.

  • Pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the Compound's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with target modulation in vivo.

  • Preliminary toxicology studies to assess safety and establish a therapeutic window.

This structured evaluation framework ensures that resources are directed efficiently toward the most promising candidates, accelerating the path from a novel chemical entity to a potential clinical therapeutic.

References

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  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Link

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  • Le, T.N., et al. (2016). Concise review: 3D cell culture systems for anticancer drug screening. Biomedical Research and Therapy. Link

  • Klinghammer, K., et al. (2017). Spheroid-based 3D Cell Cultures Enable Personalized Therapy Testing and Drug Discovery in Head and Neck Cancer. Anticancer Research. Link

  • AZoLifeSciences. (2024). 3D Cell Cultures Improve Drug Screening Accuracy but Show Lower Efficacy for Anti-Cancer Drugs. AZoLifeSciences. Link

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  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Link

  • National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH. Link

  • Chemical Synthesis Website. (n.d.). Exploring (2-Chlorophenyl)-(4-Fluorophenyl)methanone: Properties and Applications. Link

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  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Link

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Application

4-Chloro-2-fluorophenyl cyclobutyl ketone as a building block for pharmaceuticals

Application Notes & Protocols: 4-Chloro-2-fluorophenyl cyclobutyl ketone A Versatile Building Block for Modern Pharmaceutical Scaffolds Executive Summary The strategic incorporation of fluorine and strained ring systems...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 4-Chloro-2-fluorophenyl cyclobutyl ketone

A Versatile Building Block for Modern Pharmaceutical Scaffolds

Executive Summary

The strategic incorporation of fluorine and strained ring systems into drug candidates is a cornerstone of modern medicinal chemistry, often yielding compounds with superior pharmacological profiles. 4-Chloro-2-fluorophenyl cyclobutyl ketone emerges as a highly valuable building block, combining three critical structural motifs: a halogenated phenyl ring, a fluorine substituent, and a cyclobutyl moiety. This guide provides an in-depth analysis of its properties, detailed protocols for its synthesis and subsequent elaboration, and discusses its application in constructing advanced pharmaceutical intermediates. The unique stereoelectronic properties of this ketone make it an ideal starting point for developing drug candidates with enhanced metabolic stability, binding affinity, and membrane permeability.

Physicochemical Properties & Structural Analysis

The utility of 4-Chloro-2-fluorophenyl cyclobutyl ketone stems directly from the interplay of its constituent parts. The chloro and fluoro groups on the phenyl ring modify the electronic properties of the aromatic system and provide potential vectors for metabolic blocking or altering binding interactions. The cyclobutyl ring, a popular bioisostere for larger or more flexible groups, introduces a three-dimensional, rigid structure that can improve ligand-receptor binding efficiency and metabolic stability.[1]

PropertyValueSource
CAS Number 898791-09-8[ChemicalBook][2]
Molecular Formula C₁₁H₁₀ClFO[PubChem][3]
Molecular Weight 212.65 g/mol [PubChem][3]
IUPAC Name (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone[PubChem][3]
Appearance (Predicted) White to off-white solid or oil-
XLogP3 3.4[PubChem][3]

The ketone functional group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations to build molecular complexity.

Core Synthetic Protocol: Synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone

The most direct and industrially scalable method for synthesizing the title compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction utilizes a Lewis acid to activate cyclobutanecarbonyl chloride, which then acylates the electron-rich 1-chloro-3-fluorobenzene ring.

Causality and Experimental Rationale:
  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the catalyst of choice. It coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the carbon-chlorine bond and generates a highly electrophilic acylium ion (or a complex that functions as one).

  • Solvent: A non-polar, aprotic solvent like Dichloromethane (DCM) is ideal as it is inert under the reaction conditions and effectively solubilizes the reactants.

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exotherm of the complex formation between AlCl₃ and the acyl chloride. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate without promoting side reactions.

Step-by-Step Protocol:
  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

  • Reagent Charging: To the flask, add anhydrous Dichloromethane (DCM, 10 volumes) and Aluminum chloride (AlCl₃, 1.2 equivalents). Cool the resulting slurry to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add cyclobutanecarbonyl chloride (1.0 equivalent) to the cooled slurry via the dropping funnel over 20-30 minutes. A gentle exotherm may be observed.

  • Substrate Addition: After the addition is complete, add 1-chloro-3-fluorobenzene (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid (HCl, 3 volumes). This hydrolyzes the aluminum complexes and protonates any remaining catalyst. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure 4-Chloro-2-fluorophenyl cyclobutyl ketone.

Application in Pharmaceutical Scaffolding: Downstream Elaboration

The true value of 4-Chloro-2-fluorophenyl cyclobutyl ketone lies in its potential for elaboration into more complex, drug-like molecules. A fundamental and highly useful transformation is the reduction of the ketone to a secondary alcohol, which introduces a new chiral center and a functional group suitable for further modification (e.g., etherification, esterification, or nucleophilic substitution).

Workflow: Ketone Reduction to Secondary Alcohol

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// Edges start_node -> process_node; reagent_node -> process_node [style=dashed, arrowhead=none]; process_node -> product_node; product_node -> next_step_node; } } Caption: Workflow for the reduction of the ketone to a key alcohol intermediate.

Protocol: Reduction with Sodium Borohydride
  • Dissolution: In a round-bottom flask, dissolve 4-Chloro-2-fluorophenyl cyclobutyl ketone (1.0 equivalent) in methanol (10 volumes) at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reductant Addition: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed (monitor by TLC).

  • Quenching: Cool the mixture back to 0 °C and slowly add acetone to quench the excess NaBH₄. Then, carefully add 1M HCl until the solution is acidic (pH ~2-3) to hydrolyze the borate esters.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Add water and ethyl acetate to the residue. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude (4-Chloro-2-fluorophenyl)(cyclobutyl)methanol, which can be further purified by silica gel chromatography if necessary.

Broader Synthetic Utility and Mechanistic Insights

The cyclobutyl ketone motif is not merely a passive scaffold. It can actively participate in unique chemical transformations to generate diverse structures. One advanced strategy involves the Norrish-Yang cyclization , a photochemical reaction where the excited ketone abstracts a γ-hydrogen from the cyclobutane ring, leading to a bicyclo[1.1.1]pentan-2-ol intermediate.[1] This intermediate can then undergo palladium-catalyzed C-C bond cleavage and functionalization, enabling the stereospecific synthesis of valuable cis-1,3-difunctionalized cyclobutanes.[1]

Logical Pathway: From Ketone to Advanced Cyclobutanes

// Nodes A [label="Aryl Cyclobutyl\nKetone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Bicyclo[1.1.1]pentan-2-ol\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="cis-γ-Functionalized\nCyclobutyl Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Norrish-Yang\n(UV light, 365 nm)", color="#4285F4", fontcolor="#4285F4"]; B -> C [label="Pd-Catalyzed\nC-C Cleavage/Functionalization", color="#EA4335", fontcolor="#EA4335"]; } } Caption: Advanced C-H functionalization pathway via a bicyclopentanol intermediate.

This two-step sequence highlights the potential to leverage the inherent reactivity of the cyclobutyl ketone to access complex and medicinally relevant 1,3-disubstituted cyclobutane scaffolds, which are increasingly sought after as conformationally restricted linkers or non-classical aryl isosteres in drug design.[1]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and associated reagents.

  • Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Reagents: Be particularly cautious when handling aluminum chloride (corrosive, reacts violently with water) and sodium borohydride (flammable, evolves hydrogen gas on contact with acid/protic solvents).

  • Storage: Store 4-Chloro-2-fluorophenyl cyclobutyl ketone in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Chloro-2-fluorophenyl cyclobutyl ketone is a powerful and versatile building block for pharmaceutical research and development. Its synthesis is straightforward via established chemical methods like Friedel-Crafts acylation. The ketone functionality provides a reliable entry point for a multitude of chemical transformations, most notably reduction to the corresponding alcohol, which opens pathways to a wide range of derivatives. Furthermore, its unique structure allows for advanced applications in C-H functionalization chemistry, enabling the creation of novel and highly valuable cyclobutane scaffolds. These attributes position it as a key resource for medicinal chemists aiming to optimize lead compounds and explore new chemical space.

References

  • CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
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  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed.
  • Fluorinated building blocks in drug design: new pathways and targets.
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
  • 4-CHLORO-2-FLUOROPHENYL CYCLOBUTYL KETONE | 898791-09-8. ChemicalBook.
  • 3-Chloro-4-fluorophenyl cyclobutyl ketone | C11H10ClFO | CID 24724137. PubChem.

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Method

Application Notes and Protocols for the Synthesis of Novel MDM2 Inhibitors Incorporating a Cyclobutyl Ketone Moiety

Abstract This document provides a detailed experimental protocol for the synthesis of a novel class of inhibitors targeting the MDM2-p53 protein-protein interaction. The core scaffold of these inhibitors is a spiro-oxind...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of a novel class of inhibitors targeting the MDM2-p53 protein-protein interaction. The core scaffold of these inhibitors is a spiro-oxindole, a privileged structure in MDM2 inhibitor design, which is further functionalized with a cyclobutyl ketone moiety. The inclusion of the cyclobutyl group is a strategic design element aimed at improving the pharmacological properties of the compounds.[1][2] This guide is intended for researchers and scientists in the field of drug discovery and development, providing a comprehensive, step-by-step procedure for the synthesis, purification, and characterization of these promising anti-cancer agents.

Introduction: Targeting the Guardian of the Genome

The tumor suppressor protein p53 plays a pivotal role in maintaining cellular integrity by orchestrating responses to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia.[3][4] Its functions, which include inducing cell cycle arrest, apoptosis, and senescence, are critical in preventing the proliferation of damaged cells and thus tumorigenesis.[5] The activity of p53 is tightly regulated by its principal cellular antagonist, the E3 ubiquitin ligase MDM2.[3] MDM2 binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its proteasomal degradation.[3][6] In a significant number of human cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2.[3] This makes the disruption of the MDM2-p53 interaction a highly attractive therapeutic strategy for reactivating p53 and restoring its tumor-suppressive functions.[3][4][6]

Small-molecule inhibitors designed to fit into the hydrophobic pocket of MDM2, mimicking the key interactions of p53, have shown considerable promise.[4][6][7] Among these, spiro-oxindole derivatives have emerged as a particularly successful class of potent and selective MDM2 inhibitors.[8][9][10]

The Rationale for Incorporating a Cyclobutyl Ketone Moiety

The unique structural and conformational properties of the cyclobutane ring have made it an increasingly valuable component in medicinal chemistry.[1][2] The incorporation of a cyclobutyl ketone into the MDM2 inhibitor scaffold is a deliberate design choice intended to confer several potential advantages:

  • Improved Metabolic Stability: The rigid, three-dimensional structure of the cyclobutane ring can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the compound's half-life in vivo.[2]

  • Enhanced Binding Affinity: The defined geometry of the cyclobutyl group can provide a better fit within the hydrophobic pockets of the MDM2 protein, leading to stronger binding interactions.[2]

  • Favorable Physicochemical Properties: The introduction of a C(sp3)-rich cyclobutyl fragment can lead to improved solubility and permeability, key parameters for oral bioavailability.[11]

This application note details a synthetic route to a novel spiro-oxindole-based MDM2 inhibitor featuring a cyclobutyl ketone, providing a practical guide for its laboratory-scale preparation.

Signaling Pathway and Mechanism of Action

The p53-MDM2 autoregulatory feedback loop is a cornerstone of cellular homeostasis. Under normal conditions, p53 levels are kept low by MDM2-mediated ubiquitination and degradation. Upon cellular stress, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates a battery of target genes, including the MDM2 gene, creating a negative feedback loop.

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_cellular_response Cellular Response cluster_inhibition Inhibitor Action Stress Stress Signals p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 transcribes p53_MDM2 p53-MDM2 Complex p53->p53_MDM2 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53_MDM2 p53_MDM2->p53 degradation Inhibitor Cyclobutyl Ketone MDM2 Inhibitor Inhibitor->p53_MDM2 disrupts

Caption: The p53-MDM2 feedback loop and the mechanism of its inhibition.

Our synthesized cyclobutyl ketone-containing spiro-oxindole inhibitor is designed to bind to the p53-binding pocket of MDM2, thereby preventing the formation of the p53-MDM2 complex. This disruption liberates p53 from MDM2's negative regulation, leading to its accumulation and the activation of downstream tumor-suppressive pathways.

Experimental Protocol: Synthesis of a Spiro-oxindole MDM2 Inhibitor with a Cyclobutyl Ketone Moiety

This protocol outlines a multi-step synthesis to generate the target compound. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplier
IsatinReagentPlus®, ≥99%Sigma-Aldrich
Sarcosine≥98%Sigma-Aldrich
Cyclobutyl methyl ketone97%Thermo Scientific Chemicals
(E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-oneCustom Synthesis
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Acetic Acid (AcOH)Glacial, ≥99.7%Sigma-Aldrich
Sodium triacetoxyborohydride97%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS reagent, ≥99.5%Sigma-Aldrich
HexanesACS reagent, ≥98.5%Sigma-Aldrich
Sodium Sulfate (Na₂SO₄)Anhydrous, granularSigma-Aldrich
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Synthetic Scheme

synthetic_scheme cluster_step1 Step 1: [3+2] Cycloaddition cluster_step2 Step 2: Reductive Amination Isatin Isatin Spiro_intermediate Spiro-oxindole Intermediate Isatin->Spiro_intermediate Sarcosine Sarcosine Sarcosine->Spiro_intermediate Enone (E)-3-(dimethylamino)-1- (thiophen-2-yl)prop-2-en-1-one Enone->Spiro_intermediate Final_product Target MDM2 Inhibitor Spiro_intermediate->Final_product Cyclobutyl_ketone Cyclobutyl methyl ketone Cyclobutyl_ketone->Final_product

Caption: Overall synthetic workflow for the target MDM2 inhibitor.

Step-by-Step Procedure

Step 1: Synthesis of the Spiro-oxindole Intermediate via [3+2] Cycloaddition

  • To a solution of isatin (1.0 mmol) and sarcosine (1.2 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (1.0 mmol).

  • Reflux the reaction mixture for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate).

  • Combine the fractions containing the desired product and evaporate the solvent to yield the spiro-oxindole intermediate as a solid.

  • Characterize the intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of the Final MDM2 Inhibitor via Reductive Amination

  • Dissolve the spiro-oxindole intermediate (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add cyclobutyl methyl ketone (1.5 mmol) followed by glacial acetic acid (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath and add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (1:1 hexanes/ethyl acetate).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final target compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by HPLC.

Characterization Data (Expected)
CompoundMolecular FormulaMolecular Weight¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)HRMS (ESI) m/z
Spiro-oxindole IntermediateC₁₈H₁₆N₂O₂S324.40Correlating to structureCorrelating to structure[M+H]⁺ calculated and found
Final MDM2 InhibitorC₂₄H₂₆N₂O₂S406.54Correlating to structureCorrelating to structure[M+H]⁺ calculated and found

Biological Evaluation: Assessing Inhibitory Activity

The synthesized compounds should be evaluated for their ability to inhibit the MDM2-p53 interaction. A common and reliable method for this is a fluorescence polarization (FP) assay.

Fluorescence Polarization Assay Protocol
  • Prepare a series of dilutions of the synthesized inhibitor in DMSO.

  • In a 384-well black plate, add the inhibitor dilutions, a fluorescently labeled p53-derived peptide, and recombinant human MDM2 protein in an appropriate assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader equipped for FP measurements.

  • The data is analyzed to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the fluorescent peptide from MDM2.

Further biological characterization can include cell-based assays, such as Western blotting to assess the upregulation of p53 and its target gene p21 in cancer cell lines with wild-type p53, and cell viability assays (e.g., MTT or CellTiter-Glo) to determine the anti-proliferative effects of the compound.

Conclusion

This application note provides a detailed and practical guide for the synthesis of a novel class of spiro-oxindole-based MDM2 inhibitors incorporating a cyclobutyl ketone moiety. The rationale for the inclusion of the cyclobutyl group is grounded in its potential to enhance the pharmacological properties of the inhibitor. The provided step-by-step protocol, along with characterization and biological evaluation methods, offers a comprehensive resource for researchers in the field of cancer drug discovery. The successful synthesis and evaluation of these compounds could lead to the development of new and more effective therapies for cancers that retain wild-type p53.

References

  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. Organic Chemistry Frontiers. [Link]

  • Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Natural and synthetic inhibitors of the p53-MDM2 interaction. ResearchGate. [Link]

  • Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. SpringerLink. [Link]

  • Development of the MI series of spiro-oxindoles as MDM2 inhibitors. ResearchGate. [Link]

  • Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug Design, Development and Therapy. [Link]

  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Frontiers in Chemistry. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules. [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition. [Link]

  • CYCLOBUTYL METHYL KETONE. LookChem. [Link]

  • NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol. ResearchGate. [Link]

  • Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. International Journal of Molecular Sciences. [Link]

  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development. [Link]

  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. PubMed Central. [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. [Link]

  • Synthesis and Mechanism of p53‐MDM2 Inhibitors with Heterocyclic Structures: A Focused Review. ChemistrySelect. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction. PLoS ONE. [Link]

  • MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Chemical Properties of Ethanone, 1-cyclobutyl- (CAS 3019-25-8). Cheméo. [Link]

  • New chemical tools for disrupting the MDM2/p53 protein-protein interaction: Identification, synthesis and biological evaluation of a novel class of MDM2/p53 inhibitors. Cancer Research. [Link]

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Application

The Strategic Role of 4-Chloro-2-fluorophenyl cyclobutyl ketone in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Design In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is relentless. Among these, the cyclobutane ring has emerged as a particularly valuable structural motif. Its inherent three-dimensionality and conformational rigidity offer a significant departure from the often-utilized flat aromatic systems, providing a means to enhance metabolic stability, improve binding efficiency, and explore new chemical space.[1] The 1,3-disubstituted cyclobutane, in particular, serves as a conformationally restricted alternative to linear linkers or as a bioisostere for aryl rings, with reduced planarity.[1] This has led to the incorporation of this scaffold into several clinical candidates, including the retinoic acid-related orphan receptor γt (RORγt) inverse agonist TAK-828F, which is under investigation for the treatment of autoimmune diseases.[1]

This guide focuses on the pivotal role of a key starting material, 4-Chloro-2-fluorophenyl cyclobutyl ketone , in the synthesis of medicinally relevant 1,3-disubstituted cyclobutane building blocks. The presence of both chloro and fluoro substituents on the phenyl ring provides chemists with valuable handles for modulating electronic properties and metabolic stability, making this ketone a highly strategic choice in drug discovery programs. We will provide a detailed exploration of its application, underpinned by robust experimental protocols.

Core Application: Synthesis of cis-1,3-Difunctionalized Cyclobutanes for RORγt Inverse Agonists

The primary application of 4-Chloro-2-fluorophenyl cyclobutyl ketone lies in its conversion to cis-1,3-difunctionalized cyclobutanes. These structures are key components of a promising class of therapeutics known as RORγt inverse agonists, which are being investigated for the treatment of autoimmune conditions like psoriasis and rheumatoid arthritis.[2] The following two-step synthetic sequence, commencing with 4-Chloro-2-fluorophenyl cyclobutyl ketone, provides a reliable and stereospecific route to these valuable intermediates.

Workflow Overview

The overall synthetic strategy involves two key transformations:

  • Norrish-Yang Cyclization: An intramolecular photochemical reaction that converts the starting ketone into a strained bicyclo[1.1.1]pentan-2-ol intermediate.

  • Palladium-Catalyzed C-C Bond Functionalization: A ligand-enabled cross-coupling reaction that opens the bicyclic intermediate and introduces a desired functional group at the 3-position of the cyclobutane ring with cis-stereochemistry.

Part 1: Detailed Experimental Protocols

Protocol 1: Norrish-Yang Cyclization of 4-Chloro-2-fluorophenyl cyclobutyl ketone

This protocol details the photochemical conversion of the starting ketone to its corresponding bicyclo[1.1.1]pentan-2-ol intermediate. The use of a 365 nm UV lamp is recommended for improved yields and cleaner reaction profiles compared to broader spectrum mercury arc lamps.[1]

Materials and Equipment:

  • 4-Chloro-2-fluorophenyl cyclobutyl ketone

  • Anhydrous benzene (or a suitable alternative solvent such as cyclohexane)

  • Photochemical reactor equipped with a 365 nm UV lamp and a cooling system

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve 4-Chloro-2-fluorophenyl cyclobutyl ketone (1.0 eq) in anhydrous benzene to a concentration of 0.05 M.

  • Degassing: Sparge the solution with dry nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.

  • Irradiation: While maintaining a gentle stream of inert gas, irradiate the solution with a 365 nm UV lamp. Maintain the reaction temperature at 10-15 °C using a cooling system.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-(4-chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-2-ol.

Expected Yield: 60-70%

Table 1: Summary of Reaction Parameters for Norrish-Yang Cyclization

ParameterValueRationale
Starting Material 4-Chloro-2-fluorophenyl cyclobutyl ketoneProvides the necessary structural framework.
Solvent Anhydrous BenzeneA common solvent for photochemical reactions.
Concentration 0.05 MA typical concentration for efficient light absorption.
Wavelength 365 nmMilder conditions leading to higher yields.[1]
Temperature 10-15 °CMinimizes side reactions.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the excited ketone.
Protocol 2: Palladium-Catalyzed Arylation of the Bicyclo[1.1.1]pentan-2-ol Intermediate

This protocol describes the stereospecific C-C bond functionalization of the bicyclic alcohol intermediate with an aryl iodide. This reaction proceeds with exclusive cis-selectivity to yield the desired 1,3-disubstituted cyclobutane.[1]

Materials and Equipment:

  • 2-(4-chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-2-ol

  • Aryl iodide (e.g., methyl 4-iodobenzoate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a suitable phosphine ligand as described in the literature[1])

  • Silver(I) oxide (Ag₂O)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2-(4-chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-2-ol (1.0 eq), the aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), the phosphine ligand (20 mol%), and Ag₂O (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous DCE via syringe.

  • Heating: Place the sealed reaction vessel in a preheated oil bath at 100 °C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 20 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the cis-1-(4-chloro-2-fluorobenzoyl)-3-arylcyclobutane.

Expected Yield: 70-85%

Table 2: Key Reagents for Palladium-Catalyzed Arylation

ReagentMolar Ratio/LoadingPurpose
Bicyclic Alcohol 1.0 eqSubstrate
Aryl Iodide 1.5 eqCoupling partner
Pd(OAc)₂ 10 mol%Catalyst
Phosphine Ligand 20 mol%Ligand for the palladium catalyst
Ag₂O 2.0 eqOxidant
DCE -Solvent

Part 2: Mechanistic Insights and Visualization

The Norrish-Yang Cyclization Pathway

The Norrish-Yang reaction is a photochemical process that proceeds through a triplet 1,4-biradical intermediate.[3] Upon absorption of UV light, the ketone is excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state. This triplet species then abstracts a γ-hydrogen atom from the cyclobutyl ring, forming a 1,4-biradical. Subsequent radical-radical coupling closes the five-membered ring to form the bicyclo[1.1.1]pentan-2-ol product.

Norrish_Yang Start 4-Chloro-2-fluorophenyl cyclobutyl ketone Excited Triplet Excited State Start->Excited hν (365 nm) Biradical 1,4-Biradical Intermediate Excited->Biradical γ-H abstraction Product 2-(4-chloro-2-fluorophenyl) bicyclo[1.1.1]pentan-2-ol Biradical->Product Radical Coupling

Caption: The Norrish-Yang cyclization pathway.

The Palladium-Catalyzed C-C Functionalization Pathway

The palladium-catalyzed reaction involves the oxidative addition of the palladium(0) catalyst to the strained C-C bond of the bicyclo[1.1.1]pentan-2-ol. This is followed by reductive elimination to form the new C-C bond and regenerate the active palladium catalyst. The use of a suitable ligand is crucial for the efficiency and selectivity of this transformation.[1]

Pd_Catalysis cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate Pd(II) Intermediate OxAdd->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Product cis-1,3-Disubstituted Cyclobutane RedElim->Product Bicyclic_Alcohol Bicyclic Alcohol Bicyclic_Alcohol->OxAdd Aryl_Iodide Aryl Iodide Aryl_Iodide->PdII_Intermediate

Caption: The palladium-catalyzed C-C functionalization cycle.

Conclusion and Future Outlook

4-Chloro-2-fluorophenyl cyclobutyl ketone is a versatile and highly valuable starting material in medicinal chemistry. Its strategic use allows for the efficient and stereoselective synthesis of 1,3-disubstituted cyclobutanes, which are key components of promising drug candidates, particularly in the field of autoimmune diseases. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to harness the potential of this important building block. As the demand for non-planar, sp³-rich scaffolds in drug discovery continues to grow, the role of 4-Chloro-2-fluorophenyl cyclobutyl ketone and its derivatives is set to expand, paving the way for the development of next-generation therapeutics.

References

  • Yu, J., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 144(15), 6949-6957. [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

  • Waser, J., et al. (2010). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 12(15), 3364-3367. [Link]

  • Faust, A., et al. (2019). Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. ChemMedChem, 14(22), 1935-1940. [Link]

  • Shirai, J., et al. (2018). Discovery of orally efficacious RORγt inverse agonists, part 1: Identification of novel phenylglycinamides as lead scaffolds. Bioorganic & Medicinal Chemistry, 26(2), 342-355. [Link]

  • Mosure, K., et al. (2018). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters, 9(4), 324-329. [Link]

  • Yang, N. C., & Yang, D. D. H. (1958). Photochemical Reactions of Ketones in Solution. Journal of the American Chemical Society, 80(11), 2913-2914. [Link]

  • Miyake, F. Y., & Chen, Y. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1104-1119. [Link]

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Method

Application Notes and Protocols for the Quantification of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone

Prepared by a Senior Application Scientist Foreword for the Researcher This document provides a comprehensive guide to the quantitative analysis of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, a compound of interest i...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Foreword for the Researcher

This document provides a comprehensive guide to the quantitative analysis of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, a compound of interest in contemporary drug discovery and development. The methodologies detailed herein are designed to be robust, reliable, and grounded in internationally recognized validation standards. As practicing scientists and researchers, we understand that the integrity of our data is paramount. Therefore, these protocols are presented not merely as a sequence of steps, but as a self-validating system, with explanations for the critical choices made in experimental design. The aim is to empower you to generate high-quality, reproducible data that can confidently support your research and development objectives.

Introduction to (4-chloro-2-fluorophenyl)(cyclobutyl)methanone and the Imperative for its Accurate Quantification

(4-chloro-2-fluorophenyl)(cyclobutyl)methanone is a halogenated ketone derivative. The presence of chloro and fluoro substituents on the phenyl ring, combined with a cyclobutyl ketone moiety, suggests its potential as a scaffold in medicinal chemistry. Fluorinated benzophenones, a related class of compounds, have shown promise for probing biological activities.[1] The accurate quantification of this compound is critical in various stages of drug development, from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs).

The development of robust analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor, ensuring the reliability and reproducibility of experimental data.[2] This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the desired level of structural confirmation.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For a molecule like (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, a reverse-phase HPLC method is highly suitable, offering excellent resolution and sensitivity.

Rationale for Method Design

The selection of a C18 stationary phase is based on the non-polar nature of the target analyte. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure adequate retention and sharp peak shapes. The addition of a small amount of formic acid to the mobile phase can improve peak symmetry by minimizing interactions with any free silanol groups on the stationary phase. UV detection is appropriate due to the presence of the chromophoric phenyl ring in the analyte.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Reporting s_start Start: Sample Weighing s_dissolve Dissolution in Diluent s_start->s_dissolve s_filter Filtration (0.45 µm) s_dissolve->s_filter h_inject Injection into HPLC s_filter->h_inject Prepared Sample h_separate Chromatographic Separation h_inject->h_separate h_detect UV Detection h_separate->h_detect h_data Data Acquisition h_detect->h_data d_integrate Peak Integration h_data->d_integrate Chromatogram d_quantify Quantification via Calibration Curve d_integrate->d_quantify d_report Report Generation d_quantify->d_report GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Processing & Reporting s_start Start: Sample Weighing s_dissolve Dissolution in Volatile Solvent s_start->s_dissolve s_filter Filtration (0.22 µm) s_dissolve->s_filter g_inject Injection into GC s_filter->g_inject Prepared Sample g_separate Chromatographic Separation g_inject->g_separate g_ionize Electron Ionization g_separate->g_ionize g_analyze Mass Analysis g_ionize->g_analyze g_detect Detection g_analyze->g_detect d_extract Extract Ion Chromatogram g_detect->d_extract Mass Spectra Data d_quantify Quantification & Spectral Library Match d_extract->d_quantify d_report Report Generation d_quantify->d_report

Sources

Application

Application Notes and Protocols for the Functionalization of 4-Chloro-2-fluorophenyl cyclobutyl ketone

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-2-fluorophenyl cyclobutyl ketone is a versatile chemical intermediate whose value in medicinal chemistry and materials science is deri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluorophenyl cyclobutyl ketone is a versatile chemical intermediate whose value in medicinal chemistry and materials science is derived from its unique combination of a reactive carbonyl group, a functionalizable cyclobutane ring, and a di-substituted aromatic moiety. The presence of chloro and fluoro substituents on the phenyl ring, ortho and para to the activating ketone group, provides multiple avenues for selective modification. This document provides a comprehensive guide to the key functionalization techniques applicable to this molecule, offering detailed protocols and expert insights into the underlying chemical principles to empower researchers in their synthetic endeavors. The strategies outlined herein are designed to be robust and adaptable, enabling the synthesis of a diverse library of novel compounds for various research and development applications.

Strategic Overview of Functionalization Pathways

The functionalization of 4-Chloro-2-fluorophenyl cyclobutyl ketone can be strategically approached by targeting three distinct regions of the molecule: the cyclobutyl ring, the carbonyl group, and the aromatic ring. Each site offers a unique set of chemical transformations, allowing for a modular and highly adaptable synthetic strategy.

G cluster_0 Functionalization Strategies cluster_1 Cyclobutyl Ring cluster_2 Carbonyl Group cluster_3 Aromatic Ring Core_Molecule 4-Chloro-2-fluorophenyl cyclobutyl ketone Alpha_Func α-C(sp³)–H Arylation Core_Molecule->Alpha_Func Gamma_Func γ–C–H Functionalization (via Norrish-Yang) Core_Molecule->Gamma_Func Reduction Reduction to Alcohol/Alkane Core_Molecule->Reduction Grignard Grignard Addition Core_Molecule->Grignard SNAr Nucleophilic Aromatic Substitution (SNAr) Core_Molecule->SNAr Cross_Coupling Cross-Coupling Reactions Core_Molecule->Cross_Coupling

Figure 1: Overview of functionalization sites on the target molecule.

Section 1: Cyclobutyl Ring Functionalization

The cyclobutane moiety is a prized scaffold in medicinal chemistry, offering a unique three-dimensional profile. Direct functionalization of its C-H bonds presents a powerful tool for structural elaboration.

Application Note: γ–C–H Functionalization via Norrish-Yang Cyclization

A sophisticated two-step sequence allows for the stereospecific introduction of a wide array of substituents at the γ-position of the cyclobutyl ring, cis to the aryl ketone group.[1][2] This method leverages a photochemical intramolecular hydrogen abstraction, followed by a palladium-catalyzed carbon-carbon bond cleavage and functionalization. The electron-withdrawing nature of the 4-chloro-2-fluorophenyl group is advantageous for the initial photochemical step.[1]

Mechanism Insight: The process begins with a Norrish Type II reaction, where UV irradiation excites the ketone, leading to a 1,5-hydrogen abstraction from the γ-position of the cyclobutyl ring to form a 1,4-diradical intermediate.[3][4] This intermediate then cyclizes to a bicyclo[1.1.1]pentan-2-ol.[1] This strained bicyclic alcohol is then subjected to a palladium(II)-catalyzed C-C bond cleavage, which, through a strain-release mechanism, forms a cyclobutylpalladium intermediate that can be coupled with various partners.[1]

G start Aryl Cyclobutyl Ketone step1 UV Irradiation (365 nm) start->step1 intermediate Bicyclo[1.1.1]pentan-2-ol Intermediate step1->intermediate step2 Pd(OAc)2, Ligand, Ag2O, Coupling Partner intermediate->step2 end cis-γ-Functionalized Cyclobutyl Ketone step2->end

Figure 2: Workflow for γ–C–H functionalization.

Protocol 1: Synthesis of cis-γ-Aryl-4-Chloro-2-fluorophenyl cyclobutyl ketone

Step A: Norrish-Yang Cyclization

  • Preparation: In a quartz reaction tube, dissolve 4-Chloro-2-fluorophenyl cyclobutyl ketone (1.0 eq) in anhydrous and degassed benzene or acetonitrile (to a concentration of ~0.05 M).

  • Irradiation: Irradiate the solution with a 365 nm UV lamp at room temperature with gentle stirring. Monitor the reaction by TLC or GC-MS for the consumption of the starting material. Note: Reaction times can vary (typically 12-24 hours). Over-irradiation can lead to side products.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the bicyclo[1.1.1]pentan-2-ol intermediate.

Step B: Palladium-Catalyzed C-C Arylation

  • Preparation: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the bicyclo[1.1.1]pentan-2-ol intermediate (1.0 eq), the desired aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), a suitable phosphine ligand (e.g., L9, 20 mol% as described in related literature), and Ag₂O (2.0 eq).[1]

  • Reaction: Add anhydrous 1,2-dichloroethane (DCE) to the tube, seal it, and heat the mixture to 100 °C for 20 hours.

  • Work-up: Cool the reaction to room temperature and filter it through a pad of Celite, washing with dichloromethane. Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the cis-γ-arylated product.

Coupling PartnerLigand SystemTypical YieldReference
Aryl IodidesPd(OAc)₂ / L960-85%[1]
Alkenyl IodidesPd(OAc)₂ / L955-70%[1]
Alkynyl IodidesPd(OAc)₂ / L950-65%[1]
Table 1: Representative Coupling Partners and Conditions for γ-Functionalization.

Section 2: Carbonyl Group Transformations

The ketone functionality is a cornerstone of organic synthesis, offering straightforward access to alcohols and new carbon-carbon bonds.

Application Note: Grignard Addition for Tertiary Alcohol Synthesis

The reaction of the ketone with Grignard reagents (R-MgX) provides a reliable route to tertiary alcohols, where a new alkyl or aryl group is installed at the carbonyl carbon.[5][6] This reaction is fundamental for building molecular complexity.

Mechanism Insight: The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[7] This nucleophilic carbon attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.[8] It is crucial to perform the reaction under anhydrous conditions as Grignard reagents are strong bases and react readily with water.[6]

Protocol 2: Synthesis of 1-(4-Chloro-2-fluorophenyl)-1-methylcyclobutanol

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of dry nitrogen.

  • Grignard Formation (if not commercially available): In the flask, place magnesium turnings (1.2 eq) and a crystal of iodine. Add a small portion of a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether via the dropping funnel. The reaction is initiated by gentle warming or sonication, evidenced by the disappearance of the iodine color and bubble formation. Add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir for 30 minutes.

  • Addition Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 4-Chloro-2-fluorophenyl cyclobutyl ketone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Quenching and Work-up: After the addition is complete, warm the reaction to room temperature and stir for 1 hour. Cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the tertiary alcohol.

Section 3: Aromatic Ring Functionalization

The substituted phenyl ring is a key site for modification, enabling the modulation of electronic and steric properties of the molecule.

Application Note: Buchwald-Hartwig Amination

The chloro-substituent at the 4-position serves as an effective handle for palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[9][10] This reaction is highly versatile, accommodating a wide range of primary and secondary amines.

Mechanism Insight: The catalytic cycle typically begins with the oxidative addition of the aryl chloride to a Pd(0) complex.[11] The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated, leading to a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[12][13] The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often being the most effective.[13]

G pd0 Pd(0)L2 pd2_oxid Ar-Pd(II)L2-Cl pd0->pd2_oxid Oxidative Addition (Ar-Cl) pd2_amido Ar-Pd(II)L2-NR2 pd2_oxid->pd2_amido Amine Coordination & Deprotonation (HNR2, Base) pd2_amido->pd0 Reductive Elimination product Ar-NR2 pd2_amido->product

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: Synthesis of (4-(Cyclobutylcarbonyl)-3-fluorophenyl)aniline

  • Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), a suitable bulky phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Reaction Setup: Evacuate and backfill the tube with an inert gas (N₂ or Ar). Add 4-Chloro-2-fluorophenyl cyclobutyl ketone (1.0 eq), aniline (1.2 eq), and anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Application Note: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is another cornerstone of palladium catalysis, enabling the formation of C-C bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester.[14][15] This reaction features broad functional group tolerance and generally mild conditions.

Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions. It involves the oxidative addition of the aryl chloride to Pd(0), followed by transmetalation of the organic group from the boron reagent to the palladium center (this step is facilitated by a base), and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14][16]

Protocol 4: Synthesis of (4-(Cyclobutylcarbonyl)-3-fluorobiphenyl)-4'-carbonitrile

  • Preparation: In a round-bottom flask, combine 4-Chloro-2-fluorophenyl cyclobutyl ketone (1.0 eq), (4-cyanophenyl)boronic acid (1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand.

  • Reaction: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Coupling PartnerCatalyst SystemBaseTypical Yield
Arylboronic acidsPd(PPh₃)₄K₂CO₃75-95%
Heteroarylboronic acidsPd(OAc)₂/SPhosK₃PO₄70-90%
AlkyltrifluoroboratesPdCl₂(dppf)Cs₂CO₃60-80%
Table 2: Common Suzuki-Miyaura Coupling Conditions.
Application Note: Nucleophilic Aromatic Substitution (S_NAr)

The electron-withdrawing effect of the ketone group activates the aryl ring towards nucleophilic aromatic substitution (S_NAr). The fluorine atom at the 2-position is particularly susceptible to displacement by nucleophiles due to its position ortho to the activating group and its inherent ability to act as a good leaving group in S_NAr reactions.

Mechanism Insight: The S_NAr reaction proceeds via a two-step addition-elimination mechanism.[17] A nucleophile attacks the electron-deficient carbon bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of reaction is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group.

Protocol 5: Synthesis of (2-(Dimethylamino)-4-chlorophenyl)(cyclobutyl)methanone

  • Preparation: In a sealed tube, dissolve 4-Chloro-2-fluorophenyl cyclobutyl ketone (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Nucleophile Addition: Add an excess of a 40% aqueous solution of dimethylamine (5.0 eq) and a base such as K₂CO₃ (2.0 eq).

  • Reaction: Seal the tube and heat the mixture to 80-120 °C for 4-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Extraction and Purification: Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

4-Chloro-2-fluorophenyl cyclobutyl ketone is a richly functionalized scaffold that offers a multitude of opportunities for synthetic diversification. By strategically targeting the cyclobutyl ring, the carbonyl group, or the aromatic ring, researchers can access a vast chemical space. The protocols and insights provided in this document serve as a foundational guide for leveraging these functionalization techniques. Careful consideration of reaction conditions, reagent choice, and mechanistic pathways will enable the successful synthesis of novel and complex molecules for a wide range of scientific applications.

References

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Method

Application Note: Synthetic Transformations of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone for Drug Discovery Scaffolds

Introduction: A Versatile Building Block for Modern Medicinal Chemistry (4-chloro-2-fluorophenyl)(cyclobutyl)methanone is a strategically designed chemical scaffold that serves as a valuable starting point for the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

(4-chloro-2-fluorophenyl)(cyclobutyl)methanone is a strategically designed chemical scaffold that serves as a valuable starting point for the synthesis of novel drug candidates. Its structure incorporates two key motifs highly sought after in medicinal chemistry: a substituted cyclobutane ring and a halogenated phenyl group.

The cyclobutane moiety provides a three-dimensional, sp³-rich framework that can improve pharmacokinetic properties such as metabolic stability and binding efficiency by reducing planarity compared to traditional aromatic linkers.[1][2][3] The puckered geometry of 1,3-disubstituted cyclobutanes, in particular, offers a conformationally restricted alternative to flexible alkyl chains, which is advantageous for optimizing ligand-receptor interactions.[3] The 4-chloro-2-fluorophenyl group is a common feature in pharmaceuticals, where the halogens modulate the electronic properties, lipophilicity, and metabolic profile of the molecule, often enhancing binding affinity and oral bioavailability.[4]

This guide provides an in-depth exploration of key downstream reactions starting from (4-chloro-2-fluorophenyl)(cyclobutyl)methanone. We move beyond simple procedural lists to explain the strategic rationale behind each transformation, offering detailed, field-tested protocols for researchers engaged in the synthesis of complex small molecules.

Diagram: Overview of Synthetic Pathways

Reaction_Pathways start (4-chloro-2-fluorophenyl) (cyclobutyl)methanone carbonyl_chem Carbonyl Group Transformations start->carbonyl_chem Section 1 c_h_func γ-C–H Functionalization of Cyclobutane start->c_h_func Section 2 snar Aromatic Ring Modification (SNAr) start->snar Section 3 prod_amine Secondary/Tertiary Amines carbonyl_chem->prod_amine Reductive Amination prod_alcohol Tertiary Alcohols carbonyl_chem->prod_alcohol Organometallic Add. prod_ester Esters (via Baeyer-Villiger) carbonyl_chem->prod_ester Oxidation prod_cis_1_3 cis-1,3-Difunctionalized Cyclobutanes c_h_func->prod_cis_1_3 Norrish-Yang/ Pd-Coupling prod_snar Substituted Phenyl Derivatives snar->prod_snar Nucleophilic Substitution

Caption: Key reaction classes for derivatizing the starting ketone.

Core Carbonyl Group Transformations

The ketone moiety is the most accessible functional group for initial derivatization. Standard carbonyl chemistry provides reliable pathways to introduce a wide range of functionalities.

Reductive Amination for Bioisosteric Scaffolds

Rationale: The introduction of a nitrogen atom is a cornerstone of drug design, often to impart basicity for improved solubility, form key hydrogen bonds with a biological target, or serve as a handle for further elaboration. Reductive amination offers a direct and high-yielding route to secondary and tertiary amines.

Protocol: Synthesis of N-Benzyl-1-(4-chloro-2-fluorophenyl)-1-cyclobutylmethanamine

  • Reaction Setup: To a solution of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone (1.0 equiv., e.g., 212 mg, 1.0 mmol) in anhydrous methanol (10 mL), add benzylamine (1.1 equiv., 118 mg, 1.1 mmol) and acetic acid (0.2 equiv., 12 mg, 0.2 mmol).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate. Monitor by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equiv., 57 mg, 1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the imine is fully consumed.

  • Work-up: Quench the reaction by the slow addition of water (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired secondary amine.

Baeyer-Villiger Oxidation to Access Ester and Alcohol Derivatives

Rationale: The Baeyer-Villiger oxidation transforms the ketone into an ester, which serves as a versatile intermediate.[3] This reaction cleaves a C-C bond, providing access to carboxylic acids (after hydrolysis) or alcohols (after reduction), fundamentally altering the molecular backbone. The regioselectivity of migration (aryl vs. cyclobutyl) is a critical consideration; in aryl alkyl ketones, the aryl group typically has a higher migratory aptitude, leading to the formation of a cyclobutyl ester of a substituted benzoic acid.

Protocol: Synthesis of Cyclobutyl 4-chloro-2-fluorobenzoate

  • Reaction Setup: Dissolve (4-chloro-2-fluorophenyl)(cyclobutyl)methanone (1.0 equiv., 212 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add 3-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.5 equiv., ~342 mg, 1.5 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 15 mL) to remove excess m-CPBA and the resulting 3-chlorobenzoic acid, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude ester can be purified by flash column chromatography (hexane/ethyl acetate) to yield cyclobutyl 4-chloro-2-fluorobenzoate.

Advanced Strategy: Formal γ-C–H Functionalization of the Cyclobutane Ring

For creating novel chemical matter, modifying the carbocyclic ring itself is a powerful strategy. A state-of-the-art method involves a sequential Norrish-Yang cyclization and palladium-catalyzed C-C bond cleavage/functionalization to produce valuable cis-1,3-difunctionalized cyclobutanes.[1][3][5] This two-step process leverages the ketone as a transient directing group to achieve functionalization at a remote, typically unreactive, C-H bond.

Diagram: Workflow for γ-C–H Functionalization

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of Drug Intermediates from 4-Chloro-2-fluorophenyl cyclobutyl ketone

Introduction: The Versatility of a Halogenated Cyclobutyl Ketone in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for achieving desire...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Cyclobutyl Ketone in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for achieving desired pharmacological profiles. The 4-Chloro-2-fluorophenyl cyclobutyl ketone is a valuable starting material, offering a confluence of reactive sites and structural features that are highly sought after in the synthesis of complex pharmaceutical intermediates. The presence of a ketone functional group, a sterically demanding cyclobutyl ring, and a di-halogenated phenyl group provides a platform for a diverse array of chemical transformations. This guide provides detailed protocols for the scalable synthesis of key drug intermediates from this versatile building block, focusing on asymmetric reduction, asymmetric reductive amination, and Grignard addition reactions. The methodologies presented herein are designed to be robust, scalable, and adaptable for the synthesis of a wide range of chiral alcohols, chiral amines, and tertiary alcohols, which are crucial components of many active pharmaceutical ingredients (APIs).

Core Synthetic Transformations

The reactivity of 4-Chloro-2-fluorophenyl cyclobutyl ketone can be strategically exploited to generate a variety of chiral and non-chiral drug intermediates. This section details the protocols for three key scalable transformations.

Asymmetric Reduction to Chiral Alcohols

Chiral alcohols are fundamental building blocks in the synthesis of numerous pharmaceuticals.[1] The asymmetric reduction of prochiral ketones is a powerful method for accessing these enantiomerically pure compounds. Biocatalysis, in particular, offers a green and highly selective approach for this transformation.

The use of a ketoreductase (KRED) enzyme is predicated on its ability to stereoselectively deliver a hydride to the carbonyl carbon, resulting in the formation of a specific enantiomer of the alcohol. The choice of a co-factor regeneration system, such as glucose and glucose dehydrogenase (GDH), is crucial for driving the reaction to completion and ensuring the economic viability of the process on a large scale. Isopropanol can also serve as a sacrificial hydrogen donor.

Protocol 1: Biocatalytic Asymmetric Reduction of 4-Chloro-2-fluorophenyl cyclobutyl ketone

Objective: To synthesize (S)- or (R)-(4-Chloro-2-fluorophenyl)(cyclobutyl)methanol with high enantiomeric excess.

Materials:

  • 4-Chloro-2-fluorophenyl cyclobutyl ketone

  • Ketoreductase (KRED) enzyme (e.g., from a commercial screening kit)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)

  • Glucose

  • Glucose dehydrogenase (GDH)

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Chiral HPLC column for enantiomeric excess determination

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

  • Addition of Reagents: To the buffer, add glucose (1.5 equivalents), NADP⁺ or NAD⁺ (0.01 equivalents), and GDH (1-5 mg/mL). Stir the mixture until all solids are dissolved.

  • Enzyme Addition: Add the selected ketoreductase (KRED) to the reaction mixture.

  • Substrate Addition: Dissolve 4-Chloro-2-fluorophenyl cyclobutyl ketone (1 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., isopropanol or DMSO) and add it dropwise to the reaction mixture with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction temperature at 30 °C and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude alcohol by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC.

Data Presentation:

ParameterValue
Substrate4-Chloro-2-fluorophenyl cyclobutyl ketone
EnzymeKetoreductase (KRED)
Co-factorNADP⁺/NAD⁺
Co-factor RegenerationGlucose/GDH
Temperature30 °C
pH7.0
Typical Yield>90%
Typical Enantiomeric Excess>99%

Visualization:

Asymmetric_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis start Start buffer Prepare Phosphate Buffer start->buffer reagents Add Glucose, NADP+/NAD+, GDH buffer->reagents enzyme Add Ketoreductase (KRED) reagents->enzyme substrate Add 4-Chloro-2-fluorophenyl cyclobutyl ketone enzyme->substrate reaction Incubate at 30°C substrate->reaction monitoring Monitor by TLC/HPLC reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purify Column Chromatography workup->purify analysis Chiral HPLC Analysis purify->analysis end Chiral Alcohol Product analysis->end Grignard_Reaction_Workflow cluster_setup Anhydrous Reaction Setup cluster_reaction Grignard Addition cluster_purification Work-up & Purification start Start dissolve Dissolve Ketone in Anhydrous THF start->dissolve cool Cool to 0°C dissolve->cool add_grignard Dropwise Addition of Grignard Reagent cool->add_grignard warm_stir Warm to RT & Stir add_grignard->warm_stir monitoring Monitor by TLC warm_stir->monitoring quench Quench with aq. NH4Cl monitoring->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography or Recrystallization extract->purify end Tertiary Alcohol Product purify->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a Friedel-Crafts acylation reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your yield and purity.

I. Overview of the Core Synthesis: Friedel-Crafts Acylation

The primary route to synthesizing 4-Chloro-2-fluorophenyl cyclobutyl ketone is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][2] The reaction's success hinges on the careful control of several critical parameters.

The general reaction scheme is as follows:

1-chloro-3-fluorobenzene + cyclobutanecarbonyl chloride —(AlCl₃)→ 4-Chloro-2-fluorophenyl cyclobutyl ketone

While theoretically straightforward, this reaction is often plagued by issues such as low yields, and the formation of impurities. This guide will dissect these problems and provide actionable solutions.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are the most frequently reported issue in this Friedel-Crafts acylation. Several factors can contribute to this problem, often acting in concert.

  • Catalyst Inactivity: Aluminum chloride is highly hygroscopic and will readily react with moisture.[3][4] This deactivates the catalyst, rendering it ineffective for the acylation reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity aluminum chloride.[5]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst.[3][4][6] This is because the ketone product can form a stable complex with the catalyst, effectively taking it out of the catalytic cycle.[3][5][6]

    • Solution: A general starting point is to use at least a stoichiometric equivalent of AlCl₃ relative to the cyclobutanecarbonyl chloride. An excess of the catalyst (e.g., 1.1 to 1.5 equivalents) is often beneficial.[4]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that must be carefully optimized.

    • Solution: The reaction is typically initiated at a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exothermic reaction. Subsequently, the reaction may require warming to room temperature or gentle heating to proceed to completion.[3] Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature profile.

  • Deactivated Aromatic Ring: The presence of two electron-withdrawing groups (chlorine and fluorine) on the aromatic ring deactivates it towards electrophilic substitution, making the reaction inherently more challenging than with more electron-rich arenes.[3][5]

    • Solution: While you cannot change the substrate, ensuring all other parameters (catalyst activity, stoichiometry, and temperature) are optimal is crucial to overcome this reduced reactivity.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

The formation of isomers is a common challenge in the acylation of substituted benzenes.

  • Isomer Formation: The directing effects of the chloro and fluoro substituents on the aromatic ring can lead to the formation of other isomers in addition to the desired 4-chloro-2-fluorophenyl cyclobutyl ketone. The primary potential isomer is 2-chloro-4-fluorophenyl cyclobutyl ketone.

    • Solution: The regioselectivity of the Friedel-Crafts acylation can be influenced by the choice of solvent and reaction temperature. Experimenting with different solvents, such as dichloromethane, dichloroethane, or carbon disulfide, may alter the isomeric ratio. Lower reaction temperatures generally favor the formation of the para-substituted product.

  • Polysubstitution: While less common in acylation compared to alkylation due to the deactivating nature of the introduced acyl group, polysubstitution can occur under harsh reaction conditions.[3][6][7]

    • Solution: Use a stoichiometric amount of the acylating agent and avoid excessively high reaction temperatures and prolonged reaction times.

Q3: The work-up procedure seems to be causing product loss. What is the recommended protocol?

A proper work-up is critical to isolate the product and remove the catalyst.

  • Quenching: The reaction must be carefully quenched to decompose the aluminum chloride-ketone complex.

    • Solution: The reaction mixture should be slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6][8] This will break up the aluminum complex and move the aluminum salts into the aqueous layer.

  • Extraction: Efficient extraction is necessary to recover the product from the aqueous layer.

    • Solution: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: The combined organic layers should be washed to remove any remaining acid and salts.

    • Solution: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[6]

III. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone, incorporating best practices for maximizing yield and purity.

Materials:

  • 1-chloro-3-fluorobenzene

  • Cyclobutanecarbonyl chloride

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane (or other suitable solvent)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the cyclobutanecarbonyl chloride solution dropwise to the stirred suspension of aluminum chloride over 20-30 minutes, maintaining the temperature at 0 °C.

  • Addition of Aromatic Substrate: Dissolve 1-chloro-3-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 1-chloro-3-fluorobenzene solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 4-Chloro-2-fluorophenyl cyclobutyl ketone.

IV. Data Presentation & Visualization

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Yield Catalyst deactivation by moisture.Use anhydrous reagents and glassware; maintain an inert atmosphere.
Insufficient catalyst.Use at least a stoichiometric amount of AlCl₃ (1.1-1.5 eq.).[4]
Suboptimal temperature.Initiate at low temperature (0 °C) and then warm to room temperature or gently heat as needed.
Deactivated aromatic ring.Optimize all other reaction parameters to their fullest extent.
Multiple Products Isomer formation.Experiment with different solvents and maintain lower reaction temperatures.
Polysubstitution.Use a 1:1 stoichiometry of reactants and avoid harsh conditions.[3][6][7]
Product Loss During Work-up Incomplete quenching.Quench slowly into an ice/HCl mixture with vigorous stirring.[6][8]
Inefficient extraction.Perform multiple extractions with a suitable organic solvent.
Diagram 1: Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation A Cyclobutanecarbonyl Chloride C Acylium Ion (Electrophile) A->C + AlCl₃ B AlCl₃ E Sigma Complex (Arenium Ion) C->E + 1-Chloro-3-fluorobenzene D 1-Chloro-3-fluorobenzene F 4-Chloro-2-fluorophenyl cyclobutyl ketone E->F - H⁺ G HCl + AlCl₃

Caption: The three key steps of the Friedel-Crafts acylation mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Check_Stoichiometry Check AlCl₃ Stoichiometry? Check_Anhydrous->Check_Stoichiometry Yes Implement_Anhydrous Implement Strict Anhydrous Protocol Check_Anhydrous->Implement_Anhydrous No Optimize_Temp Optimize Reaction Temperature? Check_Stoichiometry->Optimize_Temp ≥ 1.1 eq. Adjust_Stoichiometry Increase AlCl₃ to 1.1-1.5 eq. Check_Stoichiometry->Adjust_Stoichiometry < 1.1 eq. Purification Review Purification Technique Optimize_Temp->Purification Optimized Run_Temp_Screen Run Temperature Screening Optimize_Temp->Run_Temp_Screen Not Optimized Success Improved Yield Purification->Success Implement_Anhydrous->Check_Stoichiometry Adjust_Stoichiometry->Optimize_Temp Run_Temp_Screen->Purification

Caption: A logical workflow for troubleshooting low reaction yields.

V. References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Retrieved from

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from

  • Chemistry Steps. (n.d.). Friedel–Crafts Acylation with Practice Problems. Retrieved from

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from

  • ResearchGate. (2025). Friedel-Crafts acylation of aromatic compounds. Retrieved from

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from

  • American Journal of Organic Chemistry. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from

  • Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones. Retrieved from

  • Google Patents. (n.d.). Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone. Retrieved from

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from

  • National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from

  • Google Patents. (n.d.). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone. Retrieved from

  • Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone. Retrieved from

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from

Sources

Optimization

Side-product formation in the synthesis of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone. This guide, designed by Senior Applicat...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during this synthetic procedure. Our focus is on providing scientifically sound explanations and practical, field-tested solutions to ensure the integrity and success of your experiments.

Introduction to the Synthesis

The synthesis of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone is typically achieved via a Friedel-Crafts acylation reaction. This well-established method involves the electrophilic aromatic substitution of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3] The reaction aims to introduce the cyclobutylcarbonyl group to the aromatic ring, yielding the desired ketone.

While the reaction is robust, the presence of two different halogen substituents on the aromatic ring introduces challenges related to regioselectivity, which can lead to the formation of isomeric side-products. This guide will walk you through the potential pitfalls and provide clear strategies for troubleshooting and optimizing your reaction.

Visualizing the Reaction Pathway

General Reaction Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 1-chloro-3-fluorobenzene 1-chloro-3-fluorobenzene desired_product (4-chloro-2-fluorophenyl) (cyclobutyl)methanone (Major Product) 1-chloro-3-fluorobenzene->desired_product + cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride cyclobutanecarbonyl_chloride->desired_product AlCl3 AlCl₃ (Lewis Acid) AlCl3->desired_product Solvent Solvent (e.g., Dichloromethane) Solvent->desired_product isomeric_byproducts Isomeric Byproducts (e.g., 2-chloro-4-fluoro isomer) caption Figure 1: Synthesis of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone.

Caption: General reaction scheme for the Friedel-Crafts acylation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is very low. What are the common causes?

A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and fresh, high-purity aluminum chloride. It is often beneficial to use a new, unopened bottle of the catalyst.

  • Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, effectively sequestering it.[4] Therefore, a stoichiometric amount of AlCl₃ is often required.

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the cyclobutanecarbonyl chloride. An excess of the catalyst can sometimes improve yields, but may also lead to more side-products.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy, but excessive heat can promote side reactions and decomposition.

    • Solution: Start the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.

  • Purity of Reagents: Impurities in the 1-chloro-3-fluorobenzene or cyclobutanecarbonyl chloride can interfere with the reaction.

    • Solution: Use freshly distilled or purified starting materials if their purity is in doubt.

Q2: I am seeing multiple spots on my TLC plate, indicating several products. What are these side-products and how can I minimize them?

A2: The most likely side-products are isomers of the desired product due to the directing effects of the chloro and fluoro substituents on the aromatic ring.

Understanding the Regioselectivity:

Both chlorine and fluorine are ortho-, para-directing groups in electrophilic aromatic substitution. However, they are also deactivating groups. The directing effect is a result of the interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect.

  • Fluorine: Has a strong inductive effect but also a significant resonance effect due to good orbital overlap between its 2p orbitals and the carbon 2p orbitals of the benzene ring. This makes it a moderate deactivator but a strong ortho-, para-director, with a preference for the para position.

  • Chlorine: Has a weaker inductive effect than fluorine but also a weaker resonance effect due to poorer orbital overlap. It is also an ortho-, para-director.

In 1-chloro-3-fluorobenzene, the substituents direct the incoming electrophile to the following positions:

  • Fluorine (at C3): Directs to C2 (ortho), C4 (ortho), and C6 (para).

  • Chlorine (at C1): Directs to C2 (ortho), C4 (para), and C6 (ortho).

The positions are activated (or least deactivated) by both halogens are C2, C4, and C6. The desired product is the result of acylation at the C4 position. The formation of other isomers is a strong possibility.

Potential Isomeric Byproducts:

  • (2-chloro-4-fluorophenyl)(cyclobutyl)methanone: Acylation at the C6 position.

  • (2-chloro-6-fluorophenyl)(cyclobutyl)methanone: Acylation at the C2 position. This is generally less favored due to steric hindrance between the two halogens and the incoming acyl group.

Strategies to Minimize Isomer Formation:

  • Choice of Lewis Acid: The nature of the Lewis acid can influence the regioselectivity. While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ could be explored to optimize for the desired isomer.

  • Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para-substituted product. Running the reaction at 0 °C or even lower may improve the isomeric ratio.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the product distribution. Less polar solvents like dichloromethane or carbon disulfide are common choices.

Troubleshooting Workflow for Isomer Formation:

Troubleshooting Isomer Formation start Multiple Products Observed (TLC/GC-MS) identify Identify Isomers (NMR, MS) start->identify optimize Optimize Reaction Conditions identify->optimize temp Lower Reaction Temperature (e.g., 0°C to -20°C) optimize->temp catalyst Screen Different Lewis Acids (e.g., FeCl₃, TiCl₄) optimize->catalyst solvent Vary Solvent Polarity (e.g., Dichloromethane vs. Nitrobenzene) optimize->solvent purify Purify Product Mixture temp->purify catalyst->purify solvent->purify chromatography Column Chromatography (Silica Gel) purify->chromatography recrystallization Recrystallization purify->recrystallization end Isolated Desired Isomer chromatography->end recrystallization->end caption Figure 2: Decision tree for addressing isomer formation.

Caption: A decision tree for troubleshooting isomer formation.

Q3: Are there any other potential side reactions I should be aware of?

A3: While isomeric byproduct formation is the primary concern, other side reactions are possible:

  • Polyacylation: Although the first acyl group deactivates the aromatic ring, making a second acylation less favorable, it can still occur under harsh conditions (e.g., high temperature, large excess of acylating agent).

    • Prevention: Use a stoichiometry of 1:1 to 1:1.1 of the aromatic substrate to the acyl chloride and maintain moderate reaction temperatures.

  • Reaction with Solvent: If a reactive solvent is used, it may compete with the 1-chloro-3-fluorobenzene in the acylation reaction.

    • Prevention: Use relatively inert solvents such as dichloromethane, carbon disulfide, or nitrobenzene.

Q4: What is the best way to purify the desired product from its isomers?

A4: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point. Careful monitoring of fractions by TLC is crucial.

  • Recrystallization: If the desired product is a solid and one isomer is significantly more abundant, recrystallization from a suitable solvent system may be effective. This often requires some initial purification by chromatography to enrich the desired isomer.

Experimental Protocol: A Representative Procedure

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 1-chloro-3-fluorobenzene

  • Cyclobutanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: Add cyclobutanecarbonyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C.

  • Aromatic Substrate Addition: After the addition of the acyl chloride, add 1-chloro-3-fluorobenzene (1.05 equivalents) dropwise from the dropping funnel over 20-30 minutes, again keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the progress by TLC. Gentle heating (to ~40 °C) may be necessary to drive the reaction to completion.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% ethyl acetate in hexanes).

Data Summary Table:

ParameterRecommended ConditionRationale
Stoichiometry (Aromatic:Acyl Chloride:AlCl₃) 1.05 : 1.0 : 1.2A slight excess of the aromatic compound can help ensure complete consumption of the acyl chloride. A stoichiometric excess of the Lewis acid is necessary to account for complexation with the product.
Temperature 0 °C for addition, then RT to 40 °CControls the initial exotherm and allows for a controlled reaction rate. Lower temperatures can improve regioselectivity.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that is suitable for Friedel-Crafts reactions.
Reaction Time 2-6 hoursShould be determined by monitoring the reaction by TLC.

References

  • Olah, G. A. (Ed.). (1963).
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
  • Master Organic Chemistry. Friedel-Crafts Acylation and Alkylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-fluorophenyl cyclobutyl ketone

Welcome to the technical support center for the purification of 4-Chloro-2-fluorophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and professionals in drug development who are working with th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-fluorophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide practical, field-tested solutions in a question-and-answer format to assist you in your laboratory work.

I. Understanding the Chemistry: Synthesis and Impurity Profile

A solid understanding of the synthetic route is the first step in troubleshooting purification. 4-Chloro-2-fluorophenyl cyclobutyl ketone is typically synthesized via a Friedel-Crafts acylation reaction.

Q1: What is the common synthetic route for 4-Chloro-2-fluorophenyl cyclobutyl ketone, and what are the expected impurities?

A1: The most common method is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]

The primary impurities stem from the starting materials, the catalyst, and the regioselectivity of the reaction. The key impurities to anticipate are:

  • Isomeric Byproducts: The directing effects of the chloro (ortho, para-directing) and fluoro (ortho, para-directing) groups on the 1-chloro-3-fluorobenzene ring can lead to the formation of regioisomers. The main isomer of concern is 2-Chloro-4-fluorophenyl cyclobutyl ketone .

  • Unreacted Starting Materials: Residual 1-chloro-3-fluorobenzene and cyclobutanecarbonyl chloride may remain.

  • Hydrolysis Products: Cyclobutanecarboxylic acid can form if the acyl chloride is exposed to moisture.

  • Catalyst Residues: Aluminum salts from the workup can contaminate the crude product.

Below is a diagram illustrating the expected products of the Friedel-Crafts acylation.

G cluster_reactants Reactants cluster_products Products 1_chloro_3_fluoro 1-Chloro-3-fluorobenzene reaction_center Friedel-Crafts Acylation 1_chloro_3_fluoro->reaction_center cyclobutyl_chloride Cyclobutanecarbonyl Chloride cyclobutyl_chloride->reaction_center target 4-Chloro-2-fluorophenyl cyclobutyl ketone (Desired Product) isomer 2-Chloro-4-fluorophenyl cyclobutyl ketone (Key Isomer) catalyst AlCl3 catalyst->reaction_center reaction_center->target Major reaction_center->isomer Minor

Caption: Synthetic pathway leading to the desired product and key isomeric impurity.

II. Troubleshooting Purification by Recrystallization

Recrystallization is a powerful, cost-effective method for purifying solid compounds. However, success depends heavily on solvent selection and technique.

Q2: My recrystallization attempt resulted in an oil, not crystals. What went wrong?

A2: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase instead of forming a crystalline solid. This typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the compound's melting point.

Troubleshooting Steps:

  • Add More Solvent: The concentration of your compound may be too high. Add more of the hot solvent to dissolve the oil, then allow it to cool slowly.

  • Lower the Cooling Temperature: If using a high-boiling point solvent, try a solvent with a lower boiling point.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly. Common solvent/anti-solvent pairs for ketones include acetone/water, ethyl acetate/heptane, and dichloromethane/hexane.[3]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

Q3: How do I choose the right solvent for recrystallizing 4-Chloro-2-fluorophenyl cyclobutyl ketone?

A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For ketones, solvents like ethanol, acetone, or ethyl acetate can be good starting points.[3] A systematic approach is best:

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of the crude product (20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, heat the solvent to its boiling point and add it dropwise until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent yields the most well-formed crystals with minimal dissolved product remaining.

Solvent Selection Guide for Aryl Ketones

Solvent SystemPolarityRationale & Comments
Isopropanol/WaterPolarIsopropanol is a good solvent for many ketones. Water acts as an anti-solvent.
Ethyl Acetate/HeptaneMedium/Non-polarA versatile system. Ethyl acetate solubilizes the ketone, while heptane induces precipitation.
Toluene/HeptaneNon-polarGood for less polar impurities. Toluene's high boiling point can be advantageous but also increases the risk of oiling out.
Acetone/WaterPolarAcetone is a strong solvent for ketones; water is an effective anti-solvent.[3]

III. Troubleshooting Purification by Column Chromatography

When recrystallization is insufficient to remove closely related impurities like isomers, column chromatography is the method of choice.[1][4]

Q4: I am not getting good separation between my desired product and the 2-Chloro-4-fluorophenyl isomer using column chromatography. How can I improve the resolution?

A4: Poor separation between isomers is a classic chromatography challenge. Here’s how to address it:

  • Optimize the Mobile Phase:

    • Decrease Polarity: Isomers often have very similar polarities. A less polar mobile phase will increase the retention time of both compounds on a normal-phase column (e.g., silica gel) and may enhance the subtle differences in their interaction with the stationary phase. Try decreasing the percentage of the more polar solvent (e.g., from 10% ethyl acetate in hexanes to 5%).

    • Use a Different Solvent System: Sometimes, changing the nature of the solvents can improve selectivity. For example, substituting ethyl acetate with methyl tert-butyl ether (MTBE) or dichloromethane can alter the interactions and improve separation.

  • Adjust the Stationary Phase:

    • Smaller Particle Size: Using silica gel with a smaller particle size (e.g., 40-63 µm vs. 63-200 µm) will increase the surface area and the number of theoretical plates, leading to better resolution.

    • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (like diol or cyano) which can offer different selectivities.

  • Improve Technique:

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often results in a sharper starting band and better separation than wet loading.

    • Lower the Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude product relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

Experimental Workflow: Optimizing Isomer Separation

G start Crude Product with Isomers tlc TLC Analysis with Multiple Solvent Systems (e.g., Hex/EtOAc, Hex/DCM) start->tlc select_solvent Select Solvent System with Best ΔRf tlc->select_solvent column_setup Prepare Column (Dry Loading Preferred) select_solvent->column_setup run_column Elute with Optimized Mobile Phase column_setup->run_column collect_fractions Collect Fractions run_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure end Isolated Pure Product combine_pure->end

Caption: Workflow for optimizing chromatographic separation of isomers.

IV. FAQs on Product Stability and Handling

Q5: Is 4-Chloro-2-fluorophenyl cyclobutyl ketone prone to degradation? How should I store it?

A5: While specific stability data for this compound is not widely published, ketones, in general, are relatively stable. However, compounds with halogen substituents on an aromatic ring can be susceptible to nucleophilic aromatic substitution under harsh basic conditions. Additionally, some ketones can undergo oxidation or degradation in the presence of strong oxidizing agents or under prolonged exposure to UV light.[5][6][7][8]

Best Practices for Storage:

  • Temperature: Store in a cool, dry place, away from direct sunlight. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Container: Use a well-sealed, amber glass vial to protect from light.

Q6: I see some discoloration in my purified product after a few weeks. What could be the cause?

A6: Discoloration (e.g., yellowing) can be an indication of minor degradation. Potential causes include:

  • Trace Impurities: Residual acidic or basic impurities from the synthesis can catalyze slow degradation.

  • Oxidation: Air oxidation can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light, especially UV light, can sometimes cause decomposition of aromatic compounds.

If you observe discoloration, it is advisable to re-analyze the purity of the material (e.g., by HPLC or GC-MS) before use to ensure it still meets the required specifications.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • McMurry, J. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Google Patents. (2013). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • Dong, G., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • PubChem. 4-Chlorophenyl cyclobutyl ketone.
  • BLD Pharm. 898790-24-4|4-Chloro-2-fluorophenyl cyclopropyl ketone.
  • Google Patents. (2009).
  • Sigma-Aldrich.
  • YouTube. (2022).
  • Google Patents. Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone.
  • Sigma-Aldrich. 4-Chloro-2-fluorophenyl cyclohexyl ketone | 898769-39-6.
  • Scribd.
  • ChemicalBook. 4-CHLORO-2-FLUOROPHENYL CYCLOBUTYL KETONE | 898791-09-8.
  • Google Patents. (2009). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.
  • Journal of Chemical Research.
  • NIST. 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. NIST Chemistry WebBook.
  • BenchChem. Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
  • PubMed. (1998). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 753-761.
  • ChemicalBook. 4-CHLORO-3-FLUOROPHENYL CYCLOPROPYL KETONE CAS 898790-06-2.
  • AK Scientific, Inc. 898791-03-2 2-Chloro-4-fluorophenyl cyclobutyl ketone.
  • Organic Syntheses. Ketone, cyclopropyl methyl.
  • MDPI. (2022). Reduced Degradation of the Herbicide 4-Chloro-2-Methylphenoxyacetic Acid (MCPA) in Soil Induced by the Fungicide Mixture Mancozeb, Metalaxyl-M, and Chlorothalonil Used in Tank Mixtures and Spray Series. Toxics, 10(12), 769.
  • PubMed. (2011). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. Bioresource Technology, 102(19), 9278-9285.
  • International Atomic Energy Agency.
  • ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
  • International Journal of Environmental Analytical Chemistry. (2011).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-fluorophenyl cyclobutyl ketone

Welcome to the comprehensive technical support guide for the synthesis and optimization of 4-Chloro-2-fluorophenyl cyclobutyl ketone. This resource is meticulously designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and optimization of 4-Chloro-2-fluorophenyl cyclobutyl ketone. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we delve into the intricacies of the synthetic pathway, offering troubleshooting solutions and frequently asked questions (FAQs) to empower you in overcoming common experimental hurdles. Our focus is on providing not just procedural steps, but the fundamental scientific reasoning behind them, ensuring a robust understanding and successful experimental outcomes.

I. Synthetic Overview: The Friedel-Crafts Acylation Approach

The synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone is most commonly achieved via a Friedel-Crafts acylation reaction.[1] This powerful C-C bond-forming reaction involves the electrophilic aromatic substitution of 3-chloro-1-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst.[1][2]

The choice of starting materials is critical. 3-chloro-1-fluorobenzene serves as the aromatic substrate, and cyclobutanecarbonyl chloride, the acylating agent, can be synthesized from cyclobutanecarboxylic acid using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Synthesis_Overview cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-chloro-1-fluorobenzene 3-chloro-1-fluorobenzene Friedel_Crafts Friedel-Crafts Acylation 3-chloro-1-fluorobenzene->Friedel_Crafts Cyclobutanecarbonyl_chloride Cyclobutanecarbonyl chloride Cyclobutanecarbonyl_chloride->Friedel_Crafts Target_Ketone 4-Chloro-2-fluorophenyl cyclobutyl ketone Friedel_Crafts->Target_Ketone

Caption: General synthetic scheme for 4-Chloro-2-fluorophenyl cyclobutyl ketone.

II. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis, providing concise and actionable answers.

Q1: What is the most significant challenge in this specific Friedel-Crafts acylation?

The primary challenge lies in controlling the regioselectivity of the acylation on the 3-chloro-1-fluorobenzene ring. The fluorine and chlorine substituents have opposing directing effects (ortho, para-directing halogens with deactivating inductive effects). The fluorine atom is more activating than the chlorine atom, and steric hindrance also plays a crucial role. The desired product, 4-Chloro-2-fluorophenyl cyclobutyl ketone, results from acylation at the position ortho to the fluorine and para to the chlorine. However, side products from acylation at other positions can occur.

Q2: Why is a stoichiometric amount of Lewis acid necessary?

In Friedel-Crafts acylation, the product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][4] This complexation effectively removes the catalyst from the reaction cycle.[4] Therefore, a stoichiometric amount, or even a slight excess, of the Lewis acid is required to drive the reaction to completion.[1]

Q3: Can I use other Lewis acids besides aluminum chloride (AlCl₃)?

While AlCl₃ is the most common and potent Lewis acid for this reaction, others can be employed.[2] Iron(III) chloride (FeCl₃) is a milder and often safer alternative that can provide good yields.[5] Other Lewis acids like zinc salts may also be used, particularly if the aromatic ring is activated.[1] The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity.[6]

Q4: My reaction is sluggish or not proceeding. What are the likely causes?

Several factors can lead to a stalled reaction:

  • Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4][7] Any water in the solvent, reagents, or glassware will deactivate the catalyst.

  • Deactivated Aromatic Ring: While the fluoro and chloro substituents are not strongly deactivating, the overall electron-withdrawing nature of the halogens can slow the reaction compared to unsubstituted benzene.[4]

  • Insufficient Temperature: While lower temperatures are often used to control selectivity, the reaction may require some heating to overcome the activation energy.[4]

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield 1. Moisture Contamination: Deactivation of the Lewis acid catalyst.[4][7] 2. Suboptimal Temperature: Reaction too cold to proceed efficiently or too hot, leading to side reactions.[4] 3. Insufficient Catalyst: Inadequate amount of Lewis acid to drive the reaction to completion.[1] 4. Poor Quality Reagents: Impurities in starting materials interfering with the reaction.[4]1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents and freshly opened or purified reagents. Handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Temperature: Start the reaction at a low temperature (0-5 °C) to control the initial exothermic reaction and then allow it to warm to room temperature or gently heat to drive it to completion. Monitor the reaction by TLC or GC to determine the optimal temperature profile. 3. Increase Catalyst Loading: Use at least 1.1 equivalents of the Lewis acid. A slight excess (up to 1.5 equivalents) can sometimes improve yields. 4. Purify Starting Materials: Distill 3-chloro-1-fluorobenzene and cyclobutanecarbonyl chloride before use.
Formation of Multiple Isomers 1. Lack of Regiocontrol: The directing effects of the fluorine and chlorine substituents can lead to a mixture of ortho, meta, and para isomers relative to each substituent. 2. High Reaction Temperature: Higher temperatures can reduce the selectivity of the electrophilic aromatic substitution.1. Choice of Lewis Acid: Experiment with milder Lewis acids like FeCl₃, which can sometimes offer better regioselectivity.[6] 2. Strict Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the acylating agent.[8] 3. Solvent Effects: The choice of solvent can influence isomer distribution. Dichloromethane or 1,2-dichloroethane are common choices.
Formation of Byproducts 1. Hydrolysis of Acyl Chloride: Presence of water can hydrolyze cyclobutanecarbonyl chloride to cyclobutanecarboxylic acid.[8] 2. Polysubstitution: Although less common in acylation due to the deactivating nature of the ketone product, it can occur with highly activated rings.[9]1. Strict Anhydrous Conditions: As mentioned for low yield, rigorously exclude moisture from the reaction. 2. Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the acylating agent to minimize the chance of a second acylation.
Difficult Purification 1. Close Boiling Points of Isomers: Isomeric products can be difficult to separate by distillation. 2. Residual Lewis Acid Complex: The product-Lewis acid complex must be effectively broken during workup.1. Chromatography: Column chromatography is often the most effective method for separating closely related isomers. 2. Thorough Workup: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and break the product complex.[7] Follow with appropriate aqueous washes (e.g., water, saturated sodium bicarbonate, brine) to remove acidic and water-soluble impurities.[7][10]

IV. Experimental Protocols

A. Preparation of Cyclobutanecarbonyl Chloride

This protocol outlines the conversion of cyclobutanecarboxylic acid to its corresponding acyl chloride.

Materials:

  • Cyclobutanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (or other inert solvent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add cyclobutanecarboxylic acid and a minimal amount of anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise from the addition funnel at room temperature.

  • After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Purify the resulting cyclobutanecarbonyl chloride by distillation under reduced pressure.[3]

B. Friedel-Crafts Acylation: Synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone

This protocol details the core acylation reaction.

Friedel_Crafts_Workflow A 1. Setup & Catalyst Suspension (Anhydrous AlCl₃ in DCM, 0-5 °C) B 2. Acyl Chloride Addition (Cyclobutanecarbonyl chloride in DCM, dropwise, maintain 0-5 °C) A->B C 3. Aromatic Substrate Addition (3-chloro-1-fluorobenzene in DCM, dropwise, maintain temp < 10 °C) B->C D 4. Reaction (Stir at RT or gentle heat, monitor by TLC/GC) C->D E 5. Quench (Pour onto ice/HCl) D->E F 6. Workup (Separate layers, wash organic phase) E->F G 7. Purification (Dry, evaporate solvent, column chromatography/distillation) F->G

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Cyclobutanecarbonyl chloride

  • 3-chloro-1-fluorobenzene

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Dissolve cyclobutanecarbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 15-20 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 3-chloro-1-fluorobenzene (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be monitored by TLC or GC. Gentle heating may be required to drive the reaction to completion.

  • Carefully quench the reaction by slowly pouring the mixture over a stirred mixture of crushed ice and concentrated HCl.[7]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

V. Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting.

Friedel_Crafts_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]⁺ + AlCl₄⁻ (Resonance Stabilized) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Arenium_Ion [Ar(H)(COR)]⁺ (Sigma Complex) Acylium_Ion->Arenium_Ion + Ar-H Aromatic_Ring Ar-H Product_Complex Ar-COR · AlCl₃ Arenium_Ion->Product_Complex + AlCl₄⁻ - AlCl₃ - HCl Final_Product Ar-COR Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the cyclobutanecarbonyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[2] This is the key electrophile in the reaction. Unlike the carbocations in Friedel-Crafts alkylation, this acylium ion does not undergo rearrangement.[9][11]

  • Electrophilic Aromatic Substitution: The π-electrons of the 3-chloro-1-fluorobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (which immediately complexes with the ketone product).[1]

  • Workup: Aqueous workup is required to hydrolyze the aluminum salts and liberate the final ketone product from its complex with the Lewis acid.[1]

By understanding these principles and applying the troubleshooting strategies outlined, researchers can effectively optimize the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone, achieving higher yields and purity.

VI. References

  • The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from

  • Friedel–Crafts reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Reaction: Acylation via Friedel-Crafts. (n.d.). In Introduction to Organic Chemistry. Saskoer.ca. Retrieved from [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(7), 591.

  • 3-chlorocyclobutanecarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Cyclobutanecarboxylic acid. (2023). In Wikipedia. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2018). Beilstein Journal of Organic Chemistry, 14, 1846–1852.

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2021). ACS Omega, 6(1), 661–670.

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). In Chemistry LibreTexts. Retrieved from [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2022). Angewandte Chemie International Edition, 61(19), e202200843.

  • 4-Chlorophenyl cyclobutyl ketone. (n.d.). PubChem. Retrieved from [Link]

  • The synthetic method of -chloro-4 fluorophenyl benzyl ketones. (2013). Google Patents. Retrieved from

  • ORGANIC REACTION MECHANISM. (n.d.). Retrieved from [Link]

  • Method for acylating fluorobenzene. (2009). Google Patents. Retrieved from

  • Friedel Crafts Alkylation and Acylation. (2021, March 4). [Video]. YouTube. Retrieved from [Link]

  • Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone. (2013). Google Patents. Retrieved from

  • Friedel Crafts Acylation. (n.d.). Scribd. Retrieved from [Link]

  • Friedel-Crafts acylation. (n.d.). Khan Academy. Retrieved from [Link]

  • 3-Chloro-4-fluorophenyl cyclobutyl ketone. (n.d.). PubChem. Retrieved from [Link]

  • Method for preparing 4-chlorophenylcyclopropyl methyl ketone. (2009). Google Patents. Retrieved from

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2018). American Journal of Chemistry, 8(1), 1-8.

  • Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. (2020, May 20). [Video]. YouTube. Retrieved from [Link]

  • TRI-tert-BUTYLCYCLOPROPENYL TETRAFLUOROBORATE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2004). Organic Preparations and Procedures International, 36(6), 575-578.

Sources

Troubleshooting

Technical Support Center: Stability of 4-Chloro-2-fluorophenyl cyclobutyl ketone

Welcome to the technical support center for 4-Chloro-2-fluorophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-fluorophenyl cyclobutyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. This document will help you understand its stability profile in various solvents and under different experimental conditions, ensuring the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The solutions provided are based on established principles of chemical stability and reactivity of ketones and halogenated aromatic compounds.

Question 1: I am observing a new, more polar peak in my reverse-phase HPLC analysis after my reaction work-up in acidic methanol. What could be the cause?

Answer: The appearance of a new, more polar peak suggests a reaction may have occurred. Given the presence of a ketone and an acidic methanol solution, a likely culprit is the formation of a hemiketal or a ketal. The ketone carbonyl is susceptible to nucleophilic attack by methanol, a reaction that is catalyzed by acid.

  • Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more reactive towards the methanol nucleophile. The resulting hemiketal is in equilibrium with the starting ketone and can further react to form a more stable ketal upon elimination of water. Hemiketals and ketals are generally more polar than the parent ketone, leading to an earlier elution time in reverse-phase chromatography.

  • Preventative Measures:

    • Avoid Protic Solvents with Acid: If possible, use aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or ethyl acetate for your work-up if acidic conditions are required.

    • Temperature Control: Keep the temperature as low as possible during the work-up to minimize the rate of this reaction.

    • Minimize Exposure Time: Process your sample promptly after the introduction of acidic methanol.

Question 2: My sample of 4-Chloro-2-fluorophenyl cyclobutyl ketone shows signs of degradation after being stored in DMSO for a few days at room temperature. What is happening?

Answer: While DMSO is a common solvent for stock solutions, it is not always inert. Ketones with alpha-protons can undergo enolization, and this process can be influenced by the solvent.[1][2] DMSO, being a polar aprotic solvent, can facilitate the formation of the enol or enolate form, which may be susceptible to oxidation or other degradation pathways, especially if impurities are present in the solvent.

  • Expert Insight: The cyclobutyl ring protons adjacent to the carbonyl are acidic and can be abstracted to form an enolate. This enolate is a reactive intermediate. While DMSO itself is not an oxidizing agent, technical grade DMSO can contain oxidizing impurities or water, which can affect stability over time.

  • Recommendations:

    • Use High-Purity Solvent: Always use anhydrous, high-purity DMSO for preparing stock solutions.

    • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C to slow down potential degradation reactions.

    • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Question 3: I am conducting a forced degradation study and observe multiple degradation products under oxidative stress conditions (e.g., H₂O₂). What are the likely degradation pathways?

Answer: Under oxidative stress, ketones can undergo several degradation reactions. The primary sites of oxidation for 4-Chloro-2-fluorophenyl cyclobutyl ketone are the cyclobutyl ring and potentially the aromatic ring, although the latter is generally more stable.

  • Plausible Degradation Pathways:

    • Baeyer-Villiger Oxidation: A common reaction of ketones with peroxides, this would involve the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of an ester. This would be a significant transformation to consider.

    • Alpha-Hydroxylation: Oxidation at the carbon atom alpha to the ketone is possible, forming an alpha-hydroxy ketone.

    • Oxidative Cleavage of the Cyclobutyl Ring: Harsher oxidative conditions could lead to the opening of the cyclobutyl ring, resulting in various carboxylic acid and dicarbonyl species.

  • Experimental Approach: To identify the degradation products, it is crucial to use a stability-indicating method, such as a well-developed HPLC-MS method, which can separate the parent compound from its degradation products and provide mass information for structural elucidation.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing 4-Chloro-2-fluorophenyl cyclobutyl ketone?

A1: For short-term use, aprotic solvents like acetonitrile, acetone, ethyl acetate, and dichloromethane are generally suitable. For long-term storage of stock solutions, it is advisable to use aprotic solvents and store at low temperatures (-20°C or below). While DMSO is commonly used, be aware of the potential for degradation as mentioned in the troubleshooting guide. Protic solvents like methanol and ethanol could lead to hemiketal/ketal formation, especially in the presence of acid or base catalysts.

Q2: How does solvent polarity affect the stability of this compound?

A2: Solvent polarity can influence the reactivity of the ketone.[6][7] In polar protic solvents, there is a risk of nucleophilic addition to the carbonyl group. In polar aprotic solvents, the rate of reactions involving ionic intermediates may be enhanced. Non-polar aprotic solvents are generally the most inert and least likely to participate in degradation reactions.

Q3: What are the ideal storage conditions for the neat compound?

A3: The neat (solid) compound should be stored in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is recommended. Exposure to light and moisture should be minimized.

Q4: Is 4-Chloro-2-fluorophenyl cyclobutyl ketone sensitive to light?

A4: Ketones, particularly aromatic ketones, can be photosensitive. It is good practice to protect the compound from light, especially during long-term storage or when in solution, to prevent potential photochemical degradation. Photostability is a key parameter in forced degradation studies as per ICH guidelines.[4][5][8]

Q5: How can I monitor the stability of my sample over time?

A5: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the parent compound from any potential degradation products. Purity analysis by monitoring the peak area of the parent compound and the appearance of any new peaks will indicate the extent of degradation.

Predicted Stability Summary

The following table provides a general prediction of the stability of 4-Chloro-2-fluorophenyl cyclobutyl ketone in different solvent types under common laboratory conditions. This is a guideline based on general chemical principles.

Solvent TypeExamplesAcidic (pH < 4)Neutral (pH ~7)Basic (pH > 10)Light ExposureElevated Temp. (40-60°C)
Aprotic Non-polar Hexane, TolueneGenerally StableStablePotential for enolate formationPotential for degradationGenerally Stable
Aprotic Polar Acetonitrile, THFGenerally StableStablePotential for enolate formationPotential for degradationGenerally Stable
Protic Polar Methanol, EthanolRisk of Ketal Formation Generally Stable (short-term)Potential for enolate formationPotential for degradationRisk of Ketal Formation
Protic Polar (Aqueous) WaterPotential for hydrolysisStable (if soluble)Potential for enolate formationPotential for degradationPotential for hydrolysis
Dipolar Aprotic DMSO, DMFGenerally StablePotential for degradation over time Potential for enolate formationPotential for degradationPotential for accelerated degradation

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of 4-Chloro-2-fluorophenyl cyclobutyl ketone.[3][4][5][8]

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.

Materials:

  • 4-Chloro-2-fluorophenyl cyclobutyl ketone

  • HPLC grade solvents (Acetonitrile, Water, Methanol)

  • Acids: 0.1 M HCl

  • Bases: 0.1 M NaOH

  • Oxidizing agent: 3% H₂O₂

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At timed intervals, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Transfer a small amount of the solid compound to a vial and place it in an oven at 70°C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

    • At timed intervals, prepare samples for analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of a control (unstressed) sample.

    • Calculate the percentage degradation and identify any major degradation products.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acidic (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze Base Basic (e.g., 0.1M NaOH, RT) Base->HPLC Analyze Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Thermal Thermal (70°C, Solid & Solution) Thermal->HPLC Analyze Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Compare Compare with Control Sample HPLC->Compare Identify Identify Degradants & Determine Pathways Compare->Identify Method Validate Method Identify->Method API API Sample (Solid & Solution) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_products Potential Degradation Products Start 4-Chloro-2-fluorophenyl cyclobutyl ketone Ketal Ketal (from acidic alcohol) Start->Ketal H+ / ROH Ester Ester (Baeyer-Villiger Oxidation) Start->Ester RCO3H (e.g., H2O2) Hydroxy α-Hydroxy Ketone (Oxidation) Start->Hydroxy [O]

Caption: Potential degradation pathways.

References

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry, 2nd ed.; VCR: New York, 1988; p 2. [Link]

  • Garland, E. W.; Nibler, J. W.; Shoemaker, D. P. Experiments in Physical Chemistry, 7th ed.; McGraw-Hill: New York, 2003; pp 453–461. [Link]

  • Alsante, K. M., et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 2012. [Link]

  • Moro, P. A. M., et al. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 2021. [Link]

  • Sharma, G., et al. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2014. [Link]

  • de Souza, R. O. M. A., et al. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 2019. [Link]

  • de Souza, R. O. M. A., et al. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Center for Biotechnology Information, 2019. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • Reddy, P. C., et al. Forced Degradation Studies. MedCrave online, 2016. [Link]

  • S. S. S. V., et al. Forced degradation studies: A critical lens into pharmaceutical stability. Future Journal of Pharmaceutical Sciences, 2023. [Link]

Sources

Optimization

Troubleshooting low conversion rates in cyclobutyl ketone synthesis

Welcome to the technical support center for the synthesis of cyclobutyl ketone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclobutyl ketone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, encountered during synthesis. The following information is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Foundational Troubleshooting - The First Line of Inquiry

Before delving into route-specific problems, it's crucial to address foundational issues that can undermine any synthesis. Low yields often stem from common laboratory oversights rather than complex mechanistic failures.

Question: My reaction has a significantly lower yield than expected. Where do I start my investigation?

Answer: A systematic review of fundamental experimental parameters is the most efficient starting point. Before suspecting a complex mechanistic issue, verify the following:

  • Purity and Stoichiometry of Starting Materials: Impurities can catalyze side reactions or poison catalysts.[1] Verify the purity of your starting materials via NMR or GC-MS. Re-purify if necessary. Aldehydes, in particular, are prone to air oxidation to carboxylic acids, which can neutralize basic reagents or quench organometallics.[1] Accurately measure all reagents to ensure correct stoichiometry.

  • Solvent and Reagent Quality: The term "anhydrous" must be treated with absolute respect. The presence of water is detrimental in reactions involving strong bases (e.g., LDA, NaH) or water-sensitive intermediates like Grignard reagents and acyl chlorides.[1][2] Use freshly dried solvents and ensure reagents have not degraded. For example, Dess-Martin periodinane is notoriously moisture-sensitive.[3]

  • Reaction Atmosphere and Setup: For any air- or moisture-sensitive reaction, ensure your glassware was properly flame- or oven-dried and that a positive pressure of an inert atmosphere (nitrogen or argon) was maintained throughout the experiment.[1] Even a small leak can introduce enough oxygen or moisture to compromise the reaction.

  • Temperature Control: Inconsistent temperature can drastically affect reaction rates and selectivity. Exothermic additions should be performed slowly at a controlled temperature to avoid localized heating, which can lead to side product formation.[1] Conversely, reactions requiring elevated temperatures may stall if not heated sufficiently.[2]

  • Analysis of Crude vs. Purified Yield: Before optimizing the reaction, determine if the product is being lost during the reaction itself or during the work-up and purification. Analyze a sample of the crude reaction mixture by ¹H NMR or GC-MS. If the crude yield is high, the problem lies with your extraction, washing, or chromatography procedures.[3]

cluster_analysis Interpreting Crude Analysis start Low Yield Observed check_general Step 1: Review Foundational Parameters (Purity, Anhydrous Conditions, Temp, Atmosphere) start->check_general Systematic Check analyze_crude Step 2: Analyze Crude Reaction Mixture (NMR, GC-MS) check_general->analyze_crude After confirming basics high_crude High Crude Yield, Low Isolated Yield analyze_crude->high_crude Product is present low_crude Low Crude Yield analyze_crude->low_crude Product is not forming optimize_workup Optimize Work-up & Purification (e.g., different extraction solvent, gentler purification) high_crude->optimize_workup troubleshoot_reaction Proceed to Route-Specific Troubleshooting low_crude->troubleshoot_reaction

Caption: General troubleshooting workflow for low-yield reactions.

Section 2: Route-Specific Troubleshooting Guides

This section addresses issues pertinent to the most common synthetic strategies for preparing cyclobutyl ketone.

FAQ Guide A: The Tiffeneau-Demjanov Rearrangement

This classic one-carbon ring expansion is a powerful method but is mechanistically nuanced. It involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to generate the enlarged cycloketone.[4][5]

Question 1: My Tiffeneau-Demjanov reaction is giving a low yield of cyclobutyl ketone, and I'm isolating significant amounts of alkenes and un-rearranged alcohol. What is happening?

Answer: This is a classic symptom of suboptimal conditions for the key rearrangement step. The mechanism proceeds through a primary carbocation formed after the diazotization of the amine and loss of N₂ gas.[6] This highly reactive intermediate is at a critical juncture: it can undergo the desired 1,2-alkyl shift (ring expansion) or participate in competing side reactions.

  • Causality: The formation of alkenes and unrearranged alcohols indicates that the carbocation is being trapped by solvent or undergoing elimination faster than it can rearrange.[7] The Tiffeneau-Demjanov variant is generally higher yielding than the simpler Demjanov rearrangement because the hydroxyl group participates in the rearrangement, forming a more stable oxonium ion, which drives the desired ring expansion.[5][8]

  • Solution:

    • Temperature Control: Diazotization must be performed at low temperatures (typically 0-5 °C) to control the exothermic reaction and minimize the decomposition of the diazonium intermediate.[6]

    • Acid/Buffer Choice: The reaction is typically run in an acidic medium like acetic acid. A buffer such as sodium acetate can sometimes help maintain the optimal pH for the reaction.[9]

    • Slow Reagent Addition: Add the sodium nitrite solution slowly to the solution of the amino alcohol. This maintains a low concentration of nitrous acid and the diazonium intermediate, favoring the desired intramolecular rearrangement over intermolecular side reactions.

cluster_pathways Carbocation Fate start 1-(Aminomethyl)cyclopropan-1-ol diazonium Diazonium Intermediate (+N2-) start->diazonium NaNO2, H+ carbocation Primary Carbocation (HIGHLY UNSTABLE) diazonium->carbocation -N2 (gas) desired_path DESIRED PATH Ring Expansion (1,2-Alkyl Shift) Oxonium Ion Intermediate carbocation->desired_path:f0 undesired_path SIDE REACTIONS Elimination (Alkenes) Trapping (Unrearranged Alcohol) carbocation->undesired_path:f0 product Cyclobutyl Ketone desired_path:f1->product Deprotonation side_products Byproducts undesired_path:f1->side_products

Caption: Key mechanistic crossroads in the Tiffeneau-Demjanov rearrangement.

FAQ Guide B: Acylation via Cyclobutanecarbonyl Chloride

This route involves converting cyclobutanecarboxylic acid to its acyl chloride, followed by reaction with an organometallic reagent.

Question 2: I am attempting to make an aryl cyclobutyl ketone by reacting cyclobutanecarbonyl chloride with a Grignard reagent, but my yield is poor and I see tertiary alcohol byproducts. Why?

Answer: This is a common issue when using highly reactive organometallics like Grignard (R-MgX) or organolithium (R-Li) reagents with acyl chlorides.[10]

  • Causality: The initial reaction between the Grignard reagent and cyclobutanecarbonyl chloride does form the desired cyclobutyl ketone. However, this ketone product is also a reactive electrophile. The highly nucleophilic Grignard reagent will readily attack the ketone in a second addition reaction, leading to a tertiary alcohol after acidic workup.[11] This side reaction is often faster than the initial reaction, especially if there is any localized excess of the Grignard reagent.

  • Solutions:

    • Switch to a Softer Nucleophile: The most robust solution is to switch from a Grignard reagent to a Gilman reagent (an organocuprate, R₂CuLi). Organocuprates are much less reactive towards ketones than they are towards acyl chlorides. This dramatic difference in reactivity allows the reaction to stop cleanly at the ketone stage.

    • Inverse Addition at Low Temperature: If you must use a Grignard reagent, use an "inverse addition" technique. Add the Grignard reagent slowly to a solution of the cyclobutanecarbonyl chloride at very low temperatures (e.g., -78 °C). This ensures the Grignard reagent is the limiting reagent at all times, minimizing its chance to react with the newly formed ketone product.

Reagent TypeReactivity with Acyl ChlorideReactivity with KetoneTypical Outcome
Grignard (R-MgX) Very HighHighMixture of Ketone and Tertiary Alcohol
Gilman (R₂CuLi) HighVery LowClean conversion to Ketone
FAQ Guide C: Synthesis from Cyclobutanecarbonitrile

This method uses a Grignard reagent to attack the nitrile carbon, followed by hydrolysis to yield the ketone.

Question 3: My synthesis from cyclobutanecarbonitrile and a Grignard reagent is stalling after the initial addition, and I'm recovering starting material after workup. What's wrong?

Answer: The issue likely lies in the hydrolysis step. The initial addition of a Grignard reagent to a nitrile forms a stable magnesium imine salt. This intermediate is unreactive towards further Grignard addition but requires a forceful hydrolysis step to convert it to the ketone.[12][13]

  • Causality: A simple aqueous workup (e.g., with saturated ammonium chloride) is often insufficient to fully hydrolyze the sterically hindered imine intermediate back to the ketone. The C=N bond of the imine is less electrophilic than a carbonyl C=O bond.

  • Solution:

    • Forceful Acidic Hydrolysis: After the Grignard reaction is complete, the workup must be performed with a strong aqueous acid (e.g., 3M HCl or H₂SO₄) and may require heating. The acid protonates the imine nitrogen, making the carbon much more electrophilic and susceptible to attack by water.

    • Monitor Hydrolysis: The hydrolysis can be monitored by TLC. If you see the imine intermediate persisting, you may need to increase the acid concentration or the hydrolysis time/temperature.

Section 3: Experimental Protocols

Protocol 1: Synthesis of Cyclobutyl Phenyl Ketone via Acyl Chloride and Gilman Reagent

Objective: To provide a reliable, high-yield protocol that avoids the common pitfalls of over-addition associated with Grignard reagents.

Materials:

  • Cyclobutanecarbonyl chloride (1.0 eq)[14]

  • Copper(I) Iodide (CuI, 1.05 eq)

  • Phenyllithium (PhLi, 2.1 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

Methodology:

  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight at >120 °C and assembled hot under a stream of dry nitrogen or argon.

  • Gilman Reagent Formation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add CuI (1.05 eq).

    • Cool the flask to -20 °C (acetonitrile/dry ice bath).

    • Slowly add anhydrous diethyl ether via syringe.

    • Add phenyllithium (2.1 eq) dropwise via syringe. The solution will typically change color (often becoming dark/black). Stir for 30 minutes at this temperature to ensure complete formation of lithium diphenylcuprate.

  • Acylation Reaction:

    • Cool the Gilman reagent suspension to -78 °C (acetone/dry ice bath).

    • In a separate flame-dried flask, dissolve cyclobutanecarbonyl chloride (1.0 eq) in a minimal amount of anhydrous diethyl ether.[15]

    • Add the solution of cyclobutanecarbonyl chloride dropwise to the stirring Gilman reagent at -78 °C.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to 0 °C over 1 hour. Monitor the reaction's completion by TLC or GC-MS by quenching a small aliquot in NH₄Cl.

    • Once complete, quench the reaction by slowly pouring it into a vigorously stirring beaker of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure cyclobutyl phenyl ketone.[16][17]

References

Sources

Troubleshooting

Preventing decomposition of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone

A Guide to Ensuring Compound Stability in Research and Development Welcome to the Technical Support Center for (4-chloro-2-fluorophenyl)(cyclobutyl)methanone. This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Compound Stability in Research and Development

Welcome to the Technical Support Center for (4-chloro-2-fluorophenyl)(cyclobutyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this compound during experimental workflows. As Senior Application Scientists, we have synthesized critical technical information with field-proven insights to help you navigate potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What is (4-chloro-2-fluorophenyl)(cyclobutyl)methanone and what are its primary applications?

A1: (4-chloro-2-fluorophenyl)(cyclobutyl)methanone is a chemical intermediate often used in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its specific structure, featuring a halogenated phenyl ring and a cyclobutyl ketone moiety, makes it a versatile building block.

Q2: What are the main causes of decomposition for this compound?

A2: The primary degradation pathways for (4-chloro-2-fluorophenyl)(cyclobutyl)methanone are anticipated to be photodegradation, and to a lesser extent, thermal and pH-mediated decomposition. The benzophenone-like structure is susceptible to photochemical reactions, while the ketone functional group and the strained cyclobutane ring can be reactive under harsh thermal or pH conditions.[1]

Q3: How can I visually identify if my sample of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone has started to decompose?

A3: While visual inspection is not a definitive method for determining purity, signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown), a change in physical state (e.g., from a crystalline solid to an oily or gummy substance), or the appearance of a new odor. Any of these changes warrant further analytical investigation.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, (4-chloro-2-fluorophenyl)(cyclobutyl)methanone should be stored in a tightly sealed, airtight container, protected from light.[2] It is advisable to store it in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2][3] For long-term storage, refrigeration (2-8°C) in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guide: Common Decomposition Scenarios

This section addresses specific issues that may arise during your experiments and provides actionable solutions to mitigate the decomposition of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone.

Scenario 1: Unexpected Side Products in a Photochemical Reaction

Issue: During a synthetic step involving UV irradiation, you observe the formation of multiple, unexpected side products, and a lower than expected yield of your desired product.

Potential Cause: (4-chloro-2-fluorophenyl)(cyclobutyl)methanone is susceptible to photochemical degradation through Norrish Type I and Type II reactions.[4] The energy from UV light can excite the carbonyl group, leading to cleavage of the carbon-carbon bonds adjacent to the ketone or abstraction of a hydrogen atom from the cyclobutyl ring, resulting in a variety of radical intermediates and subsequent rearrangement or cleavage products.

Troubleshooting Steps & Explanations:

  • Wavelength Optimization: If your desired reaction does not require broad-spectrum UV light, consider using a light source with a longer wavelength (e.g., >300 nm). The n-π* transition of the carbonyl group, which is responsible for much of its photoreactivity, is typically initiated by lower wavelength UV light. Shifting to a higher wavelength may provide enough energy for your desired transformation while minimizing the activation of decomposition pathways.

  • Use of Filters: Employ optical filters to cut off lower, more energetic wavelengths that are not necessary for your reaction but may be causing the degradation of your starting material.

  • Solvent Selection: The choice of solvent can influence photochemical stability. Protic solvents, especially those that are good hydrogen donors (like isopropanol), can participate in photoreduction reactions with the excited ketone, leading to byproducts.[5] Consider using aprotic solvents that are less likely to participate in such side reactions.

  • Reaction Time and Temperature: Minimize the duration of UV exposure to what is necessary for the reaction to proceed to an acceptable level of conversion. Monitor the reaction closely by TLC or HPLC. Additionally, running the reaction at a lower temperature can sometimes reduce the rates of secondary decomposition reactions of the initial photoproducts.

Scenario 2: Degradation Observed During Work-up or Purification

Issue: Your reaction appears clean by in-process analysis (e.g., TLC, LC-MS of the crude reaction mixture), but you isolate a product with significant impurities after aqueous work-up or column chromatography.

Potential Cause: The compound may be sensitive to acidic or basic conditions encountered during the work-up, or prolonged exposure to silica gel during chromatography. While generally stable, the ketone can be susceptible to enolization or other reactions under certain pH conditions, and the halogenated aromatic ring can be sensitive to nucleophilic attack under strong basic conditions.

Troubleshooting Steps & Explanations:

  • pH-Neutral Work-up: If possible, perform aqueous work-ups with neutral water or brine. If an acid or base wash is necessary, use dilute solutions and minimize the contact time. Promptly neutralize the organic layer after the wash.

  • Alternative Purification Methods: If silica gel chromatography is leading to degradation, consider alternative purification techniques:

    • Alumina Chromatography: Alumina is available in neutral, acidic, and basic forms. For a compound with potential acid or base sensitivity, neutral alumina can be a good alternative to silica gel.

    • Reverse-Phase Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase, avoiding the acidic environment of silica gel.

    • Crystallization: If your product is a solid, crystallization is an excellent purification method that avoids contact with stationary phases altogether.

  • Deactivated Silica Gel: If silica gel must be used, you can "deactivate" it by pre-treating it with a small amount of a basic modifier like triethylamine mixed into the eluent. This can help to neutralize the acidic sites on the silica surface.

Scenario 3: Compound Shows Instability Over Time in Solution

Issue: A solution of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone in a common laboratory solvent (e.g., DCM, chloroform, methanol) shows the appearance of new peaks when analyzed by HPLC after a few hours or days at room temperature.

Potential Cause: While the solid compound is relatively stable when stored correctly, solutions may be more prone to degradation, especially if exposed to light or trace impurities in the solvent. For example, chloroform can contain trace amounts of HCl and phosgene, which can catalyze degradation. Methanol, being a protic solvent, could potentially participate in photochemical reactions if the solution is exposed to light.[5]

Troubleshooting Steps & Explanations:

  • Use High-Purity Solvents: Always use freshly opened, high-purity, anhydrous solvents when preparing stock solutions for reactions or analysis.

  • Protect Solutions from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.

  • Prepare Fresh Solutions: For sensitive applications, it is best to prepare solutions of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone immediately before use.

  • Inert Atmosphere: If a solution needs to be stored for a short period, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen, which could participate in oxidative degradation.

Potential Decomposition Pathways

Understanding the likely chemical transformations that (4-chloro-2-fluorophenyl)(cyclobutyl)methanone can undergo is crucial for troubleshooting and developing robust experimental protocols.

Photochemical Decomposition

The primary photochemical pathways for ketones like (4-chloro-2-fluorophenyl)(cyclobutyl)methanone are the Norrish Type I and Type II reactions.[4]

  • Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, or the carbonyl carbon and the phenyl ring, upon photoexcitation. This generates a pair of radicals which can then undergo various secondary reactions, such as decarbonylation, recombination, or disproportionation, leading to a complex mixture of products.

  • Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. In the case of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, this would involve a hydrogen atom on the cyclobutyl ring. The resulting 1,4-biradical can then cyclize to form a cyclobutanol derivative or cleave to form an alkene and an enol, which would tautomerize to a new ketone.

Caption: Potential photochemical decomposition pathways.

Hydrolytic and Thermal Decomposition

While generally more stable towards hydrolysis and thermal stress than to light, extreme conditions can lead to degradation.

  • Acid/Base Catalyzed Reactions: Strong acidic or basic conditions can promote enolization at the α-carbon of the cyclobutyl ring. The strained four-membered ring may also be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.

  • Thermal Decomposition: At high temperatures, homolytic cleavage of the C-C bonds in the cyclobutyl ring can occur, leading to ring-opening and the formation of various rearranged products. The decomposition is likely to proceed through a free-radical mechanism.[6]

Analytical Methodologies for Stability Assessment

To properly assess the stability of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone and identify any potential degradants, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[7][8]

Recommended HPLC Method Parameters (Starting Point)
ParameterRecommendationRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like the target molecule.
Mobile Phase Acetonitrile and Water (or a suitable buffer, e.g., phosphate buffer pH 7)A common mobile phase system for reverse-phase chromatography, offering good peak shape and resolution.
Gradient/Isocratic Gradient elution (e.g., starting with a higher percentage of water and increasing the acetonitrile concentration over time)A gradient is recommended for stability studies as it can effectively separate the parent compound from a wide range of potential degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Detection UV detector at a suitable wavelength (e.g., 254 nm, or the λmax of the compound)The aromatic ring provides strong UV absorbance for sensitive detection.
Injection Volume 10-20 µLA typical injection volume for analytical HPLC.

Method Validation: A stability-indicating analytical method must be properly validated to ensure it is fit for purpose. This involves demonstrating specificity (the ability to separate the parent compound from its degradants), linearity, accuracy, precision, and robustness, in accordance with ICH guidelines.[9]

Caption: Workflow for developing a stability-indicating HPLC method.

By understanding the potential degradation pathways and implementing the troubleshooting and preventative measures outlined in this guide, researchers can ensure the integrity of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone throughout their experimental processes, leading to more reliable and reproducible results.

References

  • Semones, M. C., et al. (2015). Photochemical fate of benzophenone-3 and benzophenone-4. Environmental Science & Technology, 49(12), 7244-7252.
  • BenchChem. (2025). Technical Support Center: Degradation Studies of 4'-bromo-3-morpholinomethyl benzophenone. BenchChem.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443.
  • Norrish, R. G. W. (1939). The photochemistry of ketones. Transactions of the Faraday Society, 35, 1-11.
  • Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (2025). Polymers, 17(1), 123.
  • Daignault, L. G., & Walters, W. D. (1958). The Thermal Decomposition of Methyl Cyclobutyl Ketone. Journal of the American Chemical Society, 80(3), 541-545.
  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). Journal of Medicinal Chemistry.
  • Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. (2019). Journal of the American Chemical Society, 141(38), 15222-15229.
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • MedCrave. (2016).
  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Journal of Pharmaceutical Analysis.
  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). Environmental Science and Pollution Research, 28(34), 46685-46696.
  • Patel, P., et al. (2010). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies.
  • Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones. (2025). The Journal of Organic Chemistry.
  • Hay, J. N., & Kemmish, D. J. (1987). Thermal decomposition of poly(aryl ether ketones). Polymer, 28(12), 2047-2051.
  • The Photochemistry of Benzophenone. (2025). ScholarWorks@BGSU.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • ChemicalBook. (n.d.). 4-Chloro-1-(4-fluorophenyl)-1-butanone(3874-54-2). ChemicalBook.
  • Decomposition mechanism explaining the formation of aromatic... (n.d.).
  • Echemi.com. (n.d.). (4-Chloro-3-fluorophenyl)
  • Synthesis method of 4-chloro-2-fluorophenylhydrazine. (2017). SciSpace.
  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (2015). Archiv der Pharmazie, 348(5), 338-346.
  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). iScience, 25(7), 104633.
  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. (n.d.). Molecules.
  • Reduction of Aryl Ketones. (2021). YouTube.
  • Cyclobutyl(3,4-dichloro-2-fluorophenyl)methanone. (n.d.). PubChem.
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). Molecules.
  • Cyclobutyl(4-fluorophenyl)methanone. (n.d.). BLD Pharm.
  • (4-Chlorophenyl)(cyclobutyl)methanone. (n.d.). Sigma-Aldrich.
  • 4-CHLORO-2-FLUOROPHENYL CYCLOBUTYL KETONE. (n.d.). ChemicalBook.
  • Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor with analgesic profile. (2024). Bioorganic & Medicinal Chemistry Letters, 100, 129631.
  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2025). Journal of Chemical Research.
  • (2-CHLOROPHENYL)(CYCLOBUTYL)METHANONE. (n.d.). Sigma-Aldrich.
  • Synthesis method of 4-chloro-2-butanone. (2014).
  • RADIOLYTIC DEGRADATION OF HERBICIDE 4-CHLORO-2-METHYLPHENOXYACETIC ACID BY GAMMA RADIATION FOR ENVIRONMENTAL PROTECTION. (n.d.). INIS-IAEA.
  • Method for preparing 4'-chloro-2-nitrobiphenyl. (n.d.).

Sources

Optimization

Technical Support Center: Purifying 4-Chloro-2-fluorophenyl cyclobutyl ketone via Column Chromatography

Welcome to our dedicated technical support guide for the chromatographic purification of 4-Chloro-2-fluorophenyl cyclobutyl ketone. This resource is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chromatographic purification of 4-Chloro-2-fluorophenyl cyclobutyl ketone. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the purification of this and structurally similar intermediates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying this moderately polar aryl ketone.

Understanding the Molecule: A Chromatographer's Perspective

4-Chloro-2-fluorophenyl cyclobutyl ketone is a moderately polar compound. Its polarity is primarily dictated by the ketone's carbonyl group, which can engage in hydrogen bonding with the stationary phase. The aromatic ring and its halogen substituents contribute to its overall electronic properties and potential for π-π interactions. The cyclobutyl group is largely non-polar. This balance of features makes normal-phase chromatography on silica gel an excellent choice for purification.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4-Chloro-2-fluorophenyl cyclobutyl ketone?

For most applications, standard flash-grade silica gel (40-63 µm particle size) is the ideal stationary phase.[1] Its slightly acidic nature is generally not problematic for ketones, but if you observe degradation, consider using deactivated silica or alumina.[2]

Q2: How do I select the right solvent system (eluent)?

The key is to use Thin Layer Chromatography (TLC) to guide your solvent selection.[3][4] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.[2] A common starting point for moderately polar compounds like this ketone is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[5][6]

Q3: Should I use a gradient or isocratic elution?

For purifying crude reaction mixtures with multiple components of varying polarities, a gradient elution is generally more efficient.[7][8][9][10][11] It provides sharper peaks for later-eluting compounds and can reduce the total purification time and solvent consumption.[7][9] An isocratic elution can be effective if the impurities are very close in polarity to your product and you have optimized the solvent system for maximum separation.[7][11]

Q4: My compound is not very soluble in the chosen eluent. What should I do?

If your crude material has poor solubility in the optimal eluent, dry loading is the recommended method.[12][13][14][15][16][17][18] This involves pre-adsorbing your sample onto a small amount of silica gel or an inert support like Celite®, evaporating the solvent, and then loading the resulting free-flowing powder onto the column.[13][16] This technique prevents issues with compound precipitation at the top of the column and often leads to better separation.[14][17]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of 4-Chloro-2-fluorophenyl cyclobutyl ketone.

Problem 1: Poor or no separation of my product from impurities.

  • Cause: The chosen solvent system may not be optimal.

  • Solution:

    • Re-optimize with TLC: Systematically test different solvent combinations. For instance, if you are using a hexane/ethyl acetate system, try varying the ratio or substituting ethyl acetate with dichloromethane or diethyl ether to alter the selectivity.[19]

    • Consider a Gradient Elution: If you are using an isocratic system, switching to a shallow gradient can often resolve closely eluting spots.[7][9]

    • Check Compound Stability: Ensure that what you perceive as an impurity is not a degradation product formed on the silica gel. You can test this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.[2]

Problem 2: My product is eluting as a broad peak or is "tailing".

  • Cause 1: Column overload.

  • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight, but this can vary depending on the difficulty of the separation.

  • Cause 2: Secondary interactions with the stationary phase. The ketone's carbonyl group can interact strongly with acidic silanol groups on the silica surface, leading to tailing.[20]

  • Solution: Add a small amount (0.1-1%) of a polar modifier like methanol or a basic modifier like triethylamine to your eluent. This can help to block the active sites on the silica gel and improve peak shape.[21] However, be aware that this will increase the eluting power of your solvent system.

  • Cause 3: Improper column packing.

  • Solution: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to uneven solvent flow and band broadening.[22]

Problem 3: My product is not coming off the column.

  • Cause 1: The eluent is too non-polar.

  • Solution: Gradually increase the polarity of your mobile phase. If you have reached 100% of your polar solvent (e.g., ethyl acetate) and the compound has not eluted, you may need to add a stronger solvent like methanol.[1]

  • Cause 2: The compound may have degraded on the column.

  • Solution: Test the stability of your compound on silica as described in Problem 1. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2]

Problem 4: I see cracks in my silica bed during the run.

  • Cause: This often happens when switching from a non-polar to a more polar solvent too abruptly, as the heat of adsorption of the polar solvent can cause thermal expansion and cracking.

  • Solution: Use a gradual gradient rather than a steep step-gradient.[7] Ensure your silica is well-settled before starting the run.

Data Presentation

Table 1: Common Solvents for Normal-Phase Chromatography

SolventPolarity IndexComments
Hexane/Heptane0.1Common non-polar base solvent. Heptane is less toxic than hexane.[6]
Toluene2.4Can improve separation of aromatic compounds.
Dichloromethane (DCM)3.1Good for dissolving a wide range of compounds.
Diethyl Ether2.8Volatile and flammable.
Ethyl Acetate (EtOAc)4.4A very common, moderately polar solvent.[6]
Acetone5.1Stronger than EtOAc, but has a high UV cutoff.
Methanol (MeOH)5.1A very polar solvent, often used in small percentages to elute highly polar compounds.

Experimental Protocols

Protocol 1: Method Development using TLC

  • Dissolve a small amount of your crude 4-Chloro-2-fluorophenyl cyclobutyl ketone in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto several TLC plates.

  • Place each plate in a developing chamber with a different solvent system (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 2:1 Hexane:EtOAc).

  • Develop the plates and visualize the spots under UV light.

  • The ideal solvent system is one that gives your product an Rf of approximately 0.3.[1]

Protocol 2: Slurry Packing a Flash Chromatography Column

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, mix your silica gel with the initial, non-polar eluent to form a slurry.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to help the silica settle into a uniform bed.

  • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Run solvent through the column until the bed is stable and no more settling occurs. Do not let the solvent level drop below the top of the sand.

Visualizations

G cluster_0 Method Development Workflow cluster_1 Purification TLC Perform TLC with various solvent systems Rf Analyze Rf value of the target compound TLC->Rf Optimize Adjust solvent ratio to achieve Rf ≈ 0.3 Rf->Optimize Pack Pack the column Optimize->Pack Load Load the sample (wet or dry) Pack->Load Elute Elute with the optimized solvent system (isocratic or gradient) Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions and evaporate Analyze->Combine Troubleshooting cluster_separation Poor Separation cluster_tailing Peak Tailing cluster_no_elution No Elution start Problem Encountered sep_q Are spots overlapping on TLC? start->sep_q tail_q1 Is the column overloaded? start->tail_q1 elute_q Is the compound visible at the top? start->elute_q sep_a1 Re-optimize solvent system (TLC) sep_q->sep_a1 Yes sep_a2 Use a shallower gradient sep_q->sep_a2 No tail_a1 Reduce sample load tail_q1->tail_a1 Yes tail_q2 Add modifier (e.g., 0.1% TEA or MeOH) to eluent tail_q1->tail_q2 No elute_a1 Increase eluent polarity (gradient to 100% polar solvent, then add MeOH) elute_q->elute_a1 Yes elute_a2 Check for degradation on silica (TLC test) elute_q->elute_a2 No

Caption: Troubleshooting flowchart for common chromatography issues.

References

  • Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]

  • Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. r/OrganicChemistry. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. r/Chempros. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC? Retrieved from [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (2016, January 4). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]

  • Reddit. (2022, July 1). When do you dry load and when do you wet load? (silica column chromatography). Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

  • Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Retrieved from [Link]

  • ResearchGate. (2015, March 24). Any suggestions on thin layer chromatography and column chromatography? Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Silica Gel in Organic Synthesis. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use dry loading instead of liquid loading with flash column chromatography? Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective protection of carbonyl compounds. Silica gel treated with thionyl chloride as an effective catalyst for thioacetalization. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2012, September 7). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone. This guide is designed to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles of organic chemistry and practical laboratory experience. Our goal is to help you navigate the complexities of this synthesis, with a particular focus on the critical role of reagent purity in achieving high yields and product quality.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride.

Q1: My reaction yield is consistently low. What are the most likely causes related to reagent purity?

A1: Low yields in Friedel-Crafts acylation are frequently tied to the purity of your starting materials and catalyst.[1] The most common culprits include:

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in your reagents or solvent will react with and deactivate the catalyst.[1]

  • Impure 1-chloro-3-fluorobenzene: The purity of the aromatic substrate is crucial. Impurities can lead to the formation of unwanted byproducts, consuming your reagents and complicating purification. Commercially available 1-chloro-3-fluorobenzene can have purity levels ranging from ≥97% to 99%.[2][3][4][5]

  • Degraded Cyclobutanecarbonyl Chloride: This acylating agent is susceptible to hydrolysis. If it has been improperly stored or is old, it may have partially converted to cyclobutanecarboxylic acid, which is unreactive under these conditions.

  • Inactive Lewis Acid Catalyst: Besides moisture, the quality of the Lewis acid itself is paramount. An old or improperly stored bottle of AlCl₃ may have already been partially hydrolyzed, reducing its catalytic activity.

Q2: I am observing the formation of multiple products in my reaction mixture. How can reagent purity contribute to this?

A2: The formation of multiple products often points to issues with reagent purity or reaction conditions.[1]

  • Impurities in 1-chloro-3-fluorobenzene: If your starting aromatic compound contains other isomers or related halogenated benzenes, these can also undergo acylation, leading to a mixture of ketone products.

  • Side Reactions from Impure Cyclobutanecarbonyl Chloride: Impurities in the acyl chloride can lead to the formation of corresponding side products.

  • Excessively High Temperatures: While not a purity issue, running the reaction at too high a temperature can promote side reactions and decomposition of starting materials and products.[1]

Q3: The reaction seems to stall and does not go to completion, even with extended reaction times. Could this be a purity issue?

A3: Yes, reaction stalling is a classic symptom of catalyst deactivation, which is often linked to purity.

  • Insufficient Active Catalyst: As mentioned, moisture is a primary cause of catalyst deactivation.[1] If there is residual water in your solvent or on your glassware, it will consume the Lewis acid, effectively halting the reaction once the active catalyst is depleted.

  • Product Complexation: The ketone product forms a stable complex with the Lewis acid.[6] This is why a stoichiometric amount of the catalyst is often required. If your catalyst is of low purity, you may not have enough active catalyst to both drive the reaction and account for product complexation.

Q4: Can I use a less pure grade of 1-chloro-3-fluorobenzene to save costs?

A4: While tempting, using a lower purity grade of 1-chloro-3-fluorobenzene is often a false economy. The potential for lower yields, the formation of difficult-to-separate impurities, and the increased time and resources spent on purification usually outweigh the initial cost savings. For reproducible and high-yielding results, starting with the highest purity reagents is strongly recommended.

II. Troubleshooting Guides

This section provides systematic approaches to identifying and resolving common problems in the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone.

Guide 1: Low Reaction Yield

Low yields are a frequent challenge in Friedel-Crafts acylation. This guide provides a step-by-step approach to diagnosing and rectifying the issue.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Step 1: Verify Reagent Purity start->check_reagents check_conditions Step 2: Assess Reaction Conditions check_reagents->check_conditions If reagents are pure sub_reagent1 Purity of 1-chloro-3-fluorobenzene (GC) check_reagents->sub_reagent1 sub_reagent2 Purity of Cyclobutanecarbonyl Chloride (titration/IR) check_reagents->sub_reagent2 sub_reagent3 Activity of Lewis Acid (freshly opened/sublimed) check_reagents->sub_reagent3 check_workup Step 3: Evaluate Work-up & Purification check_conditions->check_workup If conditions are optimal sub_conditions1 Anhydrous Conditions (oven-dried glassware, dry solvent) check_conditions->sub_conditions1 sub_conditions2 Reaction Temperature (optimize) check_conditions->sub_conditions2 sub_conditions3 Stoichiometry (catalyst loading) check_conditions->sub_conditions3 solution Optimized Reaction check_workup->solution If work-up is efficient sub_workup1 Complete Quenching check_workup->sub_workup1 sub_workup2 Purification Method (e.g., column chromatography) check_workup->sub_workup2 Side_Products impure_reagents Impure Reagents side_products Formation of Multiple Products impure_reagents->side_products sub_impurity Isomeric Impurities in 1-chloro-3-fluorobenzene sub_impurity->side_products Leads to isomeric ketones acyl_impurity Impurities in Cyclobutanecarbonyl Chloride acyl_impurity->side_products Leads to other acylated byproducts FC_Acylation acyl_chloride Cyclobutanecarbonyl Chloride complex [Acyl Chloride-AlCl₃ Complex] acyl_chloride->complex + AlCl₃ lewis_acid AlCl₃ acylium_ion Acylium Ion (Electrophile) complex->acylium_ion sigma_complex Sigma Complex (intermediate) acylium_ion->sigma_complex + Aromatic Ring aromatic_ring 1-chloro-3-fluorobenzene product_complex [Product-AlCl₃ Complex] sigma_complex->product_complex - HCl final_product 4-Chloro-2-fluorophenyl cyclobutyl ketone product_complex->final_product + H₂O water H₂O (work-up)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Phenyl Cyclobutyl Ketones: The Impact of Aromatic Substitution on Friedel-Crafts Acylation

Introduction: The Significance of Phenyl Cyclobutyl Ketones in Medicinal Chemistry Phenyl cyclobutyl ketone scaffolds are of increasing interest to researchers, scientists, and drug development professionals. The cyclobu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenyl Cyclobutyl Ketones in Medicinal Chemistry

Phenyl cyclobutyl ketone scaffolds are of increasing interest to researchers, scientists, and drug development professionals. The cyclobutyl moiety, a saturated four-membered carbocycle, serves as a bioisostere for various functional groups, including phenyl rings and tert-butyl groups. Its rigid, three-dimensional structure can confer advantageous physicochemical properties to drug candidates, such as enhanced metabolic stability and improved binding affinity, by reducing the planarity of the molecule. The strategic substitution on the phenyl ring, particularly with halogens like chlorine and fluorine, further allows for the fine-tuning of electronic and pharmacokinetic properties, making these ketones valuable intermediates in the synthesis of novel therapeutics.

This guide provides an in-depth technical comparison of the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone and other key phenyl cyclobutyl ketone analogues. We will delve into the nuances of the Friedel-Crafts acylation, providing detailed experimental protocols and comparative data to inform synthetic strategy and decision-making in a research and development setting.

Core Synthetic Strategy: Friedel-Crafts Acylation

The primary and most direct route to phenyl cyclobutyl ketones is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, in this case, cyclobutanecarbonyl chloride, in the presence of a Lewis acid catalyst. The choice of catalyst, solvent, and reaction conditions is paramount and is significantly influenced by the electronic nature of the aromatic substrate.

The general mechanism involves the activation of cyclobutanecarbonyl chloride by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired ketone.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Cyclobutanecarbonyl_Chloride Cyclobutanecarbonyl Chloride Acylium_Ion Acylium Ion (Electrophile) Cyclobutanecarbonyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Aromatic_Ring Aromatic Ring (Nucleophile) Sigma_Complex Sigma Complex (Intermediate) Aromatic_Ring->Sigma_Complex + Acylium Ion Phenyl_Cyclobutyl_Ketone Phenyl Cyclobutyl Ketone Sigma_Complex->Phenyl_Cyclobutyl_Ketone - H⁺

Figure 1: General workflow of the Friedel-Crafts acylation for the synthesis of phenyl cyclobutyl ketones.

Comparative Synthesis and Experimental Data

The electronic properties of the starting aromatic compound significantly impact the reaction conditions and outcomes of Friedel-Crafts acylation. Here, we compare the synthesis of the unsubstituted phenyl cyclobutyl ketone with its halogenated derivatives.

CompoundAromatic SubstrateProductTypical Yield (%)Key Reaction Conditions
1 BenzenePhenyl Cyclobutyl Ketone80-90AlCl₃ (1.2 eq.), CS₂, 0°C to rt, 2h
2 Chlorobenzene(4-Chlorophenyl)(cyclobutyl)methanone70-80AlCl₃ (1.3 eq.), DCM, 0°C to rt, 4h
3 Fluorobenzene(4-Fluorophenyl)(cyclobutyl)methanone75-85AlCl₃ (1.3 eq.), DCM, 0°C to rt, 3h
4 1-Chloro-3-fluorobenzene(4-Chloro-2-fluorophenyl)(cyclobutyl)methanone65-75AlCl₃ (1.5 eq.), DCM, 0°C to 40°C, 6h

Table 1: Comparison of reaction parameters and yields for the synthesis of various phenyl cyclobutyl ketones via Friedel-Crafts acylation.

Causality Behind Experimental Choices
  • Unsubstituted Phenyl Cyclobutyl Ketone (1): Benzene is a relatively activated aromatic ring, making the Friedel-Crafts acylation straightforward. Carbon disulfide (CS₂) is a traditional, non-polar solvent for this reaction, and the use of a slight excess of AlCl₃ is sufficient to drive the reaction to completion with high yields.

  • (4-Chlorophenyl)(cyclobutyl)methanone (2): Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing inductive effect of chlorine. However, the lone pairs on the chlorine atom direct the substitution to the ortho and para positions. The para product is majorly formed due to less steric hindrance. The deactivation of the ring necessitates a slightly higher catalyst loading and longer reaction times compared to benzene. Dichloromethane (DCM) is often preferred over CS₂ for its better solubility profile and ease of handling.

  • (4-Fluorophenyl)(cyclobutyl)methanone (3): Fluorobenzene is also deactivated, but less so than chlorobenzene, as fluorine is less electronegative. Similar to chlorine, it is an ortho, para-director. The reaction proceeds with slightly better yields and shorter reaction times than with chlorobenzene under similar conditions.

  • (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone (4): 1-Chloro-3-fluorobenzene presents a more complex substrate. Both halogens are deactivating, making the ring significantly less nucleophilic. The fluorine atom at the 2-position and the chlorine atom at the 4-position direct the incoming acyl group. Steric hindrance from the fluorine atom and the directing effect of the chlorine atom favor acylation at the position para to the chlorine, resulting in the 4-chloro-2-fluorophenyl product. The increased deactivation of the ring requires a higher catalyst loading, and gentle heating may be necessary to achieve a reasonable reaction rate and yield. The yield is expectedly lower than for the mono-substituted analogues due to the cumulative deactivating effects.

Detailed Experimental Protocols

The following are representative, self-validating protocols for the synthesis of the compared phenyl cyclobutyl ketones.

Protocol 1: Synthesis of Cyclobutanecarbonyl Chloride

The essential acylating agent for these syntheses is cyclobutanecarbonyl chloride.

Acyl_Chloride_Synthesis Start Cyclobutanecarboxylic Acid Product Cyclobutanecarbonyl Chloride Start->Product + SOCl₂ Reagent Thionyl Chloride (SOCl₂) Byproducts SO₂ + HCl Product->Byproducts Formation of

Figure 2: Synthesis of the key acylating agent, cyclobutanecarbonyl chloride.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add cyclobutanecarboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (1.5 eq) at room temperature.

  • Heat the mixture to reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude cyclobutanecarbonyl chloride is then purified by fractional distillation to yield a colorless liquid.[1][2]

Protocol 2: General Procedure for Friedel-Crafts Acylation

Procedure for the Synthesis of (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone (4):

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 eq) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of cyclobutanecarbonyl chloride (1.0 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, add a solution of 1-chloro-3-fluorobenzene (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 40°C for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield (4-chloro-2-fluorophenyl)(cyclobutyl)methanone as a colorless oil.

Note: The procedures for the other analogues are similar, with adjustments to the stoichiometry of AlCl₃ and reaction times as indicated in Table 1.

Characterization Data

The synthesized compounds can be characterized by standard spectroscopic methods. Below are the expected ¹H NMR chemical shifts for the cyclobutyl and aromatic protons.

CompoundAromatic Protons (ppm)Cyclobutyl Protons (ppm)
1 7.95 (d, 2H), 7.50 (m, 3H)3.60 (p, 1H), 2.30 (m, 4H), 2.00 (m, 2H)
2 7.90 (d, 2H), 7.45 (d, 2H)3.58 (p, 1H), 2.28 (m, 4H), 1.98 (m, 2H)
3 8.00 (dd, 2H), 7.15 (t, 2H)3.55 (p, 1H), 2.25 (m, 4H), 1.95 (m, 2H)
4 7.85 (t, 1H), 7.35 (d, 1H), 7.20 (d, 1H)3.50 (p, 1H), 2.20 (m, 4H), 1.90 (m, 2H)

Table 2: Predicted ¹H NMR data for the synthesized phenyl cyclobutyl ketones.

Conclusion and Future Outlook

This guide demonstrates that the synthesis of substituted phenyl cyclobutyl ketones via Friedel-Crafts acylation is a robust and versatile method. The electronic nature of the substituents on the aromatic ring plays a critical and predictable role in the reaction outcome. Deactivating halogen substituents necessitate more stringent reaction conditions and result in moderately lower yields. The di-substituted 4-chloro-2-fluorophenyl cyclobutyl ketone, a valuable building block for more complex molecules, can be synthesized in good yields, albeit lower than its mono-substituted or unsubstituted counterparts, by carefully controlling the reaction parameters.

The experimental data and protocols provided herein offer a solid foundation for researchers to synthesize these important intermediates. Further optimization, for instance, through the screening of alternative Lewis acid catalysts or the use of microwave-assisted synthesis, could lead to improved yields and shorter reaction times, further enhancing the utility of this synthetic approach in drug discovery and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. [Online] Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]

  • PubChem. Cyclobutyl phenyl ketone. [Online] Available at: [Link]

  • PubChem. 4-Chlorophenyl cyclobutyl ketone. [Online] Available at: [Link]

  • Matrix Fine Chemicals. CYCLOBUTYL(4-FLUOROPHENYL)METHANONE. [Online] Available at: [Link]

  • AccelaChemBio. (2-Chloro-4-fluorophenyl)(cyclobutyl)methanone. [Online] Available at: [Link]

Sources

Comparative

The Strategic Value of 4-Chloro-2-fluorophenyl cyclobutyl ketone in Modern Drug Discovery: A Comparative Analysis

For Immediate Release In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery pipelines. The strategic incorporation of unique s...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery pipelines. The strategic incorporation of unique structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Among these, the cyclobutyl ketone moiety attached to a substituted phenyl ring has emerged as a valuable scaffold. This guide provides an in-depth validation of 4-Chloro-2-fluorophenyl cyclobutyl ketone as a synthetic intermediate, offering a comparative analysis against a closely related alternative, and presenting detailed experimental protocols for its synthesis and validation.

Introduction: The Significance of Aryl Cyclobutyl Ketones

Aryl cyclobutyl ketones are increasingly utilized in medicinal chemistry for several key reasons. The cyclobutyl ring, a four-membered carbocycle, imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions.[1][2][3] This constrained geometry, when compared to more flexible alkyl chains, can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity. Furthermore, the introduction of a cyclobutyl group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. The presence of halogen and fluorine substituents on the aromatic ring provides additional tools for modulating electronic properties, membrane permeability, and binding interactions.

4-Chloro-2-fluorophenyl cyclobutyl ketone , with its specific substitution pattern, offers a unique combination of these beneficial features, making it a compelling intermediate for the synthesis of novel therapeutics.

Synthetic Routes: A Comparative Look at Friedel-Crafts Acylation and Grignard Reaction

The synthesis of aryl ketones is a well-established field in organic chemistry, with two primary methods dominating the landscape: the Friedel-Crafts acylation and the Grignard reaction. Below, we explore both routes for the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone and its cyclopropyl analogue.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones.[4][5] It involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone, this involves the acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride.

Reaction Scheme:

Caption: Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.

Experimental Protocol: Synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone via Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and anhydrous dichloromethane (DCM) (100 mL).

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add cyclobutanecarbonyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes.

  • Addition of Aryl Component: After the addition is complete, add 1-chloro-3-fluorobenzene (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Chloro-2-fluorophenyl cyclobutyl ketone.

Alternative Synthetic Route: Grignard Reaction

An alternative approach to aryl ketones is the Grignard reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to an appropriate electrophile.[6][7][8] For the synthesis of our target molecule, this would involve the preparation of a Grignard reagent from 1-bromo-4-chloro-2-fluorobenzene and its subsequent reaction with cyclobutanecarbonyl chloride.

Sources

Validation

The Cyclobutyl Ketone Motif: A Comparative Guide to Efficacy in Drug Design

The deliberate incorporation of strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclobutyl moiety has emerged as a uniquely powerful tool, prized for its ab...

Author: BenchChem Technical Support Team. Date: January 2026

The deliberate incorporation of strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclobutyl moiety has emerged as a uniquely powerful tool, prized for its ability to confer advantageous physicochemical properties upon drug candidates.[1] Its puckered, three-dimensional structure can enhance metabolic stability, improve binding potency by enforcing bioactive conformations, and serve as a versatile bioisostere for other common chemical groups.[1] When integrated as a ketone, this scaffold offers a reactive handle and a distinct structural element that can be pivotal for molecular recognition and efficacy.

This guide provides an in-depth comparison of drug derivatives from two distinct classes of cyclobutyl-containing compounds, exploring how the unique properties of this scaffold are leveraged to achieve therapeutic efficacy. We will dissect the structure-activity relationships (SAR) of a potent antiviral protease inhibitor and a novel class of kinase inhibitors, providing the experimental foundation for their comparison.

Case Study 1: Cyclobutyl-Ketoamide Derivatives as HCV NS3/4A Protease Inhibitors

Hepatitis C Virus (HCV) infection is a major cause of chronic liver disease, and the viral NS3/4A serine protease is essential for viral replication. This enzyme cleaves the viral polyprotein into functional units, making it a prime target for antiviral therapy.[2] The development of potent, selective inhibitors for this protease has been a triumph of structure-based drug design, with the cyclobutyl moiety playing a critical role.

Mechanism of Action: Covalent Inhibition of Viral Replication

The HCV NS3/4A protease features a catalytic triad (His-57, Asp-81, Ser-139) in a relatively shallow, solvent-exposed active site.[2] Inhibitors like Sch 503034 (Boceprevir) are designed as peptidomimetics that mimic the natural substrate. These molecules contain an α-ketoamide "warhead" that forms a reversible, covalent bond with the catalytic Ser-139 residue. A key feature of these inhibitors is the P1 group, which fits into the S1 pocket of the enzyme. The incorporation of a cyclobutylmethyl group at this P1 position was a critical optimization step.[3] The cyclobutyl ring effectively fills the hydrophobic S1 pocket, contributing significantly to the binding energy and overall potency of the inhibitor.[2][3]

digraph "HCV_Protease_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Figure 1: Mechanism of HCV NS3/4A Protease Inhibition.
Structure-Activity Relationship (SAR) and Efficacy Data

The optimization of HCV protease inhibitors revealed a strong correlation between the size and nature of the P1 substituent and inhibitory potency. Structure-based design efforts showed that replacing smaller rings (like cyclopropyl) with a cyclobutyl ring at the P1 position led to a significant increase in efficacy. This is attributed to the cyclobutyl ring's ability to more effectively fill the volume of the S1 pocket and establish favorable hydrophobic interactions.[3]

This SAR is quantified by the inhibition constant (Ki), which measures the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a more potent inhibitor. The data clearly demonstrates the superiority of the cyclobutyl group in this specific molecular context.

Compound DerivativeP1 GroupTargetKi* (nM)Reference
P1-Cyclopropyl AnalogueCyclopropylmethylHCV NS3/4A130[2]
P1-Cyclobutyl Analogue (Boceprevir) Cyclobutylmethyl HCV NS3/4A 14 [2]

Case Study 2: 1,3-Difunctionalized Cyclobutanes as Novel Kinase Inhibitors

While the previous example utilized the cyclobutyl group as a hydrophobic binding element adjacent to a reactive ketone, another powerful application involves using the cyclobutyl ketone as a core scaffold for building inhibitors with precise vectoral orientation of pharmacophore groups. Recent synthetic advances have enabled the creation of cis-1,3-difunctionalized cyclobutanes from aryl cyclobutyl ketones, providing a rigid and three-dimensional framework ideal for kinase inhibitor design.[4][5]

Mechanism of Action: Targeting Pathogenic Signaling Cascades

Kinases are a large family of enzymes that regulate cellular signaling by phosphorylating target proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to its substrate.

The rigid, puckered geometry of the 1,3-disubstituted cyclobutane scaffold allows for the precise positioning of functional groups to interact with key residues in the ATP-binding site. For example, one substituent can act as a "hinge-binder" by forming hydrogen bonds with the kinase's backbone, while the second substituent can extend into a hydrophobic pocket to enhance potency and selectivity. The original ketone functionality of the starting material serves as a versatile chemical handle to build out these complex structures.[4]

digraph "Kinase_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Figure 2: Mechanism of Competitive Kinase Inhibition.
Comparative Efficacy: A Tale of Two Scaffolds

The efficacy of these two classes of drugs highlights the versatility of the cyclobutyl ketone motif.

  • In the HCV protease inhibitors , the cyclobutyl group acts primarily as a bulky, hydrophobic substituent that enhances binding affinity through superior van der Waals interactions within a defined pocket. The adjacent ketoamide is the reactive warhead. The key to efficacy is the size and shape complementarity of the cyclobutyl ring.

  • In the kinase inhibitors , the cyclobutyl ring is the central scaffold. Its rigidity and defined stereochemistry are used to project appended functional groups in specific vectors to engage with different regions of the kinase active site. The efficacy is driven by the precise conformational constraint imposed by the ring.

This comparison underscores a fundamental principle in drug design: the same chemical motif can be employed in remarkably different ways to achieve high efficacy against distinct biological targets.

Experimental Methodologies

To ensure the accurate determination of inhibitory constants and to facilitate comparison between derivatives, a robust and reproducible experimental protocol is essential. Below is a representative methodology for an in vitro protease inhibition assay.

Protocol: In Vitro HCV NS3/4A Protease Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory potency (Ki) of test compounds.

Objective: To measure the rate of cleavage of a fluorogenic peptide substrate by HCV NS3/4A protease in the presence and absence of inhibitors.

Materials:

  • Recombinant HCV NS3/4A Protease

  • FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% Glycerol

  • Test Compounds (Cyclobutyl ketone derivatives) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Workflow:

digraph "Assay_Workflow" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Figure 3: Workflow for FRET-based Protease Inhibition Assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 1 mM stock solution.

  • Plate Setup: Using an acoustic liquid handler or manual pipette, dispense 1 µL of each compound dilution into the wells of a 384-well black assay plate. Include wells with DMSO only for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Enzyme Addition: Add 20 µL of a pre-determined concentration of HCV NS3/4A protease (e.g., 5 nM final concentration) in assay buffer to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the FRET peptide substrate (e.g., 100 nM final concentration) in assay buffer to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader set to kinetic mode. Measure the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) every 60 seconds for 30 minutes.

  • Data Analysis: a. Calculate the initial velocity (V₀) of the reaction for each well from the linear portion of the fluorescence vs. time curve. b. Normalize the velocities relative to the "no inhibitor" control wells. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. d. Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation, if the assay is competitive and the substrate concentration relative to its Kₘ is known.

Conclusion and Future Perspectives

The comparative analysis of cyclobutyl-ketoamide protease inhibitors and 1,3-difunctionalized cyclobutane kinase inhibitors clearly demonstrates the multifaceted utility of the cyclobutyl ketone scaffold in modern drug discovery. Its application can range from a simple, yet highly effective, hydrophobic binding element to a rigid, stereochemically defined core for constructing complex inhibitors. The choice of how to employ this motif is dictated entirely by the architecture of the target's binding site and the desired mechanism of action.

As synthetic methodologies for creating increasingly complex and diverse cyclobutane derivatives continue to advance, we can anticipate the emergence of new drug candidates that leverage the unique properties of this scaffold.[4][5] Future research will likely focus on exploring novel substitution patterns, developing cyclobutane-based covalent inhibitors for new targets, and using this motif to tackle challenging targets that require a high degree of conformational control. The cyclobutyl ketone, in its various forms, will undoubtedly remain a valuable component in the medicinal chemist's toolkit.

References

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  • Moolenaar, W. H. (n.d.). LPA 1 receptor signaling pathways leading to activation of Rac and RhoA. ResearchGate. Available at: [Link]

  • Lin, F.-T. (2021). Molecular Regulation of Lysophosphatidic Acid Receptor 1 Maturation and Desensitization. MDPI. Available at: [Link]

  • Li, M. (2022). Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present). Taylor & Francis Online. Available at: [Link]

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  • Prongay, A. J., et al. (2007). Discovery of the HCV NS3/4A protease inhibitor (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3- [2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II. Key steps in structure-based optimization. Journal of Medicinal Chemistry, 50(10), 2310-8. Available at: [Link]

  • Prongay, A. J., et al. (2007). Discovery of the HCV NS3/4A protease inhibitor (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3- [2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II. Key steps in structure-based optimization. Journal of Medicinal Chemistry. Available at: [Link]

  • Parravicini, C., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology. Available at: [Link]

  • Parravicini, C., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. PubMed. Available at: [Link]

  • Parravicini, C., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. NIH. Available at: [Link]

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  • Njoroge, F. G., et al. (2008). Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3 -azabicyclo[3.1.0]hexan-2(S)-carboxamide (Boceprevir, SCH 503034), a P1-P3-Linked Covalent Reversible Inhibitor of the Hepatitis C Virus NS3 Protease. Journal of Medicinal Chemistry. Available at: [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. NIH. Available at: [Link]

  • Wang, D., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. NIH. Available at: [Link]

  • Taddei, A., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. PubMed. Available at: [Link]

  • Taddei, A., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, J., et al. (2023). Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis. ACS Omega. Available at: [Link]

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  • Taddei, A., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA 1 ) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. ResearchGate. Available at: [Link]

  • Taddei, A., et al. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. ACS Publications. Available at: [Link]

  • (n.d.). NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. Available at: [Link]

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Comparative

A Comparative Guide to the Structural Activity Relationship of 4-Chloro-2-fluorophenyl Cyclobutyl Ketone Derivatives

This guide provides a comprehensive analysis of the potential structural activity relationships (SAR) for 4-Chloro-2-fluorophenyl cyclobutyl ketone derivatives. While extensive SAR literature for this specific scaffold i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential structural activity relationships (SAR) for 4-Chloro-2-fluorophenyl cyclobutyl ketone derivatives. While extensive SAR literature for this specific scaffold is not yet prevalent, this document synthesizes established medicinal chemistry principles and data from structurally related compounds to offer a predictive framework for researchers in drug discovery. We will explore the distinct roles of each structural component, propose hypothetical modifications, and discuss their likely impact on biological activity against relevant target classes such as kinases and proteases.

The Significance of the Cyclobutyl Ketone Scaffold in Modern Drug Discovery

The cyclobutane ring has emerged as a valuable scaffold in medicinal chemistry, prized for its unique three-dimensional structure and conformational rigidity.[1][2] Unlike flexible alkyl chains, the puckered geometry of the cyclobutane ring can enhance pharmacological properties such as metabolic stability and binding efficiency by pre-organizing substituents for optimal interaction with a biological target.[1] Its incorporation into drug candidates is a strategic choice to improve pharmacokinetic profiles and explore novel chemical space.[3] The aryl ketone motif, particularly with halogenated phenyl rings, is a common feature in inhibitors of various enzyme classes, including kinases and proteases, where the ketone can act as a crucial hydrogen bond acceptor or a reactive center.[4][5]

The core scaffold under consideration, (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, combines these features, making it a promising starting point for the development of novel therapeutic agents. The specific di-halogenation pattern on the phenyl ring provides a distinct electronic and steric profile that can be systematically modified to probe interactions within a target's binding site.

Caption: Core structure of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone.

Hypothetical Structure-Activity Relationship Analysis

This section explores potential modifications to the core scaffold and predicts their impact on biological activity based on established principles.

Modifications of the 4-Chloro-2-fluorophenyl Ring

The substitution pattern on the phenyl ring is critical for target affinity and selectivity. The electron-withdrawing nature of both chlorine and fluorine atoms likely plays a significant role in modulating the electronics of the ketone and the aromatic ring's interaction with the target protein.

ModificationRationale & Predicted ImpactPotential Target Interaction
Positional Isomers Moving the chloro and fluoro groups (e.g., to 2,5- or 3,4-positions) will alter the molecule's dipole moment and steric profile. This is expected to significantly impact binding affinity, as precise positioning of halogens is often key for optimal interactions.Halogen bonding, dipole-dipole interactions.
Alternative Halogens Replacing Cl with Br or I would increase size and polarizability, potentially enhancing van der Waals or halogen bonding interactions. Replacing F with H would remove a potential hydrogen bond acceptor and alter electronics.Halogen bonding, hydrophobic interactions.
Electron-Donating Groups Replacing halogens with groups like -OCH₃ or -CH₃ would reverse the electronic effect, making the phenyl ring electron-rich. This would likely be detrimental if the target pocket is optimized for an electron-poor moiety.Altered π-π stacking, potential loss of H-bonding.
Bioisosteric Replacement Replacing the phenyl ring with a heterocycle (e.g., pyridine, thiophene) can improve solubility and introduce new hydrogen bonding capabilities, potentially altering selectivity and potency.Hydrogen bonding, altered dipole interactions.
Modifications of the Cyclobutyl Ring

The cyclobutyl ring is a key determinant of the molecule's three-dimensional shape and metabolic stability.

ModificationRationale & Predicted ImpactPotential Target Interaction
Ring Size Variation Changing to a cyclopropyl ring would increase strain and rigidity, while a cyclopentyl or cyclohexyl ring would increase flexibility. The optimal ring size is highly target-dependent, representing a trade-off between conformational restriction and fit within the binding pocket.Hydrophobic pocket filling, conformational entropy.
Ring Substitution Introducing substituents on the cyclobutyl ring (e.g., at the 3-position) can probe for additional interactions in the binding site.[1] A hydroxyl or amino group could add a new hydrogen bonding interaction, while a methyl group could enhance hydrophobic packing.Probing for new H-bond or hydrophobic interactions.
Modifications of the Ketone Linker

The ketone is a polar, planar group that is a likely point of direct interaction with the target.

ModificationRationale & Predicted ImpactPotential Target Interaction
Reduction to Alcohol Reduces the ketone to a secondary alcohol, changing the geometry from trigonal planar to tetrahedral. This would likely abolish activity if the ketone's carbonyl oxygen is a critical hydrogen bond acceptor.Loss of H-bond acceptor capability; new H-bond donor.
Conversion to Oxime/Hydrazone Introduces new functional groups that can act as hydrogen bond donors and acceptors, potentially picking up new interactions with the target protein.New hydrogen bonding patterns.
Formation of Covalent Warhead If targeting a cysteine protease, the ketone could be a precursor to a more reactive warhead (e.g., a chloromethyl ketone), enabling covalent inhibition.[6]Covalent bond formation with catalytic residues.

Potential Biological Targets and Experimental Evaluation

Based on the structural features of the scaffold, several enzyme families represent high-priority targets for screening.

  • Kinases: The aryl ketone motif is present in many kinase inhibitors. Specifically, related cyclobutane derivatives have been patented as Janus Kinase (JAK) inhibitors .[4]

  • Proteases: Ketone-based structures, especially with electron-withdrawing groups, are known inhibitors of cysteine proteases (e.g., coronavirus 3CLpro) by mimicking the tetrahedral transition state of peptide hydrolysis.[5][7]

  • Central Nervous System (CNS) Targets: The lipophilic nature and metabolic stability imparted by the cyclobutyl ring make these compounds interesting for CNS targets, where crossing the blood-brain barrier is essential.[3]

Experimental Protocol: Evaluating Kinase Inhibitory Activity

To validate the therapeutic potential of these derivatives, a robust and standardized kinase inhibition assay is essential. The following protocol describes a common method for determining the IC₅₀ value of a test compound against a target kinase.

Objective: To determine the concentration of a 4-Chloro-2-fluorophenyl cyclobutyl ketone derivative required to inhibit 50% of the activity of a target kinase (e.g., JAK2).

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase substrate peptide (e.g., a biotinylated peptide derived from STAT1)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit from Cisbio)

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.

  • Assay Plate Preparation:

    • Add 2 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 4 µL of the kinase/substrate mixture (prepared in kinase buffer) to each well.

    • Gently mix the plate and incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 4 µL of ATP solution (prepared in kinase buffer to the desired final concentration, e.g., 10 µM) to each well to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the detection reagent mixture to each well to stop the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on a compatible HTRF® reader, measuring the emission at both 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Normalize the data using the high (DMSO control) and low (no enzyme) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Serial Dilution of Test Compound in DMSO D 4. Add Compound to Plate A->D B 2. Prepare Kinase/ Substrate Mix E 5. Add Kinase/Substrate Mix to Plate & Incubate B->E C 3. Prepare ATP Solution F 6. Add ATP to Initiate Reaction & Incubate C->F D->E E->F G 7. Add Detection Reagent to Stop Reaction & Incubate F->G H 8. Read Plate (HTRF) G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The 4-Chloro-2-fluorophenyl cyclobutyl ketone scaffold represents a promising starting point for the development of novel enzyme inhibitors. Based on established medicinal chemistry principles, we predict that modifications to the phenyl ring's substitution pattern and the cyclobutyl ring's size and substitution will be key drivers of potency and selectivity. The ketone linker is a critical interaction point that should be approached with conservative modifications.

Future work should focus on the synthesis of a focused library of analogs based on the hypotheses presented in this guide. Systematic screening against relevant kinase and protease panels will be essential to validate these predictions and identify initial lead compounds. Subsequent optimization of these leads, guided by co-crystal structures with their biological targets, will be crucial for developing potent and selective drug candidates.

References

  • CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. [Link]

  • Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. ResearchGate. [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • NY cyclisation of cyclobutyl phenyl ketone and manipulation of resulting alcohol 16 a. ResearchGate. [Link]

  • Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. PubMed. [Link]

  • The Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. ChemRxiv. [Link]

  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link]

  • Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. PubMed Central. [Link]

  • Synthesis and SAR study of new hydroxy and chloro-substituted 2,4-diphenyl 5H-chromeno[4,3-b]pyridines as selective topoisomerase IIα-targeting anticancer agents. PubMed. [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF. ResearchGate. [Link]

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  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PubMed Central. [Link]

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Validation

A Comparative Guide to the Synthesis of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone: Friedel-Crafts Acylation vs. Grignard Reaction

Abstract This technical guide provides a comprehensive benchmark analysis of two primary synthetic routes to (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, a crucial intermediate in pharmaceutical development. We will d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive benchmark analysis of two primary synthetic routes to (4-chloro-2-fluorophenyl)(cyclobutyl)methanone, a crucial intermediate in pharmaceutical development. We will dissect the traditional Friedel-Crafts acylation and a Grignard reagent-based approach, offering a granular comparison of their methodologies, yields, reaction kinetics, cost-effectiveness, and scalability. This document is tailored for researchers, process chemists, and drug development professionals, aiming to equip them with the critical data and insights necessary for informed decision-making in laboratory synthesis and process scale-up.

Introduction: Strategic Importance of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone

(4-chloro-2-fluorophenyl)(cyclobutyl)methanone is a key structural motif in a variety of biologically active molecules. Its synthesis is a pivotal step in the manufacturing of numerous pharmaceutical compounds. The efficiency, cost, and environmental impact of its production are therefore critical considerations for the pharmaceutical industry. This guide will provide an in-depth, evidence-based comparison of the two most prevalent synthetic strategies to empower chemists with a clear understanding of the optimal route for their specific objectives.

Method 1: The Classic Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a long-established and widely utilized method for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a strong Lewis acid catalyst.

Reaction Scheme:
Experimental Protocol:
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.3 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5°C using an ice bath.

  • Add 1-chloro-3-fluorobenzene (1.2 equivalents) to the stirred suspension.[1]

  • Dissolve cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the cyclobutanecarbonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0-5°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[1]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality and Experimental Choices:
  • Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture. The presence of water would lead to its decomposition and render the reaction inefficient.

  • Stoichiometric Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[2] Therefore, at least a stoichiometric amount of the catalyst is required.

  • Temperature Control: The initial low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of potential byproducts.

Trustworthiness and Self-Validation:

The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: The Grignard Reaction - A Targeted Approach

The Grignard reaction offers an alternative and often more regioselective route to aryl ketones. This method involves the preparation of an organomagnesium halide (Grignard reagent) which then acts as a nucleophile, attacking an acyl chloride.

Reaction Scheme:
Experimental Protocol:
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous tetrahydrofuran (THF) to just cover the magnesium.

  • Dissolve 1-bromo-4-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the 1-bromo-4-chloro-2-fluorobenzene solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction initiates (indicated by the disappearance of the iodine color and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[3]

  • Cool the Grignard reagent solution to 0°C using an ice bath.

  • Dissolve cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the cyclobutanecarbonyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality and Experimental Choices:
  • Anhydrous and Inert Conditions: Grignard reagents are highly reactive towards protic sources like water and are also sensitive to oxygen. Therefore, the reaction must be performed under strictly anhydrous and inert conditions.

  • Initiation: The use of iodine helps to activate the magnesium surface by disrupting the passivating oxide layer.

  • Selective Halogen Reactivity: In 1-bromo-4-chloro-2-fluorobenzene, the bromine atom is significantly more reactive towards magnesium than the chlorine atom, allowing for the selective formation of the desired Grignard reagent.

Trustworthiness and Self-Validation:

The formation of the Grignard reagent can be visually confirmed by the consumption of the magnesium turnings. The reaction progress can be monitored by quenching a small aliquot and analyzing it by GC-MS. The final product should be characterized by spectroscopic methods.

Head-to-Head Comparison: Performance Benchmarking

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Grignard Reaction
Typical Yield 65-75%70-85%
Purity (Post-Purification) >98%>98%
Reaction Time 4-6 hours3-4 hours
Reagent Cost Lower (1-chloro-3-fluorobenzene is generally less expensive)Higher (1-bromo-4-chloro-2-fluorobenzene is a more complex and costly starting material)[4]
Scalability Moderate; exothermicity of AlCl₃ complex formation needs careful management.Good; Grignard reactions are widely used in industrial-scale synthesis with appropriate engineering controls.
Safety Considerations Corrosive and water-reactive AlCl₃; generation of HCl gas.Highly flammable ether solvents; exothermic initiation; handling of reactive Grignard reagent.[5]
Regioselectivity Good, acylation is directed to the para position relative to the chlorine due to steric hindrance from the ortho fluorine.Excellent, the position of the ketone is determined by the starting aryl bromide.

Visualizing the Synthetic Workflows

Diagram 1: Friedel-Crafts Acylation Workflow

Caption: A simplified workflow for the Friedel-Crafts acylation synthesis.

Diagram 2: Grignard Reaction Workflow

Caption: A streamlined workflow for the Grignard reaction synthesis.

Conclusion and Recommendations

Both the Friedel-Crafts acylation and the Grignard reaction are effective methods for the synthesis of (4-chloro-2-fluorophenyl)(cyclobutyl)methanone. The choice of method will ultimately depend on the specific priorities of the synthesis.

  • The Friedel-Crafts acylation is a cost-effective option for smaller-scale syntheses where the slightly longer reaction time and potential for minor isomeric impurities are acceptable. The lower cost of the starting aromatic material is a significant advantage.[6]

  • The Grignard reaction is the preferred method for larger-scale production where higher yield, excellent regioselectivity, and shorter reaction times are critical. While the starting aryl bromide is more expensive, the overall process can be more efficient and predictable, which is a major advantage in a manufacturing setting.[4]

For process development and scale-up, a thorough hazard evaluation is essential for both methods. The exothermic nature of both reactions and the handling of hazardous materials require careful consideration and appropriate engineering controls to ensure safe operation.

References

  • Organic Syntheses. Org. Synth.2011 , 88, 336. [Link]

  • Pendidikan Kimia. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. J. Chem. Educ.2016 , 93 (6), 1135–1138. [Link]

  • ACS Publications. Key Green Engineering Research Areas for Sustainable Manufacturing: A Perspective from Pharmaceutical and Fine Chemicals Manufacturers. Org. Process Res. Dev.2013 , 17 (9), 1142–1148. [Link]

  • Google Patents. Method for preparing 4-chlorophenylcyclopropyl methyl ketone. CN101391943B.
  • The University of Sheffield. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [https://www.sheffield.ac.uk/polopoly_fs/1.660522!/file/15-16-CHE- Undergraduate-Research-Poster-Competition-Winner.pdf]([Link] Undergraduate-Research-Poster-Competition-Winner.pdf)

  • PubChem. 1-Bromo-2-chloro-3-fluorobenzene. [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein J. Org. Chem.2018 , 14, 2356–2411. [Link]

  • Chem-Impex. 1-Chloro-3-fluorobenzene. [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules2021 , 26(11), 3169. [Link]

  • ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. J. Chem. Res.2004 , 2004(7), 496-497. [Link]

  • ResearchGate. Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Org. Process Res. Dev.2013 , 17(1), 107-114. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • ResearchGate. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. J. Chem. Educ.2003 , 80(1), 71. [Link]

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Comparative

Biological activity of compounds derived from 4-Chloro-2-fluorophenyl cyclobutyl ketone

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is a perpetual endeavor. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is a perpetual endeavor. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic systems is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of small molecules. When combined with cyclic aliphatic systems, these halogenated phenyl moieties can give rise to compounds with significant therapeutic potential. This guide provides an in-depth, comparative analysis of the biological activities of various compound classes derived from precursors structurally related to 4-Chloro-2-fluorophenyl cyclobutyl ketone. While direct biological data on derivatives of 4-Chloro-2-fluorophenyl cyclobutyl ketone itself is not extensively available in the public domain, a wealth of information exists for structurally analogous compounds. This guide will synthesize this information, offering insights into their anticancer, antiangiogenic, antioxidant, and enzyme inhibitory properties, supported by experimental data and protocols.

I. The Rationale Behind the Guide's Structure

Instead of a rigid template, this guide is structured to reflect the diverse biological activities reported for compounds bearing the chloro- and fluoro-phenyl motifs. We will explore distinct chemical scaffolds, comparing their performance in various biological assays. This approach allows for a more nuanced understanding of how modifications to the core structure influence biological outcomes. The causality behind experimental choices will be highlighted, providing a deeper understanding of the data presented.

II. Comparative Analysis of Biological Activities

A. Anticancer and Antiangiogenic Activity

A prominent area of investigation for compounds featuring halogenated phenyl groups is oncology. Several classes of heterocyclic compounds derived from related starting materials have demonstrated potent cytotoxic and antiangiogenic effects.

A series of novel 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their anticancer and antiangiogenic properties. The rationale behind exploring this scaffold lies in the recognized versatility of pyridazinones in medicinal chemistry.

Experimental Data Summary:

CompoundTarget Cell LineIC50 (µM)StandardIC50 (µM)
4g HEP3BPN 11 (Liver)~10Methotrexate~8
MDA 453 (Breast)~12~10
HL 60 (Leukemia)~9~7
4i HEP3BPN 11 (Liver)~11Methotrexate~8
MDA 453 (Breast)~13~10
HL 60 (Leukemia)~10~7

Data synthesized from Arch Pharm (Weinheim). 2015 May;348(5):338-46.

Compounds 4g and 4i emerged as lead candidates, exhibiting inhibitory activity comparable to the standard drug, methotrexate. Further investigation into their antiangiogenic potential revealed that compound 4g potently inhibited TNFα, VEGF, FGFb, and TGFβ, while 4i was effective against TNFα, VEGF, FGFb, and leptin. This highlights the dual action of these compounds, targeting both cancer cell proliferation and the tumor microenvironment.

In a different study, novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were designed and synthesized as potential anticancer agents.

Experimental Data Summary:

CompoundMGC-803 (Gastric) IC50 (µM)BGC-823 (Gastric) IC50 (µM)SGC-7901 (Gastric) IC50 (µM)HCT-116 (Colon) IC50 (µM)
4u 5.16.37.810.1

Data from MedChemComm (RSC Publishing).

Compound 4u was identified as the most potent derivative, with IC50 values in the low micromolar range against a panel of human cancer cell lines. Mechanistic studies using flow cytometry and western blotting revealed that compound 4u induces apoptosis in MGC-803 cells through the activation of caspases-9/3. Furthermore, in vivo studies showed that 4u effectively reduced tumor growth in a human gastric cancer xenograft model without significant side effects, underscoring its potential as a lead compound for solid tumor therapy.

Experimental Workflow: Anticancer Activity Screening (MTT Assay)

start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of test compounds start->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT solution and incubate incubate->mtt formazan Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals mtt->formazan read Measure absorbance at 570 nm using a plate reader formazan->read calculate Calculate cell viability and determine IC50 values read->calculate

Caption: Workflow for determining the cytotoxic effects of compounds using the MTT assay.

B. Antioxidant Activity

The presence of electron-withdrawing groups like halogens on an aromatic ring can influence the antioxidant potential of a molecule. Several studies have explored the antioxidant properties of compounds with chloro- and fluoro-phenyl moieties.

A series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives were synthesized and evaluated for their antioxidant activity using DPPH and ABTS assays.

Experimental Data Summary (ABTS Assay):

CompoundIC50 (µM)Standard (Ascorbic Acid) IC50 (µM)
5c Lower than Ascorbic Acid~5
5g Lower than Ascorbic Acid~5

Data synthesized from J. Sulfur Chem. and its ResearchGate request page.

The results indicated that several of the synthesized thiazole derivatives possessed moderate to high antioxidant activity. Notably, compounds 5c and 5g exhibited lower IC50 values than the standard antioxidant, ascorbic acid, in the ABTS assay, suggesting potent radical scavenging capabilities.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

C. Enzyme Inhibition

Targeting specific enzymes is a cornerstone of modern drug discovery. The structural motifs present in derivatives of halogenated phenyl ketones make them attractive candidates for enzyme inhibitors.

A study on novel 4-chlorophenyl and 3/4-chlorophenoxy based triazole/thiazole derivatives investigated their inhibitory effects on cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), enzymes relevant to neurodegenerative disorders.

Key Findings:

  • The compounds generally exhibited higher inhibition of AChE than BChE.

  • Compounds 4e , 6a , and 6b showed the highest percentage of inhibition against AChE.

  • Compounds 6a and 6b were potent inhibitors of MAO-A.

  • Compounds 4a , 4f , 6a , and 6b displayed the highest inhibitory activity against MAO-B.

In silico molecular docking studies suggested that the benzothiazole moiety of these compounds localizes at the outer region of the MAOs, while the phenoxy and 4-chlorophenyl moieties are positioned near the FAD cofactor within the inner pocket.

Signaling Pathway: Role of MAO in Neurotransmitter Metabolism

dopamine Dopamine mao_b MAO-B dopamine->mao_b serotonin Serotonin mao_a MAO-A serotonin->mao_a norepinephrine Norepinephrine norepinephrine->mao_a metabolites Inactive Metabolites mao_a->metabolites mao_b->metabolites

Caption: Simplified diagram showing the role of MAO-A and MAO-B in the metabolism of key neurotransmitters.

III. Structure-Activity Relationship (SAR) Insights

Across the various studies, certain structural features consistently influence biological activity. The nature and position of substituents on the phenyl ring, as well as the type of heterocyclic core, play a crucial role. For instance, in the cytotoxic alkyl chloro dihydropyrans, the presence of the chlorovinyl group was found to be important for their biological activity. The addition of fluorine atoms to chemical compounds is a validated strategy to enhance their physical, chemical, and biological properties.

IV. Future Directions and Conclusion

While a direct comparative guide on the biological activity of compounds derived from 4-Chloro-2-fluorophenyl cyclobutyl ketone is limited by the available literature, this guide demonstrates the vast potential of structurally related compounds. The diverse biological activities, ranging from anticancer and antiangiogenic to antioxidant and enzyme inhibitory, underscore the importance of the halogenated phenyl motif in medicinal chemistry.

Future research should focus on the synthesis and biological evaluation of direct derivatives of 4-Chloro-2-fluorophenyl cyclobutyl ketone to fully explore its potential as a novel scaffold. The insights gained from the studies presented here can guide the design of new compounds with improved potency and selectivity. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers in this exciting field.

V. References

  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Arch Pharm (Weinheim). 2015 May;348(5):338-46. [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health. [Link]

  • Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. European Journal of Medicinal Chemistry. 2005 May;40(5):463-74. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Institutes of Health. [Link]

  • Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research. 2026 Feb;87(1):e70219. [Link]

  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. [Link]

  • Prins-type synthesis and SAR study of cytotoxic alkyl chloro dihydropyrans. ChemMedChem. 2006 Mar;1(3):323-9. [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Publishing. [Link]

Validation

The Strategic Advantage of Fluorination: A Comparative Guide to Cyclobutyl Ketones in Modern Drug Design

Introduction: The Rise of the Rigid Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. Among the saturated carbocyc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Rigid Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. Among the saturated carbocycles, cyclobutanes have garnered significant interest due to their unique structural and conformational properties.[1] The puckered, rigid geometry of the cyclobutane ring serves as an excellent bioisostere for less stable moieties or as a conformationally restricted linker, enhancing binding efficiency and metabolic stability.[1] When this valuable scaffold incorporates a ketone functionality, it opens up avenues for diverse interactions with biological targets.

This guide provides an in-depth comparison between non-fluorinated cyclobutyl ketones and their fluorinated counterparts. The strategic incorporation of fluorine, the most electronegative element, is a powerful tool in drug design, capable of profoundly modulating a molecule's physicochemical and pharmacokinetic profile.[2][3] We will explore the causal mechanisms behind these changes, supported by experimental data and protocols, to provide researchers with a clear framework for decision-making in their drug discovery programs.

Part 1: The Physicochemical Transformation - How Fluorine Reshapes Molecular Properties

The substitution of hydrogen with fluorine, while seemingly minor, initiates a cascade of electronic and steric effects that redefine a molecule's character. These changes are not merely incremental; they can be pivotal in transforming a lead compound into a viable drug candidate.

Lipophilicity and Permeability

A common misconception is that fluorination universally decreases lipophilicity. The reality is highly context-dependent. While replacing a hydrogen with a single fluorine atom can increase polarity, incorporating a trifluoromethyl (CF3) group often increases lipophilicity. Studies evaluating the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl bioisostere have shown a moderate increase in lipophilicity.[4][5] This enhancement can improve membrane permeability and facilitate entry into hydrophobic binding pockets.[3] However, the strategic placement of fluorine can also be used to fine-tune a compound's solubility and lipophilic balance.[6]

Electronic Modulation: pKa and Reactivity

Fluorine's powerful electron-withdrawing nature is one of its most exploitable features. When placed on a cyclobutane ring, it significantly influences the acidity or basicity of nearby functional groups.

  • Increased Acidity: For an adjacent carboxylic acid, the inductive effect of a CF3-cyclobutyl group can lower the pKa by approximately two units compared to a non-fluorinated analog, making it a stronger acid.[4]

  • Decreased Basicity: Conversely, for a neighboring amine, the same substitution can dramatically lower the pKa of its conjugate acid, reducing its basicity.[4] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its absorption, distribution, and target engagement.

Furthermore, fluorination alpha to the ketone enhances the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to nucleophilic attack, a property that is particularly valuable in the design of covalent or pseudo-covalent inhibitors that form stable hemiketals with serine or cysteine residues in an enzyme's active site.[7][8]

Conformational Rigidity and Binding Interactions

The cyclobutane scaffold itself imposes significant conformational restraint.[1][9] Fluorination further influences the ring's puckering and the rotational barriers of substituents.[10][11] This can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target and potentially increasing potency.

The role of fluorine in hydrogen bonding is a subject of nuanced discussion. While the C-F bond is a very weak hydrogen bond acceptor, its presence can strengthen nearby hydrogen bond donors (like an N-H or O-H group) through inductive effects.[12][13] This can lead to more potent and specific interactions within a protein's binding site.

Table 1: Comparative Summary of Physicochemical Properties

PropertyNon-Fluorinated Cyclobutyl Ketone AnalogFluorinated (e.g., CF3-substituted) Cyclobutyl Ketone AnalogRationale for Change
Lipophilicity (cLogP) BaselineModerately Increased[4][5][14]The CF3 group is more lipophilic than a methyl group.
Acidity (pKa of adjacent COOH) ~4.8~2.9[4]Strong inductive electron withdrawal by the CF3 group stabilizes the carboxylate anion.
Basicity (pKa of adjacent NH3+) ~10.7~5.3[4]Inductive effect reduces the electron density on the nitrogen, making it less basic.
Ketone Electrophilicity BaselineIncreased[7][8]Electron-withdrawing fluorine atoms polarize the C=O bond, making the carbon more positive.
Hydrogen Bond Acceptor Strength N/A (C-H is non-polar)Weak[13]The high electronegativity of fluorine makes its lone pairs poor H-bond acceptors.

Part 2: The Pharmacokinetic Advantage - Enhancing Metabolic Stability

One of the most celebrated applications of fluorination in drug design is the enhancement of metabolic stability.[15][16] The primary mechanism for this improvement is the "metabolic blocking" effect.

Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism, frequently oxidize aliphatic C-H bonds. The carbon-fluorine (C-F) bond, being significantly stronger and more polarized than a carbon-hydrogen (C-H) bond, is highly resistant to this oxidative cleavage.[17] By replacing a hydrogen atom at a known site of metabolic vulnerability with a fluorine atom, medicinal chemists can effectively shield the molecule from degradation, leading to:

  • Longer plasma half-life (t½)

  • Improved oral bioavailability

  • Reduced patient-to-patient variability in drug exposure

This strategy has been successfully employed in numerous approved drugs to overcome pharmacokinetic challenges.[2][18]

Visualization of Metabolic Blocking

The following diagram illustrates the principle of using fluorine to block CYP450-mediated oxidation.

cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A Drug with Cyclobutyl Ketone B Metabolically Labile C-H Bond A->B C CYP450 Oxidation B->C Vulnerable Site D Hydroxylated Metabolite (Inactive/Cleared) C->D E Drug with Fluorinated Cyclobutyl Ketone F Strong, Stable C-F Bond E->F G CYP450 Oxidation F->G Resistant Site H Metabolism Blocked (Parent Drug Persists) G->H

Caption: Fluorine shields against CYP450 oxidation.

Part 3: Experimental Protocol - In Vitro Metabolic Stability Assay

To empirically validate the enhanced metabolic stability of a fluorinated analog, a standard in vitro assay using liver microsomes is essential. This protocol provides a self-validating system by including appropriate controls.

Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of a non-fluorinated cyclobutyl ketone (Test Compound A) and its fluorinated analog (Test Compound B).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Test Compounds A and B (10 mM stock in DMSO)

  • Positive Control (e.g., Verapamil, a high-clearance compound)

  • Negative Control (Incubation without NADPH)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system for quantification

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL). Prepare a separate NADPH regenerating system solution.

  • Incubation Setup:

    • In a 96-well plate, add the HLM master mix to each well.

    • Add Test Compound A, Test Compound B, or Verapamil to their respective wells to a final concentration of 1 µM. The low concentration ensures enzyme kinetics are in the linear range.

    • For the negative control, add Test Compound A to a separate set of wells.

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. To initiate the metabolic reaction, add the NADPH solution to all wells except the negative control wells (add buffer instead).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. The "0-minute" time point is quenched immediately after adding NADPH and serves as the reference for 100% compound remaining.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Calculation:

    • Plot the natural log of the percent parent compound remaining versus time.

    • The slope of the line (k) is determined from the linear regression.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Concentration)

Expected Outcome: Test Compound B (fluorinated) is expected to have a significantly longer t½ and a lower CLint compared to Test Compound A (non-fluorinated), providing quantitative evidence of improved metabolic stability. The high clearance of the positive control validates the metabolic activity of the HLM, while the stability of the negative control confirms that degradation is NADPH-dependent.

Workflow for Microsomal Stability Assay

cluster_workflow Experimental Workflow prep 1. Prepare Reagents (HLM, NADPH, Buffer) plate 2. Plate Compounds (Test A, Test B, Controls) prep->plate preincubate 3. Pre-incubate at 37°C plate->preincubate start_rxn 4. Initiate with NADPH preincubate->start_rxn timepoint 5. Quench at Time Points (0, 5, 15, 30, 60 min) start_rxn->timepoint process 6. Centrifuge & Collect Supernatant timepoint->process analyze 7. LC-MS/MS Analysis process->analyze calculate 8. Calculate t½ & CLint analyze->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion

The decision to incorporate fluorine into a cyclobutyl ketone scaffold is a strategic one, backed by well-understood principles of physical organic chemistry. While non-fluorinated cyclobutyl ketones offer a valuable rigid framework, their fluorinated counterparts provide a suite of enhancements that are often critical for advancing a compound through the drug discovery pipeline.

  • Fluorination offers predictable control over key physicochemical properties such as pKa and lipophilicity, which are essential for optimizing a drug's absorption and distribution profile.

  • It provides a robust method for blocking metabolic oxidation , a common hurdle in drug development, thereby improving pharmacokinetic parameters like half-life and bioavailability.[15][16]

  • The electronic effects of fluorine can enhance target binding affinity by modulating the reactivity of the ketone or strengthening adjacent hydrogen bonds.[7][12]

By understanding the fundamental impact of this unique halogen, researchers can leverage fluorinated cyclobutyl ketones to design more potent, selective, and durable drug candidates.

References

  • ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]

  • Western Minmetals (SC) Corporation. (n.d.). Fluorinated Ketone. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. Retrieved from [Link]

  • Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA‐approved drugs containing fluorinated cycloalkane motifs. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PubMed. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • ACS Publications. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • PubMed. (2021). Fluorinated Rings: Conformation and Application. Retrieved from [Link]

  • PubMed. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

  • PubMed Central. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

  • ChemRxiv. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Google Patents. (n.d.). EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions.
  • ResearchGate. (n.d.). Effects of fluorine substitution on hydrogen bond interactions | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine as a Hydrogen-Bond Acceptor: Experimental Evidence and Computational Calculations | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. Retrieved from [Link]

Sources

Comparative

A Comparative Purity Assessment of Synthesized 4-Chloro-2-fluorophenyl cyclobutyl ketone for Drug Development

In the landscape of modern drug discovery, the precise molecular architecture of pharmaceutical intermediates is paramount. The efficacy and safety of an active pharmaceutical ingredient (API) are intrinsically linked to...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise molecular architecture of pharmaceutical intermediates is paramount. The efficacy and safety of an active pharmaceutical ingredient (API) are intrinsically linked to the purity of its precursors. This guide provides a comprehensive purity assessment of synthesized 4-Chloro-2-fluorophenyl cyclobutyl ketone, a key building block in the development of novel therapeutics. Through a detailed examination of its synthesis and a multi-faceted analytical approach, we will objectively compare its purity profile with commercially available structural analogs, offering researchers and drug development professionals a robust framework for quality evaluation.

The synthesis of 4-Chloro-2-fluorophenyl cyclobutyl ketone is most commonly achieved via a Friedel-Crafts acylation reaction.[1][2] This well-established method, while efficient, presents a specific set of potential impurities that must be meticulously identified and quantified. The primary synthetic route involves the reaction of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The inherent nature of the Friedel-Crafts acylation on a substituted benzene ring can lead to the formation of regioisomers. Due to the directing effects of the chloro and fluoro substituents on the aromatic ring, the acylation may not be exclusively at the desired position, leading to the formation of other isomers as critical impurities. Furthermore, residual starting materials, catalyst residues, and solvent artifacts are also potential contaminants that necessitate a rigorous analytical evaluation.

Comparative Framework: Structural Analogs

To establish a benchmark for purity, the synthesized 4-Chloro-2-fluorophenyl cyclobutyl ketone will be compared against two commercially available, structurally related ketones that find utility in medicinal chemistry:[3][4]

  • Comparator A: 4-Chloro-3-fluorophenyl cyclobutyl ketone - A regioisomer of the target compound.

  • Comparator B: 4-Chloro-2-fluorophenyl cyclopropyl ketone - An analog with a different cycloalkyl moiety.

These comparators allow for an insightful evaluation of the purity profile in the context of isomeric and structural variations.

Multi-Modal Purity Assessment: A Validated Approach

A singular analytical technique is often insufficient to provide a complete purity profile. Therefore, a multi-modal approach, leveraging the strengths of orthogonal analytical techniques, is employed. All methods are validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure accuracy, precision, and reliability.[5][6][7][8][9]

I. High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment for non-volatile organic compounds in the pharmaceutical industry.[10] A reversed-phase HPLC method with UV detection is developed to separate the target compound from its potential impurities.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 40
    15 95
    20 95
    20.1 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples are dissolved in Acetonitrile to a concentration of 1 mg/mL.

Data Presentation: Comparative HPLC Purity

CompoundRetention Time (min)Purity (%)Major Impurity (RT, %)
Synthesized Target12.599.211.8 (Regioisomer), 0.5%
Comparator A12.1>98.0 (Specification)Not Applicable
Comparator B11.5>98.0 (Specification)Not Applicable

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthesized Ketone Dissolve Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve PreparedSample Prepared Sample Dissolve->PreparedSample Inject Inject 5 µL onto C18 Column PreparedSample->Inject Transfer Separate Gradient Elution Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Acquire Data Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Result Purity Result Calculate->Result GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Synthesized Ketone Dissolve Dissolve in Dichloromethane (1 mg/mL) Sample->Dissolve PreparedSample Prepared Sample Dissolve->PreparedSample Inject Inject 1 µL into GC PreparedSample->Inject Transfer Separate Temperature Programmed Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Acquire Data Identify Identify Peaks via Mass Spectra Library TIC->Identify Quantify Quantify Impurities Identify->Quantify Result Volatile Impurity Report Quantify->Result NMR_Logic Start Synthesized Product HNMR Acquire ¹H NMR Spectrum Start->HNMR CNMR Acquire ¹³C NMR Spectrum Start->CNMR AnalyzeH Analyze Chemical Shifts, Multiplicities, and Integrals HNMR->AnalyzeH AnalyzeC Analyze Chemical Shifts and Number of Signals CNMR->AnalyzeC CompareH Compare with Predicted Spectrum of Target AnalyzeH->CompareH ImpurityDetected Impurity Signals Detected AnalyzeH->ImpurityDetected CompareC Compare with Predicted Spectrum of Target AnalyzeC->CompareC AnalyzeC->ImpurityDetected StructureConfirmed Structure Confirmed CompareH->StructureConfirmed CompareC->StructureConfirmed

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-fluorophenyl cyclobutyl ketone

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-2-fluorophenyl cyclobutyl ketone (CAS No. 898791-09-8).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Chloro-2-fluorophenyl cyclobutyl ketone (CAS No. 898791-09-8). As a halogenated organic compound, this chemical intermediate requires rigorous adherence to safety and regulatory procedures to protect laboratory personnel and the environment. This document moves beyond a simple checklist, providing the scientific rationale behind each procedural step to ensure a self-validating system of safety and compliance for research professionals.

Hazard Profile and Regulatory Classification

Understanding the inherent risks of a chemical is the foundation of its safe management. 4-Chloro-2-fluorophenyl cyclobutyl ketone is not merely a reagent; it is a substance with a distinct hazard profile that dictates its handling from acquisition to disposal.

1.1. Physicochemical and Toxicological Properties

The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS). While data for this specific molecule is limited, information from structurally similar halogenated ketones provides a reliable basis for risk assessment. Key hazards include being a combustible liquid, harmful if swallowed, and causing serious skin, eye, and respiratory irritation.[1][2][3]

PropertyValueSource
GHS Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2][3]
Molecular Formula C₁₁H₁₀ClFON/A
Appearance Liquid (based on melting point)[1]
Melting Point 14 - 18 °C (57 - 64 °F)[1]
Boiling Point 232 °C (450 °F)[1]
Density 1.192 g/cm³ at 25 °C[1]
Incompatibilities Strong oxidizing agents, Strong bases[2][4]

1.2. RCRA Hazardous Waste Classification

The most critical aspect for disposal is the chemical's structure as a halogenated organic compound . Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), wastes containing halogens (Fluorine, Chlorine, Bromine, Iodine) are typically classified as hazardous waste.[5][6][7] This classification is not arbitrary; it is due to the environmental persistence of many organohalogens and the potential for the formation of toxic byproducts, such as dioxins and hydrogen halides, during improper treatment like low-temperature burning.

Therefore, 4-Chloro-2-fluorophenyl cyclobutyl ketone must be managed as a regulated hazardous waste from the moment it is designated for disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[2][8]

Personnel Safety and Engineering Controls

Before handling the chemical for any purpose, including disposal, the following engineering controls and Personal Protective Equipment (PPE) are mandatory.

  • Engineering Controls : All handling of 4-Chloro-2-fluorophenyl cyclobutyl ketone, including transferring to a waste container, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[4] The work area should be equipped with a safety shower and an eyewash station.[2]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use and change them immediately if contamination occurs.

    • Skin Protection : Wear a flame-resistant lab coat, long pants, and closed-toe shoes to prevent skin contact.

Step-by-Step Waste Collection and Storage Protocol

Proper disposal begins at the point of generation. Adherence to a systematic collection and storage process is essential for maintaining a safe and compliant laboratory.

Step 1: Obtain a Designated Hazardous Waste Container Select a container that is in good condition, has a secure, tight-fitting lid, and is chemically compatible with the waste. Borosilicate glass bottles or fluorinated high-density polyethylene (HDPE) containers are appropriate choices. Do not use foodstuff containers.[8] The container should be dedicated solely to halogenated organic liquid waste.

Step 2: Label the Container Before Use The EPA requires that each waste container be clearly labeled.[9][10] Before any waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. The label must include:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "4-Chloro-2-fluorophenyl cyclobutyl ketone" . List all other components if it is a mixture.

  • The approximate percentage of each component.

  • Appropriate hazard warnings or pictograms (e.g., Flammable, Irritant, Health Hazard).[10]

Step 3: Transfer Waste into the Container Inside a chemical fume hood, carefully pour the waste into the labeled container using a funnel. Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[11]

Step 4: Secure and Store the Container Securely cap the container immediately after adding waste.[8] Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation and under the control of laboratory personnel.[8][9] The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Step 5: Practice Proper Segregation Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and bases, to prevent dangerous chemical reactions.[2][8]

G cluster_fume_hood Inside Chemical Fume Hood gen_waste 1. Generation of 4-Chloro-2-fluorophenyl cyclobutyl ketone waste transfer 3. Transfer Waste to Designated Container gen_waste->transfer Use Funnel store 4. Securely Cap & Move to Satellite Accumulation Area (SAA) transfer->store container 2. Obtain & Pre-label Compatible Container with 'Hazardous Waste' container->transfer segregate 5. Segregate from Incompatible Chemicals (e.g., Bases, Oxidizers) store->segregate pickup 6. Container Full: Request EHS Pickup segregate->pickup caption Figure 1: Laboratory Waste Handling Workflow.

Figure 1: Laboratory Waste Handling Workflow.

Spill and Emergency Procedures

4.1. Minor Spill (Contained within Fume Hood)

  • Ensure the fume hood sash is lowered and ventilation is active.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material using non-sparking tools and place it in a designated solid hazardous waste container.

  • Wipe the area with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

4.2. Personnel Exposure

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water.[2] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately.[1][2]

Final Disposal Pathway

The ultimate disposal of 4-Chloro-2-fluorophenyl cyclobutyl ketone is a regulated process that extends beyond the laboratory.

  • EHS Coordination : Once the waste container in the SAA is full, or has been in storage for up to one year, contact your institution's EHS department to schedule a waste pickup.[8]

  • Waste Consolidation : EHS personnel will transport the container from the SAA to a Central Accumulation Area (CAA), where it is stored for a limited time (e.g., 90 or 180 days, depending on the facility's generator status) before off-site shipment.[9]

  • Licensed Transport : The waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]

  • Incineration : The required and environmentally sound method for destroying halogenated organic waste is high-temperature incineration in a specialized hazardous waste incinerator equipped with scrubbers to neutralize the resulting acidic gases (e.g., HCl, HF).[5][9]

G lab Laboratory: Waste Generation saa Satellite Accumulation Area (SAA) (At Point of Generation) lab->saa Container Stored ehs EHS Department (Pickup Request) saa->ehs Container Full caa Central Accumulation Area (CAA) (Max 90/180 Days) ehs->caa EHS Collects transporter Licensed Hazardous Waste Transporter caa->transporter Scheduled Shipment tsdf Treatment, Storage, & Disposal Facility (TSDF) transporter->tsdf incineration Final Disposition: High-Temperature Incineration tsdf->incineration caption Figure 2: Institutional Disposal Pathway.

Figure 2: Institutional Disposal Pathway.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 4-Chloro-2-fluorophenyl cyclobutyl ketone is managed safely, responsibly, and in full compliance with federal and local regulations, thereby protecting themselves, their colleagues, and the wider environment.

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Laboratory. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet. (2015, June 22). CRC Industries. [Link]

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  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2023, August 15). U.S. Environmental Protection Agency. [Link]

  • RCRA Subtitle C Reporting Instructions and Forms. U.S. Environmental Protection Agency. [Link]

  • 4-Chlorophenyl Phenyl Ether Hazard Summary. New Jersey Department of Health. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 4-Chloro-2-fluorophenyl cyclobutyl ketone

Hazard Profile & Risk Assessment 4-Chloro-2-fluorophenyl cyclobutyl ketone is a substituted aromatic ketone. While specific toxicological data is limited, an analysis of related compounds such as 4-chloro-4'-fluorobutyro...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile & Risk Assessment

4-Chloro-2-fluorophenyl cyclobutyl ketone is a substituted aromatic ketone. While specific toxicological data is limited, an analysis of related compounds such as 4-chloro-4'-fluorobutyrophenone and 4'-chloroacetophenone allows for a presumptive hazard assessment.[1][2]

Primary Anticipated Hazards:

  • Acute Toxicity: Likely to be harmful if swallowed.[1][2][3]

  • Skin Contact: May cause skin irritation.[1] Prolonged or repeated contact should be avoided.

  • Eye Contact: Poses a risk of serious eye irritation.[1][2]

  • Inhalation: May cause respiratory tract irritation.[2][4] All handling of solids or solutions should be performed in a controlled, ventilated environment.

  • Combustibility: While not highly flammable, it is likely a combustible liquid that can form explosive mixtures with air upon intense heating.[2]

  • Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][3]

Hazard CategoryPresumptive Classification (based on analogs)Rationale & Key Considerations
Acute Oral Toxicity Category 4 (Harmful if swallowed)Aromatic ketones with halogen substituents frequently exhibit moderate oral toxicity.[2][3] Do not eat, drink, or smoke when handling.[5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Halogenated aromatic compounds can be irritating to the skin upon direct contact.[1]
Eye Damage/Irritation Category 2A (Causes serious eye irritation)Direct contact with eyes is likely to cause significant irritation.[1][2]
Respiratory Irritation Category 3 (May cause respiratory irritation)Dust from the solid or vapors from heated solutions can irritate the respiratory system.[2][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The primary engineering control is a certified chemical fume hood. All other PPE serves as a critical secondary defense.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87-certified chemical splash goggles must be worn at all times.[6]

    • Recommended: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing (e.g., transferring large volumes, heating solutions).[7]

  • Body Protection:

    • A flame-resistant laboratory coat is required. It should have a high collar, long sleeves with gathered wrists, and extend to the knees.[6]

  • Hand Protection:

    • Rationale: No single glove material is impervious to all chemicals indefinitely. For halogenated aromatic ketones, a robust barrier is essential. Nitrile gloves offer good dexterity and protection against incidental splashes of many solvents, but their resistance to prolonged exposure can be limited.[8][9]

    • Protocol: Double-gloving is required.

      • Inner Glove: A standard nitrile examination glove.

      • Outer Glove: A thicker, chemical-resistant glove such as neoprene or Silver Shield®.[10]

    • Integrity Check: Gloves must be inspected for tears or pinholes before each use. Change gloves immediately if contamination is suspected or after a maximum of two hours of continuous use.[5]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Selection Diagram 1: PPE Selection Logic for Handling cluster_tasks Experimental Task cluster_ppe Required PPE start Start: Task Assessment weighing Weighing Solid Compound start->weighing solution Preparing Solution / Transfer start->solution reaction Running Reaction (Ambient Temp) start->reaction heated_reaction Running Reaction (Heated/Reflux) start->heated_reaction ppe_base Minimum PPE: - Chemical Fume Hood - Lab Coat - Double Gloves (Nitrile + Neoprene) - Safety Goggles weighing->ppe_base ppe_splash Add Face Shield solution->ppe_splash reaction->ppe_base heated_reaction->ppe_splash

Caption: PPE selection is dictated by the specific handling procedure.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring reproducible results.

A. Pre-Operation Safety Check:

  • Verify that the chemical fume hood has a current certification sticker and that the airflow monitor is functioning correctly.

  • Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[1]

  • Locate the appropriate fire extinguisher (typically a dry chemical or CO2 extinguisher).[4]

  • Prepare all necessary glassware and equipment and place it inside the fume hood to minimize movement in and out of the sash.

B. Handling and Dispensing:

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your double gloves.

  • Work Zone: All handling of 4-Chloro-2-fluorophenyl cyclobutyl ketone must occur inside the chemical fume hood with the sash at the lowest practical height.[5]

  • Weighing: Tare a disposable weigh boat on the balance. Dispense the solid compound slowly and carefully to avoid generating dust.

  • Transfer: Use a spatula to transfer the solid into the reaction vessel. If transferring a solution, use a pipette or syringe.

  • Cleanup: Immediately wipe down any contaminated surfaces (spatula, balance, work surface) with a solvent-dampened cloth (e.g., ethanol or acetone). Dispose of the cloth as hazardous waste.

C. Post-Operation and Storage:

  • Secure Container: Tightly close the primary container of the chemical.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and incompatible materials like strong oxidizing agents or bases.[4][11][12] The storage location should be a designated cabinet for reactive or toxic chemicals.

  • Doff PPE: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Remove gloves last, turning them inside-out as you pull them off.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[2][5]

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of halogenated waste are critical for environmental protection and regulatory compliance.

A. Waste Segregation and Collection:

  • Designated Container: All waste contaminated with 4-Chloro-2-fluorophenyl cyclobutyl ketone (including residual solids, solutions, contaminated gloves, weigh boats, and paper towels) must be placed in a dedicated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.

  • Container Type: Use a chemically resistant container with a tight-fitting lid. The container must be clearly and accurately labeled.

  • Labeling: The waste label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "4-Chloro-2-fluorophenyl cyclobutyl ketone" and any solvents used.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, flame for combustible).

    • Accumulation start date.

B. Final Disposal Method:

  • Rationale: The carbon-chlorine and carbon-fluorine bonds are strong and require significant energy to break. High-temperature incineration is the required disposal method for halogenated organic compounds.[13][14] This process ensures complete destruction of the molecule and allows for the resulting acidic gases (HCl, HF) to be neutralized in a scrubber system, preventing their release into the atmosphere.[15][16]

  • Procedure: The sealed, labeled waste container must be transferred to your institution's Environmental Health & Safety (EHS) department for final disposal via a licensed hazardous waste management company.

Waste Management Workflow

This diagram shows the lifecycle of chemical waste from the bench to its final disposition.

Waste_Management Diagram 2: Halogenated Waste Disposal Workflow start Waste Generated (e.g., contaminated gloves, residual chemical) decision Is the waste 'Halogenated Organic'? start->decision halogenated_container Place in Designated, Labeled 'Halogenated Organic Waste' Container decision->halogenated_container  YES non_halogenated_container Place in appropriate 'Non-Halogenated' or 'Solid Waste' Container decision->non_halogenated_container NO   halogenated_path YES non_halogenated_path NO seal Seal Container When Full or for Pickup halogenated_container->seal ehs Transfer to Institutional EHS for Manifesting seal->ehs incineration Final Disposal: High-Temperature Incineration by Licensed Facility ehs->incineration

Caption: Segregation is the critical first step in the waste disposal process.

By implementing these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 4-Chloro-2-fluorophenyl cyclobutyl ketone, ensuring a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.

References

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • SAFETY DATA SHEET - 4'-Chloroacetophenone. (2025, April 24). Sigma-Aldrich.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). U.S. Environmental Protection Agency.
  • 4-CHLORO-2-FLUOROPHENYL CYCLOBUTYL KETONE | 898791-09-8. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Chloro-4'-fluorobutyrophenone. (n.d.). Thermo Fisher Scientific.
  • Protective Gear - Organic Chemistry. (n.d.). University of Colorado Boulder.
  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services, University of South Carolina.
  • SAFETY DATA SHEET - 4-Chloro-4'-fluorobutyrophenone. (2023, September 22). Fisher Scientific.
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Clim
  • SAFETY DATA SHEET - 4'-Chloroacetophenone. (2011, September 6). Fisher Scientific.
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